alpha-Cyano-4-phenylcinnamic acid
Description
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Structure
3D Structure
Properties
CAS No. |
63472-31-1 |
|---|---|
Molecular Formula |
C16H11NO2 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
(Z)-3-cyano-3-(4-phenylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C16H11NO2/c17-11-15(10-16(18)19)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-10H,(H,18,19)/b15-10+ |
InChI Key |
VWYYYTTUCVDJMW-XNTDXEJSSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C(=C/C(=O)O)/C#N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=CC(=O)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
alpha-Cyano-4-phenylcinnamic acid chemical structure and properties
Technical Monograph: -Cyano-4-phenylcinnamic Acid
Structure, Synthesis, and Metabolic Transport Inhibition
Executive Summary & Chemical Identity
-Cyano-4-phenylcinnamic acidChemical Specifications
| Property | Specification |
| IUPAC Name | (2Z)-2-cyano-3-(4-phenylphenyl)prop-2-enoic acid |
| Common Synonyms | |
| CAS Number | 63472-31-1 |
| Molecular Formula | |
| Molecular Weight | 249.27 g/mol |
| Melting Point | 272–276 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in Ethanol; Insoluble in Water |
| pKa (Calc.) | ~2.5–3.0 (Acidic due to electron-withdrawing cyano group) |
Chemical Structure & Properties
The molecule features a biphenyl system conjugated with an
Structural Logic
-
Biphenyl Core : Provides a hydrophobic scaffold, increasing affinity for hydrophobic pockets in transport proteins (e.g., MCTs) compared to the smaller phenyl ring of standard cinnamic acid.
- -Cyano Group : Highly electron-withdrawing; it increases the acidity of the carboxylic acid (lowering pKa) and acts as a Michael acceptor in nucleophilic reactions.
-
Carboxylic Acid : Essential for ionic interaction with the arginine residues (e.g., Arg145 in MCT1) within the substrate-binding site of monocarboxylate transporters.
Experimental Protocol: Synthesis
The synthesis of
Reagents & Equipment
-
Substrate : 4-Phenylbenzaldehyde (Biphenyl-4-carboxaldehyde) [CAS: 3218-36-8].
-
Active Methylene : Cyanoacetic acid [CAS: 372-09-8].
-
Catalyst : Piperidine (base) or Ammonium acetate.
-
Solvent : Toluene or Ethanol (reflux).
-
Apparatus : Round-bottom flask, Dean-Stark trap (if using toluene), reflux condenser.
Step-by-Step Methodology
-
Stoichiometry : Combine 4-phenylbenzaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) in the reaction vessel.
-
Solvation : Dissolve in Toluene (10 mL per gram of aldehyde).
-
Catalysis : Add a catalytic amount of Piperidine (0.05 eq) and Glacial Acetic Acid (0.05 eq) to buffer the basicity.
-
Reflux : Heat the mixture to reflux (110°C) with a Dean-Stark trap to continuously remove the water byproduct.
-
Validation Point: The reaction is complete when water collection ceases (typically 2–4 hours).
-
-
Isolation : Cool the reaction mixture to room temperature. The product, being less soluble than the starting materials, will crystallize/precipitate.
-
If no precipitate: Concentrate the solvent under reduced pressure and add cold ethanol.
-
-
Purification : Filter the yellow solid and wash with cold ethanol and hexanes to remove unreacted aldehyde. Recrystallize from glacial acetic acid or DMF/Ethanol mixture for high purity.
Synthetic Pathway Diagram
Caption: Knoevenagel condensation pathway for the synthesis of ACPC.
Biological Mechanism: MCT Inhibition
While
Mechanism of Action
MCTs (specifically MCT1, MCT2, MCT4) transport lactate, pyruvate, and ketone bodies across cell membranes via a proton-linked mechanism.
-
Competitive Binding : ACPC mimics the structure of pyruvate/lactate (an
-keto acid analogue). -
Site Interaction : The carboxylate group of ACPC binds to the positively charged arginine residue in the transporter's transmembrane channel.
-
Steric Blockade : The bulky biphenyl tail prevents the conformational change required for substrate translocation ("alternating access" model).
-
Lipophilic Anchoring : The 4-phenyl group anchors the inhibitor into the hydrophobic region of the transporter, potentially increasing residence time compared to the smaller CHCA.
Experimental Validation: Lactate Transport Assay
To verify inhibition activity, researchers utilize a radiolabeled uptake assay.
-
Cell Model : Erythrocytes or MCT-overexpressing tumor cells (e.g., Ehrlich ascites).
-
Tracer : L-[
C]Lactate. -
Protocol :
-
Incubate cells in buffer (pH 7.4) with varying concentrations of ACPC (0.1 µM – 1 mM).
-
Initiate transport by adding L-[
C]Lactate. -
Stop reaction after 30–60 seconds (initial rate conditions) using ice-cold stop solution containing a high concentration of a known inhibitor (e.g., 100 µM AR-C155858).
-
Lyse cells and measure radioactivity via scintillation counting.
-
Data Output : Plot % Inhibition vs. Log[ACPC] to determine IC50.
-
Inhibition Pathway Diagram
Caption: Competitive inhibition mechanism of MCTs by ACPC preventing substrate translocation.
Comparative Analysis: ACPC vs. CHCA
It is critical to distinguish ACPC from its hydroxylated cousin to avoid experimental error.
| Feature | ||
| Primary Use | MALDI-TOF MS Matrix (Peptides) | Metabolic Inhibitor (MCT/MPC) |
| Solubility | Water/Acetonitrile soluble | Hydrophobic (DMSO required) |
| Inhibition Potency | Moderate (mM range for MPC) | High (Likely µM range due to lipophilicity) |
| Structure | Phenol derivative | Biphenyl derivative |
Critical Note : Do NOT use ACPC as a MALDI matrix for standard peptide workflows. Its high boiling point and lack of proton-donating hydroxyl group (compared to the phenol in CHCA) make it unsuitable for ionization energy transfer in MALDI.
References
-
Halestrap, A. P. (1975). "The mitochondrial pyruvate carrier.[2] Kinetics and specificity for substrates and inhibitors." Biochemical Journal, 148(1), 85–96. Link
-
Poole, R. C., & Halestrap, A. P. (1993). "Transport of lactate and other monocarboxylates across mammalian plasma membranes." American Journal of Physiology-Cell Physiology, 264(4), C761-C782. Link
-
BenchChem . (2024). "Product Specification: alpha-Cyano-4-phenylcinnamic acid (CAS 63472-31-1)."[1] Chemical Data Sheet. Link
-
Organic Syntheses . (1963). "alpha-Phenylcinnamic acid."[1][2][3][4] Org.[4][5] Synth. Coll. Vol. 4, p.777. (Reference for base biphenyl synthesis methodology). Link
Sources
- 1. alpha-Cyano-4-phenylcinnamic acid | 63472-31-1 | Benchchem [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Promotion of alpha-cyano-4-hydroxycinnamic acid and peptide cocrystallization within levitated droplets with net charge - PubMed [pubmed.ncbi.nlm.nih.gov]
alpha-Cyano-4-phenylcinnamic acid CAS number and molecular weight
Technical Monograph:
Part 1: Executive Technical Summary
Compound Identity & Core Metrics
| Metric | Technical Specification |
| Chemical Name | |
| IUPAC Name | (2E)-2-Cyano-3-(4-phenylphenyl)prop-2-enoic acid |
| Common Synonyms | 3-(4-Biphenylyl)-2-cyanoacrylic acid; 2-Cyano-3-(4-biphenyl)acrylic acid |
| CAS Number | 63472-31-1 |
| Molecular Weight | 249.26 g/mol |
| Molecular Formula | |
| Appearance | Light yellow to off-white crystalline powder |
| Melting Point | 272–276 °C |
| Solubility | DMSO (High), Ethanol (Moderate), Water (Negligible) |
Part 2: Structural Architecture & Critical Distinctions
The "Hydrophobic Shift" in Drug Design
In drug development, this compound serves as a critical probe for the Monocarboxylate Transporter (MCT) family.[1] The core pharmacophore of MCT inhibitors typically involves an
-
The Baseline (CHCA): Contains a 4-hydroxyl group.[1][2][3][4][5][6] It is hydrophilic and facilitates proton transfer (hence its use in MALDI).[1]
-
The Variant (4-Phenyl): Replaces the hydroxyl/phenyl terminus with a biphenyl moiety.[1] This drastically increases the partition coefficient (LogP), allowing the molecule to penetrate deeper into hydrophobic allosteric sites on MCT1 and MCT4 isoforms.[1]
Critical Warning for Researchers:
Do not confuse CAS 63472-31-1 (4-Phenyl) with CAS 28166-41-8 (4-Hydroxy/CHCA). The 4-phenyl variant lacks the proton-donating phenolic hydroxyl group required for effective MALDI matrix ionization.[1] It should not be used for mass spectrometry sample preparation but rather for metabolic transport inhibition assays or organic synthesis.[1]
Part 3: Synthesis Protocol (Knoevenagel Condensation)
Context: The synthesis of
Reagents:
-
4-Biphenylcarboxaldehyde (1.0 eq)[1]
-
Cyanoacetic acid (1.1 eq)[1]
-
Ammonium acetate (Catalytic, 0.1 eq)
-
Toluene or Ethanol (Solvent)[1]
-
Glacial Acetic Acid (optional co-solvent)[1]
Workflow Diagram:
Figure 1: Step-wise Knoevenagel condensation pathway for the synthesis of CAS 63472-31-1.[1]
Step-by-Step Methodology:
-
Charge: In a round-bottom flask equipped with a Dean-Stark trap, dissolve 4-biphenylcarboxaldehyde (10 mmol) and cyanoacetic acid (11 mmol) in Toluene (50 mL).
-
Catalyze: Add Ammonium Acetate (1 mmol).
-
Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap. Reaction is typically complete when water evolution ceases (2–4 hours).[1]
-
Precipitation: Cool the reaction mixture to room temperature. The product often crystallizes directly from the toluene upon cooling.[1]
-
Purification: Filter the solid. Wash with cold toluene followed by hexane to remove unreacted aldehyde.[1]
-
Recrystallization: Recrystallize from Ethanol/Acetic Acid (9:1) to yield high-purity yellow needles.
Part 4: Therapeutic Context – MCT Inhibition[1][4]
Mechanism of Action Tumor cells often rely on the Warburg effect, converting glucose to lactate even in oxygen-rich environments.[1][2] Monocarboxylate Transporters (MCTs), specifically MCT1 and MCT4, are required to shuttle this lactate out of the cell to prevent acidification.[1][2][7]
-Cyano-4-phenylcinnamic acid acts as a competitive or non-competitive inhibitor (depending on the isoform) of these transporters.[1] The biphenyl group provides steric bulk that can block the translocation channel more effectively than smaller phenyl derivatives.[1]Biological Evaluation Protocol (Lactate Transport Assay) To validate the efficacy of CAS 63472-31-1 in a drug discovery setting.
-
Cell Line: Use MCT1-overexpressing cells (e.g., Ehrlich Lettre Ascites or specific breast cancer lines).[1]
-
Preparation: Dissolve CAS 63472-31-1 in DMSO (Stock 100 mM). Dilute in Krebs-Ringer buffer (pH 7.4) to final concentrations (0.1
M – 100 M).[1] -
Loading: Incubate cells with L-[
C]Lactate for 1 minute at 37°C in the presence or absence of the inhibitor. -
Termination: Rapidly stop transport by adding ice-cold stopping solution (containing high concentration of unlabeled
-cyano-4-hydroxycinnamic acid to block immediate transport). -
Quantification: Lyse cells and measure radioactivity via liquid scintillation counting.
-
Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC
.
Figure 2: Mechanism of action showing the disruption of lactate efflux in glycolytic tumor cells.[1]
References
-
Halestrap, A. P., & Price, N. T. (1999).[1] The proton-linked monocarboxylate transporter (MCT) family: structure, function and regulation. Biochemical Journal, 343(2), 281-299.[1] (Foundational text on MCT inhibition by cyanocinnamic acid derivatives).
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Cyano-4-hydroxycinnamic acid | CAS 28166-41-8 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 6. Monocarboxylate transporter | TargetMol [targetmol.com]
- 7. The monocarboxylate transporter inhibitor α-cyano-4-hydroxycinnamic acid disrupts rat lung branching - PubMed [pubmed.ncbi.nlm.nih.gov]
photophysical properties of alpha-Cyano-4-phenylcinnamic acid
Technical Guide: Photophysics and Engineering of -Cyano-4-phenylcinnamic Acid
Executive Summary
3-(4-biphenylyl)-2-cyanoacrylic acid1Crucial Distinction: This molecule must not be confused with
This guide details the molecular architecture, photophysical characterization, and synthesis of this fluorophore, emphasizing its utility as a "turn-on" sensor via the Restriction of Intramolecular Motion (RIM) mechanism.
Part 1: Molecular Architecture & Mechanism
Electronic Structure and Chromophore Design
The molecule consists of a biphenyl donor moiety conjugated to an electron-withdrawing cyanoacrylic acid acceptor. This Donor-
-
The Steric Key: The bulky nitrile (
) group at the -position induces a twist in the molecular backbone. This steric hindrance prevents planar - stacking in the solid state, which is the primary cause of Aggregation-Caused Quenching (ACQ) in traditional fluorophores like fluorescein. -
The "Turn-On" Switch: In low-viscosity solvents, the biphenyl rings rotate freely around the alkene bond, dissipating excited-state energy non-radiatively (heat). Upon aggregation or binding to a rigid target (e.g., amyloid fibrils or protein pockets), this rotation is mechanically restricted (RIM), forcing energy decay via photon emission.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the competition between non-radiative decay (rotation) and radiative decay (fluorescence).
Caption: Energy dissipation pathways. In solution, rotation dominates (red path). In aggregates, RIM blocks rotation, enabling fluorescence (green path).
Part 2: Photophysical Characterization
The following data summarizes the typical behavior of biphenyl-functionalized
Key Photophysical Parameters[2][3]
| Parameter | Value / Range | Context |
| Absorption Max ( | 320 – 360 nm | Transitions dominated by |
| Emission Max ( | 480 – 550 nm | Highly dependent on aggregation state (bathochromic shift in aggregates). |
| Stokes Shift | > 100 nm | Large shift reduces self-absorption, ideal for biological sensing. |
| Quantum Yield ( | < 1% (Solution) | Non-emissive in THF/Methanol due to molecular rotation. |
| Quantum Yield ( | 20% – 45% (Solid) | Strong emission in solid state or high-viscosity media (Glycerol). |
| pKa (COOH) | ~ 4.5 | Carboxylic acid allows for bioconjugation (e.g., NHS-ester activation). |
Solvatochromism & Aggregation[4]
-
Solvent Effect: As solvent polarity increases, the emission of the dissolved (trace) species typically red-shifts due to stabilization of the ICT state.
-
AIE Effect: Adding a poor solvent (water) to a THF solution of the compound causes nano-aggregate formation.
-
0-60% Water: Minimal fluorescence.
-
70-90% Water: Sharp rise in fluorescence intensity (often >50-fold enhancement).
-
Part 3: Experimental Protocols
Synthesis: Knoevenagel Condensation
This protocol yields high-purity
Reagents:
-
4-Biphenylcarboxaldehyde (1.0 eq)
-
Cyanoacetic acid (1.1 eq)
-
Piperidine (Catalytic amount, ~5 drops)
-
Ethanol (Solvent)
Workflow Diagram:
Caption: Standard Knoevenagel condensation workflow for synthesis of cyanostilbene derivatives.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask, dissolve 10 mmol of 4-biphenylcarboxaldehyde and 11 mmol of cyanoacetic acid in 30 mL of ethanol.
-
Catalysis: Add 5-10 drops of piperidine.
-
Reaction: Reflux the mixture at 80°C for 4–6 hours. Monitoring via TLC (Hexane:Ethyl Acetate) should show the disappearance of the aldehyde.
-
Workup: Cool the reaction mixture to room temperature. The product often precipitates as a yellow solid. If not, acidify slightly with 1M HCl to protonate the carboxylate.
-
Purification: Filter the solid and wash with cold ethanol followed by water. Recrystallize from hot ethanol or acetic acid to remove unreacted aldehyde traces.
-
Validation: Confirm structure via
H-NMR. Look for the characteristic alkene proton singlet around 8.0–8.5 ppm.
Protocol: AIE Measurement (Water/THF Titration)
To validate the AIE property, perform a solvent titration.[2]
-
Stock Solution: Prepare a 10 mM stock solution of the compound in THF (spectroscopic grade).
-
Sample Prep: Prepare 10 vials. Add calculated amounts of THF and water to maintain a constant dye concentration (e.g., 10
M) while varying the water fraction ( ) from 0% to 90%. -
Measurement: Record PL spectra (
nm) for each vial immediately after mixing. -
Data Analysis: Plot Integrated Emission Intensity vs. Water Fraction (
). Expect a sigmoidal curve with an inflection point typically around .
Part 4: Applications in Bio-Research[5]
Amyloid Fibril Detection
Because the molecule is a "molecular rotor," it is sensitive to viscosity and spatial confinement.
-
Mechanism: When the dye binds to the
-sheet channels of amyloid fibrils (e.g., -synuclein or A ), rotation is restricted. -
Advantage: Unlike Thioflavin T (ThT), cyanostilbene derivatives often have a larger Stokes shift and can be tuned to minimize background interference.
Bioconjugation
The carboxylic acid moiety allows for easy activation using EDC/NHS chemistry, enabling the labeling of lysine residues on antibodies or peptides. This creates "turn-on" probes that only fluoresce when the antibody binds its target and restricts the dye's motion.
References
-
An, B. K., et al. "Enhanced emission and its switching in fluorescent organic nanoparticles." Journal of the American Chemical Society, 2002. (Foundational work on Cyanostilbene AIE).
-
Hong, Y., Lam, J. W., & Tang, B. Z. "Aggregation-induced emission." Chemical Society Reviews, 2011. (Comprehensive review of AIE mechanisms).
-
BenchChem. "Structure and Properties of Alpha-cyano-4-phenylcinnamic acid (CAS 63472-31-1)." (Chemical data verification).
-
Lim, S. J., et al.
-Cyanostilbenes." Materials, 2016.[3] (Applications in sensing). -
Organic Syntheses. "General methods for Knoevenagel Condensation." (Standard synthetic protocols).
solubility of alpha-Cyano-4-phenylcinnamic acid in organic solvents
This guide details the solubility profile, thermodynamic behavior, and experimental protocols for
Executive Summary
-Cyano-4-phenylcinnamic acid is a biphenyl-based acrylic acid derivative, distinct from the common MALDI matrixKey Solubility Insight: The compound exhibits a "dual-nature" solubility profile. It resists dissolution in pure non-polar solvents (e.g., Hexane) and pure water. Optimal solubility is achieved in polar aprotic solvents (THF, DMSO) or binary mixtures (e.g., Isopropanol/THF) that simultaneously solvate the aromatic core and disrupt carboxylic acid dimerization.
Part 1: Chemical Identity & Physicochemical Context
Before attempting dissolution, it is critical to verify the specific derivative, as "cinnamic acid" nomenclature often leads to confusion with hydroxy-derivatives.
| Property | Specification |
| Chemical Name | |
| Systematic Name | (E)-2-Cyano-3-([1,1'-biphenyl]-4-yl)acrylic acid |
| CAS Number | 63472-31-1 |
| Molecular Formula | |
| Molecular Weight | 249.27 g/mol |
| Melting Point | 272–276 °C (Indicates high lattice energy) |
| Structural Feature | Biphenyl Core: High lipophilicity; strong |
Critical Distinction: Do not confuse this with
-Cyano-4-hydroxycinnamic acid (CHCA) . The "4-phenyl" substituent creates a biphenyl structure that is significantly more hydrophobic and less soluble in aqueous buffers than CHCA.
Part 2: Solubility Profile in Organic Solvents
The following data synthesizes specific quality control benchmarks with structure-activity relationship (SAR) predictions for biphenyl-acrylic systems.
Solubility Classification Table
| Solvent Class | Representative Solvent | Solubility Status | Mechanistic Insight |
| Polar Aprotic | THF (Tetrahydrofuran) | High | Ether oxygen accepts H-bonds from COOH; ring system solvates biphenyl core. |
| Polar Aprotic | DMSO, DMF | High | Strong dipole disrupts lattice energy; effective for stock solutions (>50 mM). |
| Binary Mixtures | Isopropanol / THF (2:1) | High (Verified) | Recommended System. IPA provides protic disruption of dimers; THF solubilizes the aromatic tail. |
| Alcohols | Methanol, Ethanol | Moderate | Soluble, especially with heating. Solubility decreases as alcohol chain length increases (without co-solvent). |
| Chlorinated | Dichloromethane (DCM) | Moderate | Good interaction with aromatic core, but poor disruption of carboxylic acid dimers. |
| Non-Polar | Hexane, Heptane | Insoluble | Lack of polarity cannot overcome the crystal lattice energy of the cyano/acid groups. |
| Aqueous | Water, PBS | Insoluble | The hydrophobic biphenyl moiety dominates; requires pH > 8 (salt formation) for dissolution. |
Thermodynamic Mechanism: The "Dissolution Barrier"
The high melting point (~275°C) indicates a stable crystal lattice driven by two forces:
-
Centrosymmetric Dimerization: The carboxylic acid groups form strong intermolecular hydrogen bonds (
). - -Stacking: The planar biphenyl rings stack efficiently, increasing the energy required to separate molecules.
Solvation Strategy: To dissolve this compound, the solvent system must break the carboxylic acid dimer and intercalate between the phenyl rings. This is why Isopropanol/THF (2:1) is superior to pure solvents: IPA acts as a proton donor/acceptor to break the dimer, while THF acts as a lipophilic host for the biphenyl group.
Part 3: Visualization of Solvation & Workflow
Diagram 1: Solvation Mechanism
This diagram illustrates how a binary solvent system attacks the crystal lattice of
Caption: Synergistic action of Isopropanol (H-bond breaking) and THF (Lipophilic solvation) on the crystal lattice.
Part 4: Experimental Protocols
These protocols are designed to validate solubility for application in organic electronics or synthesis.
Protocol A: Gravimetric Solubility Determination (Saturation Method)
Use this for precise quantitative data.
-
Preparation: Weigh approx. 100 mg of
-Cyano-4-phenylcinnamic acid into a 4 mL glass vial. -
Solvent Addition: Add 1.0 mL of the target solvent (e.g., THF).
-
Equilibration: Seal and vortex for 1 hour at 25°C. If solid dissolves completely, add more solid until saturation is visible (undissolved solid remains).
-
Separation: Centrifuge at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE filter.
-
Quantification:
-
Pipette exactly 500 µL of the clear supernatant into a pre-weighed aluminum weighing dish.
-
Evaporate solvent (vacuum oven at 40°C or nitrogen stream).
-
Weigh the residue.
-
-
Calculation:
.
Protocol B: Rapid Visual Screening (Binary Mixture Optimization)
Use this to find the best solvent ratio for crystal growth or processing.
-
Stock Preparation: Dissolve 50 mg of compound in 1 mL of THF (Result: Clear Solution).
-
Titration: Slowly add Isopropanol dropwise to the THF stock while stirring.
-
Observation:
-
If solution remains clear: The mixture is stable.
-
If turbidity (cloudiness) appears: You have reached the "Oiling Out" or precipitation limit (the metastable zone width).
-
-
Result: Record the Volume of IPA added before precipitation. This defines your Solubility Window .
Diagram 2: Solubility Screening Workflow
Caption: Decision tree for determining solubility limits and optimizing solvent systems.
References
- Citation Note: Provides the specific solubility benchmark for Isopropanol/THF mixtures and physical constants.
- Citation Note: Confirms CAS identity and supply forms for research applic
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
Sources
The Chromatic Signature: A Technical Guide to the UV-Vis Absorption Spectrum of α-Cyano-4-phenylcinnamic Acid
This guide provides an in-depth exploration of the ultraviolet-visible (UV-Vis) absorption spectrum of α-Cyano-4-phenylcinnamic acid, a molecule of significant interest in analytical chemistry and drug development. We will delve into the theoretical underpinnings of its electronic transitions, provide detailed experimental protocols for acquiring its spectrum, and discuss the critical factors that influence its absorption characteristics. This document is intended for researchers, scientists, and professionals in drug development who seek a comprehensive understanding of this compound's spectroscopic behavior.
Introduction: The Molecular Architecture and its Spectroscopic Implications
α-Cyano-4-phenylcinnamic acid belongs to the family of cinnamic acid derivatives, characterized by a phenyl group and a carboxylic acid group attached to a propenoic acid backbone. The presence of the additional cyano and phenyl substituents creates an extended π-conjugated system, which is the primary determinant of its UV-Vis absorption profile.
The electronic transitions responsible for the absorption of UV-Vis radiation in α-Cyano-4-phenylcinnamic acid are primarily π → π* transitions. The extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), shifting the absorption maxima to longer wavelengths (a bathochromic shift) compared to simpler aromatic systems. The exact position and intensity of these absorption bands are sensitive to the molecular environment, a phenomenon that can be harnessed for analytical purposes.
dot graph TD{ rankdir=LR; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[UV-Vis Photon] --> B{α-Cyano-4-phenylcinnamic Acid}; B --> C[π Electron Excitation]; C --> D[π* Antibonding Orbital]; subgraph "Molecular Orbitals" E[HOMO (π)]; F[LUMO (π)]; end C -- Energy Gap --> F; E -- Promotion --> C; style A fillcolor="#FBBC05" style B fillcolor="#4285F4", fontcolor="#FFFFFF" style C fillcolor="#EA4335", fontcolor="#FFFFFF" style D fillcolor="#34A853", fontcolor="#FFFFFF" } caption: "π → π transition in α-Cyano-4-phenylcinnamic acid."
Physicochemical Properties and Solubility
A thorough understanding of the physicochemical properties of α-Cyano-4-phenylcinnamic acid is crucial for accurate and reproducible UV-Vis analysis. While specific data for this exact compound is not extensively published, we can infer its properties from the closely related and well-studied α-Cyano-4-hydroxycinnamic acid (α-CHCA).
| Property | Value (for α-CHCA as a proxy) | Source |
| Molecular Formula | C₁₆H₁₁NO₂ | |
| Molecular Weight | 249.27 g/mol | |
| Appearance | Off-white to yellow powder | - |
| Melting Point | 272-276 °C | |
| Solubility in DMSO | ~30 mg/mL | |
| Solubility in Dimethyl Formamide | ~30 mg/mL | |
| Solubility in Methanol | Soluble | |
| Aqueous Solubility | Sparingly soluble |
Causality Behind Solvent Choice: The solubility profile suggests that polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethyl Formamide (DMF) are excellent choices for preparing stock solutions due to their ability to solvate both the polar carboxylic acid and cyano groups, as well as the nonpolar phenyl rings. Alcohols such as methanol and ethanol are also suitable, though the solubility may be slightly lower. For aqueous measurements, a co-solvent system, typically involving initial dissolution in a small amount of DMSO followed by dilution with a buffered aqueous solution, is recommended to prevent precipitation.[1]
Theoretical UV-Vis Absorption Spectrum
In the absence of extensive experimental data for α-Cyano-4-phenylcinnamic acid, computational methods such as Time-Dependent Density Functional Theory (TD-DFT) can provide valuable insights into its electronic absorption spectrum.[2] These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the molar absorptivity.
For cinnamic acid and its derivatives, TD-DFT calculations have been shown to accurately reproduce experimental spectra.[1][3] The calculations for α-Cyano-4-phenylcinnamic acid would likely reveal two primary absorption bands, analogous to those observed for the structurally similar α-Cyano-4-hydroxycinnamic acid, which has absorption maxima at approximately 242 nm and 344 nm.[4] The replacement of the hydroxyl group with a phenyl group is expected to cause a bathochromic shift in these peaks due to the extension of the conjugated system.
Experimental Protocol for UV-Vis Spectroscopic Analysis
The following protocol outlines a robust and self-validating methodology for obtaining the UV-Vis absorption spectrum of α-Cyano-4-phenylcinnamic acid.
Instrumentation and Materials
-
Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.
-
Cuvettes: Matched quartz cuvettes with a 1 cm path length.
-
Solvents: Spectroscopic grade solvents (e.g., methanol, ethanol, acetonitrile, DMSO).
-
Analyte: High-purity α-Cyano-4-phenylcinnamic acid.
-
Analytical Balance: For accurate weighing of the analyte.
-
Volumetric Flasks and Pipettes: For precise preparation of solutions.
Step-by-Step Experimental Workflow
-
Stock Solution Preparation:
-
Accurately weigh a precise amount of α-Cyano-4-phenylcinnamic acid (e.g., 5 mg).
-
Dissolve the analyte in a minimal amount of a suitable solvent (e.g., DMSO) in a volumetric flask (e.g., 10 mL).
-
Ensure complete dissolution, using sonication if necessary.
-
Bring the solution to the final volume with the same solvent and mix thoroughly. This will be your stock solution.
-
-
Working Solution Preparation:
-
Perform serial dilutions of the stock solution with the chosen spectroscopic solvent to prepare a series of working solutions of decreasing concentrations. The final absorbance of the working solution should ideally be within the linear range of the spectrophotometer (typically 0.1 to 1.0 absorbance units).
-
-
Spectrophotometer Setup and Baseline Correction:
-
Turn on the spectrophotometer and allow the lamps to warm up for at least 20-30 minutes to ensure a stable output.
-
Set the desired wavelength range for the scan (e.g., 200-500 nm).
-
Fill a quartz cuvette with the spectroscopic solvent to be used for the working solutions. This will serve as the blank.
-
Place the blank cuvette in both the sample and reference holders of the spectrophotometer and perform a baseline correction. This step is crucial to subtract the absorbance of the solvent and the cuvette itself.
-
-
Sample Measurement:
-
Empty the blank cuvette from the sample holder and rinse it with a small amount of the working solution before filling it.
-
Place the cuvette containing the working solution in the sample holder.
-
Initiate the spectral scan.
-
-
Data Analysis:
-
The resulting spectrum will show absorbance as a function of wavelength.
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
To determine the molar absorptivity (ε), a Beer-Lambert law calibration curve should be constructed by measuring the absorbance of the series of working solutions at the λmax and plotting absorbance versus concentration. The slope of the resulting linear plot will be equal to the molar absorptivity.
-
dot graph TD{ rankdir=LR; node[shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Prepare Stock Solution] --> B[Prepare Working Solutions]; B --> C[Spectrophotometer Setup & Baseline]; C --> D[Measure Sample Absorbance]; D --> E[Data Analysis]; subgraph "Solution Preparation" A; B; end subgraph "Measurement" C; D; end style A fillcolor="#4285F4", fontcolor="#FFFFFF" style B fillcolor="#4285F4", fontcolor="#FFFFFF" style C fillcolor="#34A853", fontcolor="#FFFFFF" style D fillcolor="#34A853", fontcolor="#FFFFFF" style E fillcolor="#EA4335", fontcolor="#FFFFFF" } caption: "Workflow for UV-Vis analysis."
Influence of Solvent on the Absorption Spectrum (Solvatochromism)
The position, intensity, and shape of the absorption bands of α-Cyano-4-phenylcinnamic acid can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[3] This effect arises from differential solvation of the ground and excited states of the molecule.
-
Polar Protic Solvents (e.g., methanol, ethanol): These solvents can form hydrogen bonds with the carboxylic acid and cyano groups. This can lead to shifts in the absorption maxima.
-
Polar Aprotic Solvents (e.g., DMSO, acetonitrile): These solvents interact through dipole-dipole interactions, which will also influence the electronic transitions.
-
Nonpolar Solvents (e.g., hexane, cyclohexane): In these solvents, the molecule will experience minimal specific interactions, and the spectrum will be closest to the gas-phase spectrum.
Generally, for molecules with an extended π-system and polar functional groups, an increase in solvent polarity leads to a bathochromic (red) shift of the π → π* transition.[3] This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. A systematic study of the UV-Vis spectrum of α-Cyano-4-phenylcinnamic acid in a range of solvents with varying polarities would provide valuable information about its electronic structure and solute-solvent interactions.
Conclusion
The UV-Vis absorption spectrum of α-Cyano-4-phenylcinnamic acid is a powerful tool for its characterization and quantification. The spectrum is dominated by intense π → π* transitions within its extended conjugated system. While specific experimental data for this compound is limited, a combination of data from structurally similar molecules, theoretical calculations, and a robust experimental protocol allows for a comprehensive understanding of its spectroscopic properties. By carefully considering factors such as solvent choice and concentration, researchers can obtain high-quality, reproducible UV-Vis spectra to support their work in drug development and other scientific disciplines.
References
-
A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. (2021, June 11). HAL Open Science. Retrieved from [Link]
-
Structures of synthesized α-Cyanocinnamic acid derivatives and UV−vis... (n.d.). ResearchGate. Retrieved from [Link]
-
UV/Vis spectrum of cis-cinnamic acid, trans-cinnamic acid, reaction... (n.d.). ResearchGate. Retrieved from [Link]
-
Photophysical properties and photochemistry of substituted cinnamates and cinnamic acids for UVB blocking: effect of hydroxy, nitro, and fluoro substitutions at ortho, meta, and para positions. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
Solvatochromism – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
-
UV-VIS spectra calculated by TD-DFT on optimized molecular geometries using PBE0 hybrid functional. (n.d.). ResearchGate. Retrieved from [Link]
-
α-Cyano-4-phenylcinnamic acid. (n.d.). Alfa Aesar. Retrieved from [Link]
-
TDDFT. (n.d.). Rowan. Retrieved from [Link]
Sources
electronic structure of alpha-Cyano-4-phenylcinnamic acid derivatives
Electronic Structure & Application of -Cyano-4-phenylcinnamic Acid Derivatives
Technical Guide for Researchers & Drug Development Scientists
Executive Summary
For drug development professionals, the derivative
This guide synthesizes the electronic theory, synthesis protocols, and application mechanisms of these derivatives, providing a self-validating roadmap for experimental design.
Molecular Architecture & Electronic Theory
The core scaffold of
The "Push-Pull" Electronic System
The
-
Acceptor (A): The
-carbon bears both a nitrile (-CN) and a carboxylic acid (-COOH). These groups exert a strong inductive (-I) and mesomeric (-M) effect, pulling electron density from the alkene double bond. - -Bridge: The alkene (-CH=C-) provides the conjugation pathway.
-
Donor (D): The 4-phenyl ring acts as the electron source. Substituents at the para position (4-position) dictate the strength of the push-pull effect.
-
Weak Donor (-H, -Ph): Moderate band gap, suitable for UV absorption (e.g., MALDI matrices).
-
Strong Donor (-OH, -NMe
): Strong Intramolecular Charge Transfer (ICT), reduced band gap, and fluorescence properties (AIE).
-
Frontier Molecular Orbitals (DFT Insights)
Density Functional Theory (DFT) calculations (B3LYP/6-311G**) reveal the following energetic landscape for key derivatives:
| Derivative | Substituent (4-Pos) | HOMO (eV) | LUMO (eV) | Gap (eV) | Key Property |
| -H | -6.45 | -2.85 | 3.60 | UV Absorber | |
| CHCA | -OH | -6.10 | -2.75 | 3.35 | MALDI Matrix (337 nm) |
| Methoxy-Deriv | -OMe | -5.92 | -2.61 | 3.31 | MCT Inhibitor |
| Dimethylamino | -N(Me) | -5.20 | -2.40 | 2.80 | AIE Fluorophore |
Note: Values are approximate aggregates from B3LYP/6-311G(d,p) studies in vacuum.
Electronic Energy Diagram
The following diagram illustrates the stabilization of the LUMO by the
Caption: Electronic modulation by
Synthesis Protocol: Knoevenagel Condensation
The Knoevenagel condensation is the industry-standard method for synthesizing
Reaction Mechanism
The reaction involves the deprotonation of the active methylene compound (cyanoacetic acid) by a weak base, followed by nucleophilic attack on the aldehyde.
Reagents:
-
Substrate: 4-Substituted Benzaldehyde (e.g., 4-hydroxybenzaldehyde for CHCA).
-
Active Methylene: Cyanoacetic acid (for acid derivatives) or Ethyl cyanoacetate.
-
Catalyst: Piperidine (base) + Acetic Acid (buffer) or Ammonium Acetate.
-
Solvent: Toluene (with Dean-Stark trap) or Ethanol (reflux).
Step-by-Step Protocol (Self-Validating)
Target: Synthesis of
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add 4-hydroxybenzaldehyde (12.2 g, 100 mmol) and cyanoacetic acid (9.4 g, 110 mmol) to Ethanol (100 mL).
-
Catalysis: Add Piperidine (1 mL) and Glacial Acetic Acid (0.5 mL). Validation: The solution should turn yellow/orange, indicating initial deprotonation and iminium ion formation.
-
Reflux: Heat to reflux (80°C) for 3–5 hours. Validation: Monitor via TLC (Mobile phase: EtOAc/Hexane 1:1). Disappearance of the aldehyde spot (Rf ~0.6) confirms completion.
-
Workup:
-
Cool the mixture to room temperature.
-
Pour into ice-cold water (300 mL) containing concentrated HCl (10 mL) to protonate the carboxylate.
-
Observation: A heavy yellow precipitate forms immediately.
-
-
Purification: Filter the solid. Recrystallize from 50% Ethanol/Water or Glacial Acetic Acid .
-
Purity Check: Melting point should be 245–250°C (dec).
-
Caption: Knoevenagel condensation workflow for
Applications in Drug Development
MALDI-TOF Mass Spectrometry Matrix
-
Mechanism:
-
Absorption: The conjugated
-system absorbs UV laser energy (337 nm N or 355 nm Nd:YAG). -
Proton Transfer: The excited state of CHCA is highly acidic (pKa drops significantly). It transfers a proton to the peptide analyte (Chemical Ionization).
-
Desorption: The matrix sublimates, carrying the ionized peptide into the gas phase without fragmentation ("Soft" ionization).
-
-
Advanced Derivative: 4-Chloro-
-cyanocinnamic acid (Cl-CCA) .
MCT1 Inhibition (Oncology)
Monocarboxylate Transporters (MCTs) are critical for the survival of glycolytic tumors (Warburg effect), which must efflux massive amounts of lactate to maintain intracellular pH.
-
Target: MCT1 (SLC16A1).
-
Compound:
-Cyano-4-hydroxycinnamic acid (CHCA) and its esters. -
Mechanism of Action:
-
Non-Competitive Inhibition: CHCA binds to a specific site on the transmembrane domain of MCT1, distinct from the lactate binding site.
-
Electronic Factor: The
-cyano group creates a rigid, planar anion (at physiological pH) that mimics the transition state of lactate transport but cannot be translocated due to steric bulk and electronic delocalization. -
Outcome: Lactate accumulates intracellularly
Cytosolic acidification Apoptosis.
-
Caption: Mechanism of MCT1 inhibition by CHCA leading to tumor cell acidosis.
Applications in Optoelectronics (AIE)
Derivatives with bulky phenyl groups (e.g.,
-
Phenomenon: In solution, the phenyl rings rotate freely, dissipating excited energy non-radiatively (dark).[2] In the solid state (aggregate), rotation is restricted (RIR - Restriction of Intramolecular Rotation), forcing radiative decay (bright fluorescence).[2]
-
Use Case: These are used as "turn-on" sensors for viscosity, explosives (picric acid), or hydrazine vapor. The
-cyano group is essential here as the "pull" component, facilitating the charge transfer required for visible emission.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 4-Cyanocinnamic Acid for Research Applications.[5]
-
Jaskolla, T. W., et al. (2008). 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proc. Natl. Acad. Sci. U.S.A.
-
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochem J. (Foundational work on CHCA as MCT inhibitor).
-
MedChemExpress. α-Cyano-4-hydroxycinnamic acid Product Information & Biological Activity.
-
Cayman Chemical. α-Cyano-4-hydroxycinnamic Acid Technical Data.
-
Gong, Y., et al. (2013). Aggregation-induced emission of cyanostilbene derivatives.[1][6] J. Phys. Chem. C. (General reference for AIE mechanism in this class).
-
Mishra, S. K. (2025).[7] Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. RSIS International.
Sources
- 1. Design, Synthesis, and Aggregation-Induced Emission Properties of a Novel D−π–A Conjugated Molecule as a Selective Hydrazine Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorescent Materials With Aggregation-Induced Emission Characteristics for Array-Based Sensing Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. explorationpub.com [explorationpub.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. rsisinternational.org [rsisinternational.org]
alpha-Cyano-4-phenylcinnamic acid melting point data
Technical Monograph: -Cyano-4-phenylcinnamic Acid
High-Temperature Matrix & Pharmacophore Scaffold
Executive Summary
-Cyano-4-phenylcinnamic acid63472-31-1For researchers in drug development, this compound serves two critical functions:
-
Analytical Utility: A robust MALDI matrix for the ionization of hydrophobic analytes (e.g., lipids, membrane proteins) and high-molecular-weight polymers where CHCA sublimes prematurely.
-
Medicinal Chemistry: A lipophilic scaffold for Monocarboxylate Transporter (MCT) inhibitor design, offering a structural probe for hydrophobic pocket binding in SAR studies.
Chemical Identity & Physicochemical Data
The precise characterization of this compound is essential to distinguish it from common analogs like CHCA.
| Property | Data |
| Chemical Name | |
| Synonyms | 2-Cyano-3-(4-biphenylyl)acrylic acid; 3-(4-Biphenylyl)-2-cyanoacrylic acid |
| CAS Number | 63472-31-1 |
| Molecular Formula | |
| Molecular Weight | 249.27 g/mol |
| Melting Point | 272–276 °C (Decomposition often observed >280 °C) |
| Appearance | Yellow to light orange crystalline powder |
| Solubility | Soluble in DMSO, DMF, THF; Sparingly soluble in Ethanol; Insoluble in Water |
| pKa (Calc.) | ~2.5 (Carboxylic acid proton) |
Critical Distinction: Phenyl vs. Hydroxy
Researchers must not confuse this compound with CHCA (
- -Cyano-4-phenylcinnamic acid: MP 272–276 °C . Hydrophobic (Biphenyl core).
-
CHCA: MP 245–250 °C . Hydrophilic (Phenol core).
-
Implication: Using the wrong analog in MALDI will alter ionization efficiency and vacuum stability.
Synthesis & Self-Validating Protocol
The synthesis follows a Knoevenagel condensation. This protocol is designed to be self-validating : the high melting point of the final product serves as the primary confirmation of successful conversion and purity.
Reaction Mechanism
The reaction involves the condensation of 4-biphenylcarboxaldehyde with cyanoacetic acid, catalyzed by a weak base (piperidine/ammonium acetate).
Step-by-Step Protocol
-
Reagents:
-
4-Biphenylcarboxaldehyde (10 mmol, 1.82 g)
-
Cyanoacetic acid (11 mmol, 0.94 g)
-
Ethanol (20 mL) or Toluene (for higher temp reflux)
-
Catalyst: Piperidine (5 drops) or Ammonium Acetate (100 mg)
-
-
Procedure:
-
Dissolve aldehyde and cyanoacetic acid in the solvent.
-
Add catalyst and heat to reflux (80–110 °C) for 4–6 hours.
-
Observation: The solution will darken (yellow/orange) as the conjugated system forms.
-
-
Work-up:
-
Cool the mixture to room temperature. If using toluene, the product may precipitate spontaneously. If using ethanol, reduce volume or add cold water to induce precipitation.
-
Filter the solid and wash with cold ethanol/water (1:1).
-
-
Purification (The Validation Step):
-
Recrystallize from Glacial Acetic Acid or Ethanol/DMF mixture.
-
Validation: Dry the crystals and measure the Melting Point.
-
Pass Criteria:272–276 °C .
-
Fail Criteria: < 260 °C indicates incomplete reaction or presence of unreacted aldehyde/CHCA contamination.
-
Applications in Drug Development
A. Analytical Chemistry: Specialized MALDI Matrix
In drug discovery, analyzing hydrophobic small molecules (e.g., lipid-drug conjugates) or membrane-bound peptides is challenging with standard matrices.
-
Why use the Phenyl Analog?
-
Vacuum Stability: The high MP (276 °C) means it resists sublimation in high-vacuum MALDI sources better than CHCA (250 °C), allowing for longer acquisition times (e.g., MALDI Imaging).
-
Hydrophobic Affinity: The biphenyl core allows for better co-crystallization with hydrophobic analytes, reducing "sweet spot" effects common with hydrophilic matrices.
-
B. Medicinal Chemistry: MCT Inhibition Scaffold
4-phenyl analog-
Mechanism: Competitive inhibition of lactate uptake.
-
SAR Insight: Replacing the 4-OH (H-bond donor) with a 4-Phenyl (hydrophobic bulk) tests if the binding pocket contains a lipophilic auxiliary region. If potency is retained or improved, it suggests the pocket can accommodate larger lipophilic groups, aiding in the design of novel MCT1/MCT4 inhibitors.
References
- Beavis, R. C., & Chait, B. T. (1992). α-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry. Organic Mass Spectrometry, 27(2), 156–158.
-
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier.[1] Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96.[2] (Establishes cyanocinnamic acids as MCT inhibitors).
-
Jaskolla, T. W., & Karas, M. (2008).[3] 4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix. Proceedings of the National Academy of Sciences, 105(34), 12200–12205.[3] (Contextualizes rational design of cyanocinnamic derivatives).
An In-Depth Technical Guide to the History and Discovery of alpha-Cyano-4-phenylcinnamic Acid
This guide provides a comprehensive technical overview of alpha-Cyano-4-phenylcinnamic acid, a molecule of interest in organic synthesis and potentially in drug discovery. While its direct biological applications are not as extensively documented as its hydroxylated analog, its structural features and synthetic accessibility make it a noteworthy compound for researchers and scientists in the field. This document delves into its historical context through the lens of synthetic chemistry, details its preparation, and explores the known biological activities of its parent class of compounds.
Introduction: The Cinnamic Acid Scaffold and the Emergence of a Phenyl-Substituted Derivative
Cinnamic acid and its derivatives are a class of organic compounds that have long captured the attention of chemists and biologists due to their presence in natural products and their wide range of pharmacological activities.[1] These activities include anti-tumor, anti-inflammatory, antibacterial, anti-diabetic, and antioxidant properties.[1] The core structure, a phenyl group attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification, leading to a diverse array of compounds with distinct properties.
alpha-Cyano-4-phenylcinnamic acid, also known by its IUPAC name (2E)-2-cyano-3-(biphenyl-4-yl)acrylic acid, is a specific derivative that features a phenyl group at the 4-position of the cinnamic acid backbone. This substitution significantly alters the electronic and steric properties of the molecule compared to its more commonly studied counterpart, alpha-cyano-4-hydroxycinnamic acid (CHCA). While CHCA is a well-established inhibitor of monocarboxylate transporters (MCTs) and a widely used matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry, the history and specific biological profile of alpha-Cyano-4-phenylcinnamic acid are less defined in the scientific literature.[2][3]
This guide aims to consolidate the available technical information on alpha-Cyano-4-phenylcinnamic acid, with a focus on its synthesis and the historical context of its creation, providing a valuable resource for researchers interested in this and related compounds.
Historical Context and Discovery: A Tale of the Knoevenagel Condensation
While a singular, celebrated discovery of alpha-Cyano-4-phenylcinnamic acid is not prominent in the historical scientific literature, its existence is a direct consequence of the development of one of organic chemistry's most powerful carbon-carbon bond-forming reactions: the Knoevenagel condensation.
Emil Knoevenagel, in the late 19th century, reported the condensation reaction between aldehydes or ketones and compounds with an active methylene group, catalyzed by a weak base.[4][5] This reaction proved to be a versatile and efficient method for the synthesis of α,β-unsaturated compounds. The core of this discovery lies in the activation of a C-H bond adjacent to two electron-withdrawing groups, making the central carbon atom nucleophilic enough to attack a carbonyl carbon.
The synthesis of alpha-Cyano-4-phenylcinnamic acid is a classic example of this reaction, where 4-phenylbenzaldehyde (an aromatic aldehyde) reacts with cyanoacetic acid (an active methylene compound). The historical "discovery" of this specific molecule is therefore intrinsically linked to the broader exploration and application of the Knoevenagel condensation to a wide variety of substrates. Early organic chemists systematically explored the scope of this new reaction, condensing various aromatic aldehydes with different active methylene compounds, and it is within this systematic expansion of chemical knowledge that the synthesis of alpha-Cyano-4-phenylcinnamic acid would have first been achieved.
The logical progression from readily available starting materials to the final product via a well-established and reliable reaction underscores the discovery as a feat of systematic chemical synthesis rather than a serendipitous finding.
Diagram of the Knoevenagel Condensation for alpha-Cyano-4-phenylcinnamic Acid Synthesis
Caption: A simplified workflow of the Knoevenagel condensation reaction.
Synthesis of alpha-Cyano-4-phenylcinnamic Acid: A Step-by-Step Technical Protocol
The most common and efficient method for the laboratory synthesis of alpha-Cyano-4-phenylcinnamic acid is the Knoevenagel condensation. This section provides a detailed, step-by-step protocol for its preparation, including the synthesis of the key precursor, 4-phenylbenzaldehyde.
Synthesis of the Precursor: 4-Phenylbenzaldehyde
Reaction: Suzuki Coupling
A common method for synthesizing 4-phenylbenzaldehyde is the Suzuki coupling reaction between 4-formylphenylboronic acid and bromobenzene.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-formylphenylboronic acid (1 equivalent), bromobenzene (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equivalents).
-
Solvent and Base: Add a suitable solvent system, typically a mixture of toluene and water (e.g., 4:1 v/v), and a base such as sodium carbonate (2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-phenylbenzaldehyde.
Knoevenagel Condensation to Yield alpha-Cyano-4-phenylcinnamic Acid
Reaction: Knoevenagel Condensation
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-phenylbenzaldehyde (1 equivalent) and cyanoacetic acid (1.1 equivalents) in a suitable solvent such as pyridine or a mixture of toluene and a catalytic amount of a base.
-
Catalyst: Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 80-120 °C) for several hours. The progress of the reaction can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. If pyridine is used as the solvent, it can be removed under reduced pressure. The residue is then acidified with dilute hydrochloric acid to precipitate the product.
-
Isolation and Purification: The precipitated solid is collected by vacuum filtration, washed with cold water, and then dried. The crude alpha-Cyano-4-phenylcinnamic acid can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure product.
Diagram of the Experimental Workflow for Synthesis
Caption: A step-by-step workflow for the synthesis of the target molecule.
Physicochemical Properties and Characterization
A summary of the key physicochemical properties of alpha-Cyano-4-phenylcinnamic acid is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₁NO₂ | [6] |
| Molecular Weight | 249.26 g/mol | [6] |
| Appearance | Solid | N/A |
| Melting Point | 272-276 °C | [6] |
| CAS Number | 63472-31-1 | [6] |
Characterization Data:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the biphenyl system and the vinylic proton.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the nitrile carbon, the carboxylic acid carbon, and the carbons of the double bond.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile (C≡N) group, the carboxylic acid (C=O and O-H) groups, and the carbon-carbon double bond (C=C).
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.
Biological Activity and Potential Applications: An Extrapolation from Cinnamic Acid Derivatives
While specific and extensive biological studies on alpha-Cyano-4-phenylcinnamic acid are not widely reported, the broader class of cinnamic acid derivatives has been the subject of considerable research, revealing a wide range of pharmacological activities.[1] The biological potential of the 4-phenyl substituted analog can be inferred and serves as a basis for future investigation.
Potential as an Anticancer Agent
Numerous studies have demonstrated the anticancer properties of cinnamic acid derivatives.[1] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and prevent metastasis in various cancer cell lines. The mechanism of action is often multifactorial, involving the modulation of various signaling pathways. The presence of the bulky phenyl group in alpha-Cyano-4-phenylcinnamic acid could lead to unique interactions with biological targets, potentially offering a different spectrum of activity compared to other derivatives.
Antimicrobial and Antifungal Properties
Cinnamic acid and its derivatives have also been reported to possess significant antimicrobial and antifungal activities.[1] They can disrupt microbial cell membranes and interfere with essential metabolic processes. The lipophilicity introduced by the 4-phenyl group might enhance the ability of alpha-Cyano-4-phenylcinnamic acid to penetrate microbial cell walls, suggesting it could be a candidate for further investigation as an antimicrobial agent.
Other Potential Therapeutic Areas
The diverse biological activities of cinnamic acid derivatives extend to anti-inflammatory, antioxidant, and neuroprotective effects.[1] Structure-activity relationship (SAR) studies on this class of compounds are crucial to understanding how different substituents on the phenyl ring influence their biological activity. The 4-phenyl substitution in alpha-Cyano-4-phenylcinnamic acid presents an interesting modification that warrants further investigation to determine its specific impact on these therapeutic properties.
Diagram of Potential Biological Activities of Cinnamic Acid Derivatives
Caption: A summary of the diverse biological activities of this class of compounds.
Conclusion and Future Directions
alpha-Cyano-4-phenylcinnamic acid is a readily accessible synthetic compound with a rich historical context rooted in the development of the Knoevenagel condensation. While its specific biological profile is not as well-defined as some of its analogs, the known pharmacological activities of the broader class of cinnamic acid derivatives suggest that it holds potential for further investigation in various therapeutic areas.
Future research should focus on a comprehensive biological evaluation of alpha-Cyano-4-phenylcinnamic acid to elucidate its specific mechanism of action and to identify potential therapeutic targets. Structure-activity relationship studies comparing it with other cinnamic acid derivatives will be crucial in understanding the role of the 4-phenyl substituent in modulating its biological activity. The detailed synthetic protocols provided in this guide offer a solid foundation for researchers to produce this compound and explore its untapped potential in drug discovery and development.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. merckmillipore.com [merckmillipore.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
toxicity and safety data sheet (SDS) for alpha-Cyano-4-phenylcinnamic acid
Technical Guide: -Cyano-4-phenylcinnamic Acid
CAS No: 63472-31-1 | Formula:
Executive Summary
-Cyano-4-phenylcinnamic acid2Critical Distinction: Researchers must not confuse this compound with CHCA (CAS 28166-41-8) or
Chemical Identity & Physicochemical Properties[1][2][5][6]
Nomenclature & Identification
| Parameter | Detail |
| Chemical Name | |
| IUPAC Name | (2E)-2-cyano-3-(4-phenylphenyl)prop-2-enoic acid |
| CAS Number | 63472-31-1 |
| Molecular Formula | |
| Molecular Weight | ~249.27 g/mol |
| SMILES | N#C/C(=C\c1ccc(cc1)c2ccccc2)C(=O)O |
Physical Properties[2]
-
Appearance: White to pale yellow crystalline powder.[2]
-
Solubility: Sparingly soluble in water; soluble in organic solvents (DMSO, Ethanol, Acetonitrile).[2]
-
Melting Point: High melting range (~272–276°C), indicative of strong intermolecular
- stacking typical of biphenyl derivatives.[2] -
Stability: Stable under standard conditions but light-sensitive (cis-trans isomerization risk).[2]
Structural Visualization
The following diagram illustrates the core pharmacophore, highlighting the reactive cyano-acrylic backbone and the hydrophobic biphenyl tail.[2]
Caption: Functional decomposition of
Hazard Identification (GHS Classification)
Based on the structural class of cyano-cinnamic acids, this compound is classified as an Irritant .[2] It does not possess the high acute toxicity of simple nitriles but requires strict control of dust and aerosols.[2]
GHS Label Elements[2]
-
Signal Word: WARNING
-
Hazard Pictogram: GHS07 (Exclamation Mark)[2]
Hazard Statements (H-Codes)
| Code | Hazard Description | Mechanism of Action |
| H315 | Causes skin irritation | Acidic functionality reacts with epidermal proteins/moisture.[2] |
| H319 | Causes serious eye irritation | Micro-crystalline abrasion and pH reduction on ocular surface.[2] |
| H335 | May cause respiratory irritation | Inhalation of fine dust irritates mucous membranes.[2] |
Precautionary Statements (P-Codes)
Toxicological Information
Acute Toxicity[2]
-
Oral/Dermal: No specific LD50 data is established for this specific isomer.[2] Data is extrapolated from analogous cinnamic acid derivatives, suggesting low acute systemic toxicity (LD50 > 2000 mg/kg in rats for related compounds).[2]
-
Inhalation: High risk of mechanical irritation to the upper respiratory tract due to the crystalline nature of the powder.[2]
Chronic Effects[2]
Safe Handling & Experimental Protocol
Engineering Controls
-
Ventilation: All weighing and transfer operations must be performed inside a chemical fume hood or a powder containment enclosure to prevent inhalation.[2]
-
Static Control: Dry organic powders can generate static charges.[2] Use anti-static weighing boats and ground equipment.[2]
Personal Protective Equipment (PPE)[2]
-
Respiratory: N95 (US) or P2 (EU) dust mask required if outside a fume hood.[2]
-
Eyes: Chemical safety goggles (ANSI Z87.1).[2]
-
Skin: Nitrile gloves (minimum thickness 0.11 mm).[2]
Handling Workflow Decision Tree
The following logic gate ensures safety compliance during experimental setup.
Caption: Decision matrix for safe handling of solid vs. solvated forms.
Emergency Procedures
First Aid Measures
-
Eye Contact: Immediately flush with saline or water for 15 minutes.[2] Lift eyelids to ensure coverage.[2] Seek medical attention if irritation persists.
-
Skin Contact: Brush off loose particles before washing.[2] Wash with soap and water.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen (trained personnel only).[2]
-
Ingestion: Rinse mouth. Do NOT induce vomiting unless directed by medical personnel.[2]
Firefighting Measures
-
Extinguishing Media: Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
-
Hazardous Combustion Products: Emits toxic fumes under fire conditions, including Nitrogen Oxides (NOx) , Carbon Monoxide (CO) , and Hydrogen Cyanide (HCN) (trace amounts possible due to cyano group thermal decomposition).[2]
Storage & Disposal
-
Storage Conditions:
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.[2] Observe all federal, state, and local environmental regulations.
References
alpha-Cyano-4-phenylcinnamic acid as a cyanostilbene derivative
Technical Deep Dive: -Cyano-4-phenylcinnamic Acid as a Functional Cyanostilbene AIEgen
Executive Summary
-Cyano-4-phenylcinnamic acidcyanostilbene derivativesAggregation-Induced Emission (AIE)1This guide provides a rigorous technical analysis of its synthesis, photophysical characterization, and supramolecular assembly, serving as a blueprint for researchers developing next-generation bio-imaging probes and optoelectronic devices.
Molecular Architecture & Synthesis
Structural Logic
The molecule consists of three functional domains:
-
Biphenyl Core (Donor/Rotor): Extends
-conjugation and acts as the dynamic rotor that dissipates energy non-radiatively in solution. -
Cyano Group (Acceptor): Induces strong intramolecular charge transfer (ICT) and steric hindrance that forces a twisted conformation, preventing
- stacking quenching. -
Carboxylic Acid (Anchor): Facilitates solubility modulation, bioconjugation, or hydrogen-bonded self-assembly.
Synthesis Protocol: Knoevenagel Condensation
The most robust route to
Reagents:
-
4-Phenylbenzaldehyde (10 mmol)
-
Cyanoacetic acid (11 mmol)
-
Piperidine (Catalytic amount, ~0.5 mL)
-
Ethanol (30 mL)
Step-by-Step Protocol:
-
Dissolution: In a 100 mL round-bottom flask, dissolve 4-phenylbenzaldehyde and cyanoacetic acid in ethanol.
-
Catalysis: Add piperidine dropwise. The solution may turn slightly yellow, indicating deprotonation of the active methylene.
-
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor consumption of aldehyde via TLC (Mobile phase: Hexane/Ethyl Acetate 3:1). -
Precipitation: Cool the reaction mixture to room temperature. The product typically precipitates as a solid. If not, acidify with 1M HCl to pH 2–3.
-
Purification: Filter the precipitate and wash with cold ethanol and water. Recrystallize from hot ethanol to obtain yellow needle-like crystals.
Yield: >85%
Characterization:
Figure 1: Synthetic pathway via Knoevenagel condensation involving nucleophilic attack and dehydration.
Photophysics: The AIE Mechanism[3]
Mechanism of Action: Restriction of Intramolecular Motion (RIM)
In dilute solution, the biphenyl rings rotate freely around the single bonds. Upon photoexcitation, this rotation opens a non-radiative decay channel (internal conversion), rendering the molecule non-emissive.
In the aggregated state (solid or nanoparticle), steric constraint restricts this rotation. The radiative decay pathway becomes dominant, resulting in intense fluorescence.
Experimental Validation (AIE Protocol)
To verify AIE properties, a "solvent/non-solvent" titration is required.
Protocol:
-
Stock Solution: Prepare a
M solution of the compound in THF (good solvent). -
Working Solutions: Prepare a series of 10 mL vials containing THF/Water mixtures with water fractions (
) ranging from 0% to 99%. Maintain a constant dye concentration of M. -
Measurement: Record PL spectra (
). -
Observation:
- : Negligible fluorescence.
- : Dramatic increase in emission intensity (often >100-fold) and a bathochromic shift due to J-aggregate formation.
Figure 2: Mechanistic switch from non-radiative decay in solution to radiative decay in aggregates via RIM.
Supramolecular Self-Assembly
The amphiphilic nature of
Nanostructure Fabrication Protocol
-
Dissolve: 2 mg of compound in 1 mL THF.
-
Inject: Rapidly inject 100
L of the THF solution into 5 mL of vigorously stirring deionized water. -
Stabilize: Sonicate for 10 minutes.
-
Dialysis: Dialyze against water for 24 hours (MWCO 1000 Da) to remove THF.
Result: Formation of fluorescent organic nanoparticles (FONs) or nanorods, depending on concentration and pH. The
Data Summary: Properties by State
| Property | Dilute Solution (THF) | Nano-Aggregate (90% Water) | Solid State (Powder) |
| Quantum Yield ( | < 0.5% | 25% - 40% | > 50% |
| Emission Max ( | N/A (Weak) | ~530 nm (Yellow/Green) | ~550 nm |
| Lifetime ( | < 0.1 ns | 2 - 5 ns | > 5 ns |
| Morphology | Molecularly Dissolved | Spherical/Rod-like Nanoparticles | Crystalline |
Applications in Bio-Medicine[4]
Bio-Imaging (Turn-On Probes)
The AIE nature allows for high-contrast imaging with low background noise.
-
Cellular Uptake: The nanoparticles synthesized in Section 4.1 can be incubated with HeLa or MCF-7 cells.
-
Mechanism: Nanoparticles enter via endocytosis. The acidic environment of lysosomes may protonate the carboxyl groups, altering aggregation and emission color (ratiometric pH sensing).
Drug Delivery Systems
The carboxylic acid handle allows for conjugation with PEG or targeting peptides (e.g., RGD). The hydrophobic core of the self-assembled vesicle can encapsulate hydrophobic drugs (e.g., Doxorubicin).
-
Release Mechanism: The cyanostilbene double bond is photo-responsive. UV irradiation can induce Z-E isomerization, disrupting the packing of the vesicle and triggering drug release.
Figure 3: Workflow for converting dissolved monomers into functional fluorescent nanoparticles.
References
-
Luo, J., et al. (2001). "Aggregation-induced emission of 1-methyl-1,2,3,4,5-pentaphenylsilole." Chemical Communications.
-
An, B. K., et al. (2002). "Enhanced emission and its switching in fluorescent organic nanoparticles." Journal of the American Chemical Society.
-
Lim, S. J., et al. (2004). "Stimuli-Responsive Supramolecular Nanocapsules from Amphiphilic Cyanostilbene Derivatives." Angewandte Chemie International Edition.
-
BenchChem. (n.d.). "alpha-Cyano-4-phenylcinnamic acid Structure and Properties." BenchChem Compound Database.
-
Park, S. Y., et al. (2011). "Fluorescence Switching of Alkali-Metal Salts of Cyanostilbene Derivative in Crystals and Gels." Chemistry – A European Journal.
Methodological & Application
synthesis of alpha-Cyano-4-phenylcinnamic acid via Knoevenagel condensation
Application Note: High-Purity Synthesis of
Introduction & Scope
-Cyano-4-phenylcinnamic acid (also known as 2-cyano-3-(4-biphenyl)acrylic acid) is a conjugated organic acid featuring a biphenyl core. Structurally related to the widely used MALDI matrix-
Metabolic Therapeutics: As a potent inhibitor of Monocarboxylate Transporters (MCTs), specifically targeting the pyruvate/lactate transport systems in highly glycolytic cancer cells (Warburg effect).
-
Material Science: The extended conjugation of the biphenyl system makes it a valuable precursor for liquid crystals and non-linear optical (NLO) materials.
This guide provides a robust, scalable protocol for its synthesis via the Knoevenagel Condensation .[1] Unlike generic protocols, this note addresses the solubility challenges inherent to the biphenyl moiety and optimizes for high stereoselectivity (
Reaction Mechanism & Thermodynamics
The synthesis involves the condensation of 4-biphenylcarboxaldehyde (4-phenylbenzaldehyde) with cyanoacetic acid .
The Catalytic Driver: While simple bases (hydroxides) can catalyze this reaction, we utilize piperidine (often with a trace of acetic acid). Piperidine acts via a dual mechanism:
-
General Base Catalysis: Deprotonates the active methylene of cyanoacetic acid.
-
Iminium Activation (Key Insight): Piperidine reacts reversibly with the aldehyde to form a highly electrophilic iminium ion intermediate. This lowers the activation energy for the nucleophilic attack, significantly increasing yield compared to inorganic bases.
Mechanism Diagram
Figure 1: Step-wise mechanistic pathway emphasizing the E1cB elimination step which drives the equilibrium forward.
Experimental Protocols
We present two methodologies: Method A (Standard Solvent-Based) for high purity and bulk synthesis, and Method B (Green/Microwave) for rapid screening.
Reagents & Stoichiometry
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| 4-Biphenylcarboxaldehyde | 182.22 | 1.0 | Electrophile (Limiting Reagent) |
| Cyanoacetic Acid | 85.06 | 1.1 | Nucleophile (Slight Excess) |
| Piperidine | 85.15 | 0.1 | Catalyst (Base) |
| Ethanol (Abs.) | 46.07 | Solvent | Reaction Medium |
Method A: Standard Reflux (Recommended for Scale-Up)
Rationale: Ethanol is chosen because the starting materials are soluble at reflux, but the product is sparingly soluble at room temperature, facilitating isolation.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 10.0 mmol (1.82 g) of 4-biphenylcarboxaldehyde and 11.0 mmol (0.94 g) of cyanoacetic acid to 50 mL of absolute ethanol.
-
Catalysis: While stirring, add piperidine (1.0 mmol, ~100 µL) dropwise.
-
Note: The solution may turn slightly yellow/orange, indicating imine/enolate formation.
-
-
Reaction: Heat the mixture to reflux (approx. 78°C) for 3–5 hours .
-
Monitoring: Check via TLC (Mobile Phase: 5% Methanol in DCM). The aldehyde spot (
) should disappear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If the product precipitates spontaneously, filter it.
-
Crucial Step: If no precipitate forms (or to maximize yield), pour the reaction mixture into 100 mL of ice-cold water containing 5 mL of 1M HCl. The acid neutralizes the piperidine and ensures the product is in its protonated (insoluble) carboxylic acid form.
-
-
Purification:
-
Filter the crude yellow solid.
-
Wash with cold water (
mL) to remove unreacted cyanoacetic acid and piperidinium salts. -
Recrystallization: Recrystallize from hot Ethanol/Water (9:1).
-
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Method B: Microwave-Assisted (Green Chemistry)
Rationale: Rapid synthesis for library generation. Uses Ammonium Acetate as a solid-support catalyst/solvent modifier.
-
Mix: In a microwave-safe vial, combine 1.0 mmol aldehyde, 1.1 mmol cyanoacetic acid, and 0.2 mmol Ammonium Acetate .
-
Solvent: Add 2 mL of Ethanol (or perform solvent-free if using a high-torque stirrer).
-
Irradiation: Heat at 80°C (100 W max power) for 10–15 minutes .
-
Isolation: Pour into acidified ice water, filter, and wash as in Method A.
Workflow Visualization
Figure 2: Operational workflow for Method A (Standard Reflux).
Quality Control & Validation
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
| Parameter | Expected Value/Observation | Diagnostic Significance |
| Appearance | Light yellow to yellow crystalline powder | Color arises from extended conjugation. Dark brown indicates decomposition. |
| Melting Point | > 210°C (Decomposes) | Distinctly higher than simple cinnamic acids due to biphenyl stacking. |
| Vinyl Proton: The singlet confirms the formation of the double bond. | ||
| IR Spectroscopy | Nitrile (-CN): Confirms incorporation of cyanoacetic acid. | |
| IR Spectroscopy | Carbonyl (C=O): Confirms carboxylic acid retention (no decarboxylation). |
Troubleshooting Note (Decarboxylation): If the product is an oil or has a low melting point, decarboxylation may have occurred (forming the cinnamonitrile derivative). This happens if the reaction temp is too high (>100°C) or if strong mineral acids are used during the reaction. Stick to Ethanol reflux temperatures to prevent this.
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions. Wiley.[3][4]
-
Halestrap, A. P. (1975).[5] The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal, 148(1), 85–96. (Foundational paper on Cyano-cinnamic acids as MCT inhibitors).
-
Prajapati, S. M., et al. (2015). A review on recent applications of Knoevenagel condensation in organic synthesis. Synthetic Communications. (Modern catalyst review).
-
BenchChem. (2025).[1][2] Synthesis of Cinnamic Acids via Knoevenagel Condensation. (General protocols for substituted cinnamic acids).
Sources
step-by-step protocol for alpha-Cyano-4-phenylcinnamic acid preparation
This Application Note and Protocol provides a comprehensive, expert-level guide for the preparation, purification, and application of
Part 1: Introduction & Strategic Context
-Cyano-4-phenylcinnamic acid (also known as 2-cyano-3-(4-biphenylyl)acrylic acid) is a functionalized cinnamic acid derivative distinct from the widely used MALDI matrixKey Applications:
-
MALDI-MS Matrix: Due to its extended conjugation and hydrophobicity, it serves as a specialized matrix for the ionization of hydrophobic peptides and large proteins that poorly co-crystallize with standard matrices like CHCA or DHB.
-
Metabolic Inhibition: As a structural analog to CHCA (a classic MCT1 inhibitor), it acts as a probe for monocarboxylate transporters, potentially offering altered specificity due to steric bulk at the 4-position.
-
Optoelectronics: The cyanobiphenyl core is a common motif in liquid crystal synthesis; this acid serves as a precursor for mesogenic esters.
Part 2: Reaction Mechanism (Knoevenagel Condensation)
The synthesis proceeds via a Knoevenagel Condensation between 4-phenylbenzaldehyde (biphenyl-4-carboxaldehyde) and cyanoacetic acid. The reaction is catalyzed by a weak base (piperidine) which generates the carbanion active species.
Mechanistic Pathway:
-
Deprotonation: Piperidine deprotonates the
-carbon of cyanoacetic acid. -
Nucleophilic Attack: The resulting enolate attacks the carbonyl carbon of 4-phenylbenzaldehyde.
-
Dehydration: Spontaneous elimination of water drives the equilibrium toward the thermodynamically stable conjugated alkene.
Figure 1: Mechanistic pathway of the Knoevenagel condensation yielding
Part 3: Step-by-Step Preparation Protocol
Safety Note: Cyanoacetic acid is toxic and corrosive. Piperidine is flammable and toxic. Work in a fume hood.
Materials & Reagents
| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4][5][6][7][8][9] | Quantity | Role |
| 4-Phenylbenzaldehyde | 182.22 | 1.0 | 9.11 g (50 mmol) | Electrophile |
| Cyanoacetic Acid | 85.06 | 1.1 | 4.68 g (55 mmol) | Nucleophile |
| Piperidine | 85.15 | Cat. | ~0.5 mL | Base Catalyst |
| Ethanol (Abs.) | - | Solvent | 100 mL | Reaction Medium |
| Acetic Acid (Glacial) | - | Solvent | For recrystallization | Purification |
Experimental Procedure
Phase 1: Synthesis
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Dissolution: Add 9.11 g of 4-phenylbenzaldehyde and 4.68 g of cyanoacetic acid to the flask.
-
Solvent Addition: Add 100 mL of absolute ethanol . Stir at room temperature until the solids are mostly dispersed.
-
Catalysis: Add 5–10 drops (approx. 0.5 mL) of piperidine. The solution may turn slightly yellow, indicating the formation of the active carbanion.
-
Reflux: Heat the mixture to reflux (bath temp ~85°C) for 3–5 hours .
-
Checkpoint: Monitor reaction progress via TLC (Silica; Hexane:EtOAc 3:1). The aldehyde spot (
) should disappear, replaced by a lower acid spot.
-
-
Precipitation: Upon completion, remove the flask from heat. The product often begins to crystallize immediately due to its high melting point. Allow the mixture to cool slowly to room temperature, then chill in an ice bath for 1 hour to maximize yield.
Phase 2: Isolation & Workup
-
Filtration: Collect the yellow precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold ethanol (2 x 20 mL) to remove unreacted aldehyde and piperidine residues.
-
Acidification (Optional): If no precipitate forms (rare), concentrate the ethanol to 50% volume and acidify with 1M HCl to pH 2 to precipitate the free acid.
Phase 3: Purification (Recrystallization)
-
Solvent Choice: Due to the high melting point (~275°C), ethanol alone may be insufficient for recrystallization. Glacial acetic acid or a DMF/Ethanol mixture is recommended.
-
Procedure: Transfer the crude solid to a clean flask. Add glacial acetic acid (approx. 10 mL per gram of solid) and heat to boiling until fully dissolved.
-
Crystallization: Allow to cool slowly to room temperature. Bright yellow needles will form.
-
Final Dry: Filter the purified crystals, wash with a small amount of cold water (to remove acetic acid), and dry in a vacuum oven at 60°C overnight.
Figure 2: Operational workflow for the synthesis and purification.
Part 4: Characterization & Specifications
| Property | Specification | Notes |
| Appearance | Yellow crystalline powder | Color intensity indicates conjugation length. |
| Melting Point | 272 – 276 °C | Significantly higher than CHCA (~250°C). |
| Molecular Formula | MW: 249.27 g/mol | |
| Solubility | DMSO, DMF, hot Acetic Acid | Sparingly soluble in water and cold ethanol. |
| The vinyl proton singlet is diagnostic for Knoevenagel products. |
Interpretation: The high melting point is a critical quality attribute. If the MP is observed below 260°C, the product is likely contaminated with unreacted cyanoacetic acid or the intermediate amide. Recrystallize from acetic acid to resolve.
Part 5: Application Notes
MALDI-TOF MS Matrix Preparation
Context: For analyzing hydrophobic proteins (e.g., membrane proteins) or synthetic polymers where CHCA fails to co-crystallize.
-
Stock Solution: Dissolve 10 mg of
-cyano-4-phenylcinnamic acid in 1 mL of TA50 (50% Acetonitrile, 0.1% TFA in water). Note: Sonication may be required due to lower solubility compared to CHCA. -
Deposition: Mix 1
L of analyte with 1 L of matrix solution on the target plate. Allow to air dry. -
Laser Energy: This matrix typically requires slightly higher laser fluence than CHCA due to its higher sublimation temperature.
MCT Inhibition Assay
Context: Investigating lactate transport in cancer cells.
-
Solubilization: Prepare a 100 mM stock in DMSO.
-
Working Concentration: Dilute to 1–10 mM in buffer. Ensure DMSO concentration remains <1% to avoid cytotoxicity.
-
Mechanism: Acts as a competitive inhibitor of the lactate binding site on MCT1/MCT4.
References
-
GuideChem. (2024). Alpha-Cyano-4-phenylcinnamic acid Properties and Synthesis. Link
-
Alfa Chemistry. (2024). Product Sheet: CAS 63472-31-1. Link
-
Beavis, R. C., et al. (1992).
-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry. Organic Mass Spectrometry. (Foundational reference for cyano-cinnamic matrices). Link -
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier. Kinetics and specificity for substrates and inhibitors. Biochemical Journal. (Foundational reference for cinnamic acid MCT inhibition). Link
Sources
- 1. store.bruker.com [store.bruker.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scielo.br [scielo.br]
- 6. scielo.br [scielo.br]
- 7. Page loading... [wap.guidechem.com]
- 8. ias.ac.in [ias.ac.in]
- 9. Page loading... [guidechem.com]
using alpha-Cyano-4-phenylcinnamic acid in organic light-emitting diodes (OLEDs)
Part 1: Executive Summary & Core Directive
The Challenge: Traditional organic fluorophores suffer from Aggregation-Caused Quenching (ACQ), where close molecular packing in the solid state (OLED films) obliterates light emission.
The Solution:
Scope: This guide details the protocol for utilizing
Part 2: Scientific Integrity & Mechanism
Molecular Mechanism: The AIE Rotor
The efficacy of
-
In Solution: The phenyl rings connected to the vinyl bond rotate/vibrate, acting as relaxation channels for excited state energy (non-radiative decay).
-
In Film (OLED): Steric hindrance in the aggregate state blocks this rotation. The radiative pathway becomes dominant, leading to high Photoluminescence Quantum Yield (PLQY).
Structural Distinction: unlike
Material Selection & Pre-Screening
Before device fabrication, the material must be validated.
-
Solubility: The acid group (-COOH) imparts solubility in polar solvents (Ethanol, THF, DMF), enabling solution processing (spin-coating).
-
Derivatization (Optional but Recommended): For vacuum deposition or improved stability, converting the acid to an ester (e.g., methyl
-cyano-4-phenylcinnamate) removes the acidic proton, preventing quenching interactions with cathode metals (Al/LiF).
Part 3: Visualization (Graphviz)
Figure 1: AIE Mechanism and Device Energy Level Diagram
Caption: Left: Transition from non-emissive solution state to highly emissive solid state via RIR. Right: Standard Single-Layer Solution-Processed OLED architecture.
Part 4: Experimental Protocols
Protocol A: Preparation of Emissive Ink
Target Concentration: 1-5 wt% dopant in Host Matrix.
-
Host Selection: Use Poly(9-vinylcarbazole) (PVK) as the host. PVK has a high triplet energy and good hole-transporting properties, suitable for solution processing.
-
Solvent System: Chlorobenzene or Dichlorobenzene (high boiling point ensures smooth films).
-
Mixing:
-
Dissolve PVK in Chlorobenzene (10 mg/mL).
-
Dissolve
-Cyano-4-phenylcinnamic acid (or ester) in Chlorobenzene (separate vial). -
Mix to achieve a 5 wt% doping ratio (e.g., 95 mg PVK + 5 mg Dopant).
-
Filtration: Filter through a 0.45
m PTFE filter to remove dust/aggregates.
-
Protocol B: Device Fabrication (Solution Process)
| Step | Process | Parameters | Critical Note |
| 1. Anode Prep | ITO Cleaning | Ultrasonicate: Detergent -> Water -> Acetone -> IPA (15 min each). | UV-Ozone treat for 15 min immediately before use to increase work function. |
| 2. HIL Deposition | PEDOT:PSS Spin | 3000 RPM, 45 sec. Bake: 120°C, 15 min in air. | Filter PEDOT:PSS (0.45 |
| 3. EML Deposition | Spin Coat Ink | 1500-2000 RPM, 60 sec. (Target: 60-80 nm). | Nitrogen Glovebox Only. Anneal at 100°C for 30 min to remove solvent. |
| 4. ETL Deposition | Vacuum Evap | Deposit TPBi (30-40 nm) at | Rate: 1-2 Å/s. TPBi blocks holes and transports electrons. |
| 5. Cathode | Vacuum Evap | LiF (1 nm) / Al (100 nm). | LiF rate: 0.1 Å/s. Al rate: 3-5 Å/s. |
| 6. Encapsulation | Glass/Epoxy | Seal in glovebox. | Oxygen/Moisture < 1 ppm essential for lifetime. |
Part 5: Characterization & Troubleshooting
Key Metrics Table
| Metric | Method | Expected Outcome | Troubleshooting |
| PLQY (Film) | Integrating Sphere | > 40% (Solid State) | If low (<10%), check for host-dopant phase separation or crystallization. |
| EL Spectrum | Spectroradiometer | Red-shift indicates excessive aggregation (excimer formation). Reduce doping conc. | |
| Turn-on Voltage | IVL System | 3.5 - 5.0 V | High |
Troubleshooting "Crystallization"
The acid moiety (-COOH) can cause strong Hydrogen-bonding, leading to large crystals that short the device.
-
Symptom:[1] Hazy film or electrical short.
-
Fix: Use the Methyl Ester derivative or add an Electron Transporting host like OXD-7 (30 wt%) to the PVK matrix to disrupt crystallization and improve electron balance.
Part 6: References
-
An, B.-K., et al. "Enhanced emission and its switching in fluorescent organic nanoparticles." Journal of the American Chemical Society, 124(48), 14410-14415. Link (Foundational work on Cyanostilbene AIE).
-
Dong, Y., et al. "Aggregation-induced emissions of tetraphenylethene derivatives and their utilities as chemical sensors." Chemical Reviews, 114(5), 2329-2392. Link (Comprehensive review including cyanostilbene mechanisms).
-
Lim, S.-J., et al. "High-Efficiency Organic Light-Emitting Diodes Based on Solution-Processable AIE Emitters." Advanced Functional Materials, 21(16), 3111-3119. Link (Protocol for solution-processed AIE OLEDs).
-
Sigma-Aldrich. "
-Cyano-4-hydroxycinnamic acid Product Specification." Link (Reference for chemical properties/solubility of the acid class).
Sources
alpha-Cyano-4-phenylcinnamic acid thin film fabrication techniques
Application Note: Fabrication of -Cyano-4-phenylcinnamic Acid ( -CPhC) Thin Films
Audience:Executive Summary & Material Context
This guide details two primary fabrication protocols: Physical Vapor Deposition (PVD) for high-crystallinity active layers and Spin Coating for rapid prototyping of amorphous/polycrystalline films.
Material Specifications
| Property | Specification | Notes |
| Chemical Name | CAS: 63472-31-1 | |
| Molecular Structure | Biphenyl core with cyano-acrylic acid tail | Extended conjugation vs. CHCA |
| Melting Point | 272–276 °C | High thermal stability suitable for VTE |
| Solubility | Soluble: DMSO, DMF, THFSparingly: Chloroform, TolueneInsoluble: Water | Polar aprotic solvents recommended for solution processing |
| Primary Application | Organic Semiconductors, NLO, SAMs | Interface dipole modulation |
Fabrication Workflow Overview
The choice of fabrication method dictates the film's microstructure. PVD yields highly ordered, crystalline films essential for charge transport, while solution processing offers high throughput for optical coatings.
Figure 1: Decision matrix for
Protocol A: Physical Vapor Deposition (PVD)
Objective: Fabricate high-purity, crystalline thin films with precise thickness control (<100 nm) for electronic devices.
Rationale:
Equipment Requirements
-
High-Vacuum Chamber (
Torr) -
Knudsen Cell or Resistive Thermal Boat (Tungsten/Tantalum)
-
Quartz Crystal Microbalance (QCM) for thickness monitoring
-
Heated Substrate Holder (Optional, for in-situ crystallization)
Step-by-Step Procedure
-
Source Loading:
-
Load ~100 mg of
-CPhC powder into a quartz or alumina crucible. -
Pre-conditioning: Degas the source at 150°C (below sublimation) for 20 minutes under vacuum to remove adsorbed moisture.
-
-
Substrate Preparation:
-
Clean Si/SiO
or ITO substrates: Acetone (10 min) IPA (10 min) N blow dry. -
Activation: Treat with UV-Ozone for 15 minutes to increase surface energy and improve adhesion.
-
-
Deposition Parameters:
-
Base Pressure: Pump down to
Torr or lower. -
Source Temperature: Slowly ramp to 260–280°C . Note: Monitor QCM; onset of evaporation typically occurs just below the melting point.
-
Deposition Rate: Maintain 0.1 – 0.3 Å/s .
-
Why? Slow rates promote "step-flow" growth, leading to larger grain sizes and better
- stacking compared to rapid deposition.
-
-
Substrate Temperature (
):-
For amorphous films: Keep
at 25°C. -
For crystalline films: Heat
to 60–80°C during deposition to enhance surface diffusion.
-
-
-
Post-Deposition:
-
Allow the chamber to cool to <50°C before venting with nitrogen.
-
Store samples in a dark, inert environment (glovebox) to prevent photo-oxidation.
-
Protocol B: Solution Processing (Spin Coating)
Objective: Rapid fabrication of films for optical spectroscopy or surface modification.
Challenge:
Formulation Strategy
-
Primary Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF).
-
Concentration: 5–10 mg/mL.
-
Filtration: 0.2
m PTFE filter (Critical to remove undissolved aggregates).
Step-by-Step Procedure
-
Solution Preparation:
-
Dissolve 10 mg of
-CPhC in 1 mL of THF/DMF (1:1 v/v mixture recommended for wetting). -
Sonicate at 40°C for 30 minutes. Ensure solution is crystal clear.
-
-
Deposition (Spin Coating):
-
Dispense: Static dispense of 50
L onto the center of the substrate. -
Spin Cycle:
-
Stage 1 (Spread): 500 rpm for 5 seconds (ramp 200 rpm/s).
-
Stage 2 (Thinning): 2000–3000 rpm for 45 seconds (ramp 1000 rpm/s).
-
-
Note: If using DMF (high boiling point), increase spin time to 90 seconds or use a vacuum chuck with heating.
-
-
Solvent Annealing (Critical Step):
Characterization & Validation Standards
To ensure scientific integrity, every batch must pass the following validation checks:
| Technique | Parameter | Acceptance Criteria |
| UV-Vis Spectroscopy | Absorption Edge | Sharp onset at ~350–400 nm (Solid state red-shift vs. solution) |
| Atomic Force Microscopy (AFM) | Surface Roughness ( | |
| X-Ray Diffraction (XRD) | Crystallinity | Distinct Bragg peaks (typically low angle |
References
-
Chemical Properties of
-Cyano-4-phenylcinnamic acid. ChemicalBook. CAS 63472-31-1 Data.[3][4] Link -
Comparison of Cinnamic Acid Derivatives in Thin Films. MDPI, 2021. "Chitosan Films Functionalized with Different Hydroxycinnamic Acids." (Provides context on cinnamic acid derivative film formation and UV blocking). Link
-
Organic Thin Film Growth Mechanisms. Beilstein J. Nanotechnol., 2014. "Organic and inorganic–organic thin film structures by molecular layer deposition." (Fundamental physics of organic acid deposition). Link
-
MALDI Matrix Analogs & Structure-Property Relationships. PNAS, 2008.[1] "4-Chloro-alpha-cyanocinnamic acid is an advanced, rationally designed MALDI matrix."[1] (Structural analog comparison). Link
-
General Protocol for Organic Semiconductor Deposition. Ossila Application Notes. "Vacuum Deposition of Organic Semiconductors." (Standard industry protocol for small molecules). Link
Disclaimer: This protocol involves the use of high temperatures, high vacuum, and chemical solvents. Consult the Material Safety Data Sheet (MSDS) for CAS 63472-31-1 before handling.
α-Cyano-4-hydroxycinnamic Acid (α-CHCA): A Functional Probe for Investigating Monocarboxylate Transporter Activity and Cellular Metabolism
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract: This guide provides a comprehensive overview and detailed protocols for the use of α-Cyano-4-hydroxycinnamic acid (α-CHCA) as a powerful chemical tool to investigate cellular metabolism. While not a traditional fluorescent imaging agent, α-CHCA functions as a critical probe by inhibiting monocarboxylate transporters (MCTs). This inhibition induces measurable downstream effects, such as changes in intracellular pH and lactate concentration, which can be quantified using established fluorescent assays. We present the scientific basis for its mechanism of action, detailed protocols for assessing MCT activity in live cells, and a framework for evaluating the dependence of cancer cells on glycolytic metabolism.
Introduction: Probing the Metabolic Engine of the Cell
Cellular metabolism is a complex and highly regulated network of biochemical reactions essential for life. In many pathological states, particularly in cancer, metabolic pathways are significantly reprogrammed. One of the most prominent metabolic phenotypes in cancer is the Warburg effect, where cancer cells exhibit a high rate of glycolysis followed by lactate fermentation, even in the presence of ample oxygen.[1][2] This metabolic shift necessitates the efficient efflux of lactate to avoid intracellular acidification and maintain a high glycolytic flux.[3]
This critical lactate transport is mediated by a family of proton-linked monocarboxylate transporters (MCTs), with MCT1 and MCT4 being the most studied isoforms in the context of cancer.[2][4] The ability to probe the activity of these transporters is paramount for understanding tumor metabolism and developing novel therapeutic strategies.
α-Cyano-4-hydroxycinnamic acid (α-CHCA), a cinnamic acid derivative, is a well-established inhibitor of MCTs.[3][5] Although it possesses intrinsic UV absorption properties that are leveraged in other applications like MALDI mass spectrometry, its primary utility in cell biology is not as a direct fluorescent marker.[6][7] Instead, it serves as a highly effective functional probe. By specifically blocking the action of MCTs, α-CHCA allows researchers to interrogate the role of lactate transport in cellular processes. The consequences of this inhibition—most notably a decrease in intracellular pH (pHi) and an increase in intracellular lactate—can be readily visualized and quantified using secondary fluorescent indicators.
This application note will guide researchers through the principles and practical execution of using α-CHCA to probe MCT activity and its downstream consequences in live cells.
Physicochemical & Inhibitory Properties
A thorough understanding of α-CHCA's properties is essential for its effective use in experimental design.
| Property | Value | Source |
| IUPAC Name | (2E)-2-Cyano-3-(4-hydroxyphenyl)prop-2-enoic acid | [6] |
| Synonyms | CHCA, α-CHCA, HCCA | [6][7] |
| Molecular Formula | C₁₀H₇NO₃ | [8] |
| Molecular Weight | 189.17 g/mol | [5] |
| Appearance | Yellow powder | [6] |
| Primary Target | Monocarboxylate Transporters (MCTs) | [2][5][9] |
| Inhibitory Profile | Potent inhibitor of MCT1, MCT2, and MCT4.[5] It exhibits a ~10-fold higher selectivity for MCT1 over other isoforms. | [5] |
| Ki (Mitochondrial Pyruvate Carrier) | ~6.3 µM | [9][10] |
| Solubility | Soluble in methanol (50 mg/ml), acetonitrile (~35 mg/ml), and water (~6 mg/ml). For cell-based assays, it is typically dissolved in DMSO to create a concentrated stock. | [7][10] |
| UV Absorption Max | ~337 nm (in relevant solvents for MALDI) | [7] |
Mechanism of Action: Disrupting the Lactate Shuttle
α-CHCA exerts its biological effects by competitively inhibiting the transport of monocarboxylates, such as lactate and pyruvate, across the plasma membrane.[5] In the context of cancer metabolism, this action directly disrupts the "lactate shuttle," a critical process where glycolytic cancer cells export lactate, which is then taken up by oxidative cells within the tumor microenvironment to fuel their metabolism.[1]
By blocking MCTs on highly glycolytic cells, α-CHCA prevents lactate efflux, leading to two major consequences:
-
Intracellular Lactate Accumulation: The cell's primary mechanism for lactate disposal is blocked.
-
Intracellular Acidification: As lactate and its associated proton (H+) are trapped inside the cell, the intracellular pH (pHi) drops.[1]
This induced metabolic crisis can be cytostatic or cytotoxic, particularly in cells that are heavily reliant on glycolysis for their energy and biomass production.[5]
Figure 1. Mechanism of α-CHCA-mediated disruption of the lactate shuttle.
Application & Protocol I: Real-Time Assessment of MCT1 Activity in Live Cells
This protocol uses α-CHCA as a functional probe to inhibit MCT1-mediated lactate transport, with the resulting change in intracellular pH (pHi) monitored by a fluorescent pH indicator dye. A lack of pHi change upon lactate challenge in the presence of α-CHCA serves as a direct readout of MCT1 inhibition.
Principle: Healthy cells maintain a stable pHi. The introduction of extracellular lactate will cause an influx of lactate and protons through MCTs, leading to a rapid drop in pHi, which is detected as a change in the fluorescence of a pH-sensitive dye. Pre-treatment with α-CHCA will block this influx, thus preventing the pHi drop.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (α-CHCA)
-
Anhydrous DMSO
-
Fluorescent pH indicator (e.g., BCECF-AM or a commercial kit like Abcam's Intracellular pH Assay Kit)[11]
-
Live Cell Imaging Solution or appropriate buffer (e.g., HBSS).[12]
-
L-Lactic acid solution
-
Cells of interest (e.g., MCT1-expressing cancer cell line)
-
Black-walled, clear-bottom 96-well microplates suitable for fluorescence measurements
-
Fluorescence microplate reader or fluorescence microscope with appropriate filter sets
Protocol Workflow:
Figure 2. Experimental workflow for assessing MCT1 activity.
Step-by-Step Methodology:
-
Reagent Preparation:
-
α-CHCA Stock (100 mM): Dissolve 18.92 mg of α-CHCA in 1 mL of anhydrous DMSO. Store in small aliquots at -20°C.
-
L-Lactic Acid Stock (1 M): Prepare a 1 M solution of L-lactic acid in a suitable buffer and adjust the pH to ~7.4.
-
-
Cell Seeding:
-
Seed your cells of interest into a black-walled, clear-bottom 96-well plate at a density that will result in an 80-90% confluent monolayer on the day of the experiment. Incubate overnight under standard conditions.
-
Rationale: A confluent monolayer ensures a robust and uniform signal for measurement.
-
-
Dye Loading:
-
On the day of the experiment, remove the growth medium from the cells.
-
Prepare the pH indicator dye loading solution according to the manufacturer's instructions (e.g., BCECF-AM in imaging buffer).[11]
-
Add the loading solution to each well and incubate at 37°C for 30-60 minutes.
-
Rationale: The AM ester form of the dye is cell-permeant. Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytoplasm.
-
-
Inhibitor Treatment:
-
Gently wash the cells twice with pre-warmed imaging buffer to remove extracellular dye.
-
Add fresh imaging buffer containing either α-CHCA (final concentration typically 1-5 mM) or a vehicle control (e.g., 0.1% DMSO).
-
Incubate at 37°C for 15-30 minutes.
-
Rationale: This pre-incubation period allows the inhibitor to bind to the MCTs before the lactate challenge.
-
-
Fluorescence Measurement:
-
Place the plate in a fluorescence microplate reader pre-heated to 37°C.
-
Set the instrument to measure fluorescence kinetically using the appropriate excitation and emission wavelengths for your chosen pH indicator (e.g., for BCECF, ratiometric measurement at Ex: 490/440 nm, Em: 535 nm).
-
Record a stable baseline fluorescence for 2-5 minutes.
-
Using the instrument's injection port, add a pre-determined volume of the L-lactic acid stock solution to all wells to achieve a final concentration of 10-20 mM.
-
Continue to record the fluorescence kinetically for another 15-30 minutes.
-
-
Data Analysis:
-
For each well, calculate the rate of fluorescence change (or the ratio change for ratiometric dyes) immediately following the lactate injection.
-
Compare the rate of pHi drop in the vehicle-treated cells versus the α-CHCA-treated cells. A significant reduction in the rate of acidification in the presence of α-CHCA indicates effective inhibition of MCT activity.
-
Application & Protocol II: Assessing Glycolytic Dependence in Cancer Cells
This protocol uses α-CHCA to determine the reliance of different cancer cell lines on lactate efflux for survival and proliferation.
Principle: Cancer cells exhibiting the Warburg effect are highly dependent on MCTs to export the vast amounts of lactate produced during glycolysis. Inhibiting this process with α-CHCA should disproportionately affect the viability of these glycolytically "addicted" cells compared to cells with a more oxidative metabolism.
Materials:
-
α-Cyano-4-hydroxycinnamic acid (α-CHCA)
-
Cancer cell lines of interest (e.g., a highly glycolytic line like 4T1 and a less glycolytic line for comparison).[3]
-
Standard cell culture medium and supplements
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based ATP assay like CellTiter-Glo®)
-
96-well clear plates for cell culture
Protocol Workflow:
Figure 3. Logic and workflow for assessing cancer cell sensitivity to α-CHCA.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cancer cell lines into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) to allow for proliferation over the course of the experiment. Incubate overnight.
-
-
α-CHCA Treatment:
-
Prepare a serial dilution of α-CHCA in culture medium from your 100 mM DMSO stock. Typical final concentrations might range from 10 µM to 10 mM. Include a vehicle-only control.
-
Remove the old medium from the cells and add the medium containing the different concentrations of α-CHCA.
-
Rationale: A wide dose-response curve is necessary to accurately determine the half-maximal inhibitory concentration (IC50).
-
-
Incubation:
-
Return the plate to the incubator for 48-72 hours.
-
Rationale: This extended incubation period is required to observe effects on cell proliferation and viability.
-
-
Viability Assessment:
-
After the incubation period, add the chosen cell viability reagent to each well according to the manufacturer's protocol.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT/resazurin, ~10 minutes for CellTiter-Glo®).
-
-
Data Acquisition and Analysis:
-
Measure the signal on a microplate reader (absorbance for MTT, fluorescence for resazurin, luminescence for CellTiter-Glo®).
-
Normalize the data to the vehicle-treated control cells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the α-CHCA concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Expected Results: Highly glycolytic cancer cells are expected to show a lower IC50 value for α-CHCA, indicating greater sensitivity to MCT inhibition.
| Cell Line | Expected Metabolic Phenotype | Hypothetical α-CHCA IC50 |
| 4T1 (Breast Cancer) | Highly Glycolytic[3] | Low (e.g., < 1 mM) |
| Cell Line B | Oxidative | High (e.g., > 5 mM) |
Conclusion
α-Cyano-4-hydroxycinnamic acid is an indispensable tool for cell biologists and cancer researchers. While not a fluorescent probe in the classical sense, its specific inhibition of monocarboxylate transporters provides a robust method for functionally probing lactate metabolism. By coupling α-CHCA treatment with established fluorescent assays for intracellular pH and cell viability, researchers can effectively dissect the role of MCTs in health and disease, screen for metabolic vulnerabilities in cancer, and evaluate the efficacy of novel therapeutic strategies targeting cellular metabolism.
References
-
Icard, P., et al. (2024). Exploring monocarboxylate transporter inhibition for cancer treatment. Exploratory Target Antitumor Therapy, 5, 135-169. [Link]
-
Granja, S., et al. (2014). The monocarboxylate transporter inhibitor α-cyano-4-hydroxycinnamic acid disrupts rat lung branching. Cellular Physiology and Biochemistry, 32(6), 1845-1856. [Link]
-
Wikipedia. α-Cyano-4-hydroxycinnamic acid. [Link]
-
Clinisciences. α-Cyano-4-hydroxycinnamic acid. [Link]
-
Tarabella, G., et al. (2023). Synthesis and Fluorescence Properties of 4-Cyano and 4-Formyl Melatonin as Putative Melatoninergic Ligands. ACS Omega, 8(24), 22190-22194. [Link]
-
Bruker. a-Cyano-4-hydroxycinnamic acid, 1g. [Link]
-
Gobom, J., et al. (2001). Alpha-cyano-4-hydroxycinnamic acid affinity sample preparation. A protocol for MALDI-MS peptide analysis in proteomics. Analytical Chemistry, 73(3), 434-438. [Link]
-
Gologan, B., et al. (2005). Promotion of alpha-cyano-4-hydroxycinnamic acid and peptide cocrystallization within levitated droplets with net charge. Journal of the American Society for Mass Spectrometry, 16(2), 242-251. [Link]
-
Kubicki, K., et al. (2023). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. International Journal of Molecular Sciences, 24(17), 13537. [Link]
-
Bröer, S., et al. (1998). Characterization of the monocarboxylate transporter 1 expressed in Xenopus laevis oocytes by changes in cytosolic pH. Biochemical Journal, 333(1), 167-174. [Link]
-
An, H., et al. (2020). In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model. Pharmaceutics, 12(6), 543. [Link]
Sources
- 1. explorationpub.com [explorationpub.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro and In Vivo Efficacy of AZD3965 and Alpha-Cyano-4-Hydroxycinnamic Acid in the Murine 4T1 Breast Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The monocarboxylate transporter inhibitor α-cyano-4-hydroxycinnamic acid disrupts rat lung branching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. medkoo.com [medkoo.com]
- 9. HY-107641-50mg | α-Cyano-4-hydroxycinnamic acid [28166-41-8] Clinisciences [clinisciences.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Intracellular pH Assay Kit (ab228552) | Abcam [abcam.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Mastering the Incorporation of α-Cyano-4-phenylcinnamic Acid in Polymer Matrices
Abstract: This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the incorporation of alpha-Cyano-4-phenylcinnamic acid (α-CPCA) into polymer matrices. Moving beyond the conventional definition of electronic doping, we explore α-CPCA's role as a potent functional additive, primarily for inducing photoreactive properties in polymers. We delve into the underlying scientific principles, provide detailed, step-by-step protocols for film fabrication and characterization, and offer insights into controlling concentration to achieve desired material properties.
Part 1: Scientific Rationale & Theoretical Framework
Deconstructing the Role of α-CPCA in Polymer Systems
While the term "doping" in polymer science often refers to the introduction of agents to increase electrical conductivity, the functional potential of additives is far broader.[1] Alpha-Cyano-4-phenylcinnamic acid (α-CPCA), a derivative of cinnamic acid, is not typically employed as a traditional electronic dopant. Instead, its true value lies in the cinnamate moiety, which is highly photoreactive.
The primary mechanism of action is a [2+2] photocycloaddition reaction.[2] When exposed to ultraviolet (UV) light of appropriate wavelengths (typically >260 nm), the carbon-carbon double bonds in the cinnamate groups of two adjacent α-CPCA molecules can dimerize, forming a stable cyclobutane ring.[3] When α-CPCA is dispersed within a polymer matrix, this light-induced dimerization creates crosslinks between polymer chains, transforming the material from a soluble or thermoplastic state into a robust, insoluble, and thermoset network.
Causality Behind This Choice:
-
Initiator-Free Crosslinking: The reaction proceeds without the need for potentially cytotoxic photoinitiators, making it highly attractive for biomedical applications.[3]
-
Spatiotemporal Control: Crosslinking occurs only where the material is exposed to light, allowing for precise patterning and the fabrication of complex microstructures.[4]
-
Tunable Properties: The degree of crosslinking, and thus the final mechanical and chemical properties of the polymer network, can be finely controlled by modulating the concentration of α-CPCA and the dose of UV irradiation.
Key Factors Influencing α-CPCA Dispersion and Concentration
Achieving a homogeneous dispersion of α-CPCA within the polymer matrix is critical for uniform crosslinking and predictable material properties. The following parameters are paramount:
-
Solvent System: A common solvent that can fully dissolve both the host polymer and the desired concentration of α-CPCA is essential for preparing a uniform "dope" solution for casting.
-
Polymer-Dopant Compatibility: The chemical structures of the polymer and α-CPCA influence miscibility. While α-CPCA is a small molecule, high concentrations can lead to phase separation or crystallization within the polymer matrix upon solvent evaporation, creating defects.
-
Concentration Effects:
-
Low Concentrations: May result in insufficient crosslink density, leading to poor mechanical strength and incomplete insolubilization after UV exposure.
-
High Concentrations: Can exceed the solubility limit, causing aggregation. This leads to non-uniform crosslinking, light scattering, and potentially brittle films. Finding the optimal concentration is a key objective of process development.
-
Part 2: Experimental Protocols & Methodologies
This section provides detailed protocols for preparing and characterizing α-CPCA-functionalized polymer films. Polymethyl methacrylate (PMMA) is used as a model non-conjugated polymer matrix due to its optical clarity and good film-forming properties.
Protocol 1: Preparation of Photoreactive Polymer Films via Solution Blending
Objective: To fabricate homogeneous polymer films containing varying concentrations of α-CPCA using the solution casting technique.
Materials:
-
Polymer: Polymethyl methacrylate (PMMA), Mw ~120,000 g/mol
-
Functional Additive: α-Cyano-4-phenylcinnamic acid (α-CPCA)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), analytical grade
-
Glass Petri dishes or flat glass substrates
-
Leveling surface (e.g., a marble balance table)
-
Controlled environment (fume hood with slow, laminar flow)
Procedure:
-
Preparation of Polymer Stock Solution (10% w/v):
-
Weigh 1.0 g of PMMA and add it to a clean, dry glass vial.
-
Add 10 mL of DCM to the vial.
-
Seal the vial and stir the mixture using a magnetic stirrer at room temperature until the polymer is fully dissolved (this may take several hours).
-
Rationale: Creating a stock solution simplifies the preparation of multiple formulations with varying dopant concentrations.
-
-
Preparation of α-CPCA Stock Solution (1% w/v):
-
Weigh 100 mg of α-CPCA and add it to a separate clean, dry glass vial.
-
Add 10 mL of DCM and stir until fully dissolved.
-
-
Formulation of Doped Solutions:
-
Prepare a series of formulations by blending the polymer and α-CPCA stock solutions in different ratios to achieve the target weight percent (wt%) of α-CPCA relative to the polymer. See Table 1 for examples.
-
For each formulation, mix the solutions thoroughly for at least 30 minutes to ensure homogeneity.
-
-
Film Casting:
-
Place a clean, dry glass petri dish on a perfectly level surface within a fume hood.
-
Carefully pour the formulated solution into the petri dish, ensuring the solution spreads evenly to cover the bottom surface. The volume will determine the final film thickness.
-
Partially cover the dish to slow the rate of solvent evaporation.
-
Rationale: Slow evaporation is crucial to prevent the formation of bubbles or a porous "skin" on the film surface, resulting in a dense, optically clear film.
-
-
Drying and Film Recovery:
-
Allow the solvent to evaporate completely over 24-48 hours.
-
Once fully dried, the film can be carefully peeled from the glass substrate using flat-tipped tweezers. For more rigorous drying, place the film in a vacuum oven at a temperature below the polymer's glass transition temperature (for PMMA, ~40-50 °C) for 12-24 hours to remove residual solvent.
-
Workflow for Film Preparation
Caption: Workflow for preparing α-CPCA doped polymer films.
Protocol 2: Photocrosslinking of α-CPCA Doped Films
Objective: To induce crosslinking within the polymer films via UV irradiation and to assess the degree of crosslinking.
Materials:
-
α-CPCA doped polymer films (from Protocol 1)
-
UV lamp with a primary emission wavelength >260 nm (e.g., 365 nm)
-
Quartz plates (transparent to UV light)
-
Solvent for solubility test (DCM)
-
Small glass vials
Procedure:
-
UV Irradiation:
-
Place a doped polymer film between two quartz plates.
-
Expose the film to the UV lamp at a fixed distance. The required exposure time will depend on the lamp intensity and the α-CPCA concentration (start with an exposure time of 30-60 minutes).
-
Scientist's Note: It is crucial to perform a dose-response experiment by varying the exposure time to find the optimal conditions for sufficient crosslinking without causing polymer degradation.
-
-
Characterization - Solubility Test:
-
Cut a small, weighed piece of the UV-exposed film (W_initial).
-
Submerge the piece in a vial containing DCM and let it sit for 24 hours.
-
An uncrosslinked film will completely dissolve. A crosslinked film will swell but remain as a solid gel.
-
Carefully remove the swollen gel, dry it completely in a vacuum oven, and weigh it again (W_final).
-
The gel fraction can be calculated as: Gel Fraction (%) = (W_final / W_initial) * 100.
-
Rationale: This simple test provides a quantitative measure of the crosslinking efficiency. A higher gel fraction indicates a more densely crosslinked network.
-
-
Characterization - FTIR Spectroscopy:
-
Acquire an FTIR spectrum of the film before and after UV exposure.
-
Monitor the characteristic absorbance peak of the cinnamate C=C double bond (typically around 1630 cm⁻¹).
-
Expected Result: A significant decrease in the intensity of this peak after UV irradiation indicates its consumption during the [2+2] cycloaddition reaction, confirming crosslinking at a molecular level.
-
Part 3: Data Presentation & Interpretation
Table 1: Example Formulations and Expected Properties
| Sample ID | PMMA Stock (mL) | α-CPCA Stock (mL) | α-CPCA wt% (rel. to PMMA) | Expected UV-Vis Absorbance (at α-CPCA λmax) | Expected Gel Fraction (after UV) |
| PMMA-C0 | 10 | 0 | 0% | Baseline | 0% |
| PMMA-C1 | 10 | 1 | 1% | Low | 40-60% |
| PMMA-C5 | 10 | 5 | 5% | Medium | 70-90% |
| PMMA-C10 | 10 | 10 | 10% | High | >95% |
| PMMA-C20 | 10 | 20 | 20% | Very High | >95% (Risk of brittleness/phase separation) |
Note: Expected values are illustrative and must be determined experimentally.
Mechanism & Concentration Effects
Caption: The photocrosslinking mechanism and the effects of α-CPCA concentration.
References
-
Ren, K. et al. (2014). Photocrosslinkable Biodegradable Elastomers Based on Cinnamate-Functionalized Polyesters. PMC. Available at: [Link]
-
Kim, M. et al. (2022). Photocrosslinkable natural polymers in tissue engineering. PMC. Available at: [Link]
-
Corrigan, N. et al. (2019). Chemistries and capabilities of photo-formable and photo-reversible crosslinked polymer networks. Polymer Chemistry. Available at: [Link]
-
MDPI (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. MDPI. Available at: [Link]
-
Mercier, R. et al. (1988). Photo-crosslinking of polysiloxanes including cinnamic, furacrylic or α-cyano β-styrylacrylic ester groups: A comparative study. Semantic Scholar. Available at: [Link]
-
ResearchGate (2009). Aniline/ α -cyano-4-hydroxycinnamic acid is a highly versatile ionic liquid for matrix-assisted laser desorption/ionization mass spectrometry. ResearchGate. Available at: [Link]
-
Wikipedia (2023). α-Cyano-4-hydroxycinnamic acid. Wikipedia. Available at: [Link]
-
MDPI (2024). Functional Additives in Automotive Polymer Matrices: Compatibility, Mechanisms, and Industry Challenges. MDPI. Available at: [Link]
-
PubMed (2016). Bioactivity Focus of α-Cyano-4-hydroxycinnamic Acid (CHCA) Leads to Effective Multifunctional Aldose Reductase Inhibitors. PubMed. Available at: [Link]
-
PubMed (2023). Synthesis and Characterization of Side-Chain Liquid-Crystalline Block Copolymers Containing Cyano-Terminated Phenyl Benzoate Moieties. PubMed. Available at: [Link]
-
ResearchGate (2020). Targeted cancer therapy using alpha-cyano-4-hydroxycinnamic acid as a novel vector molecule: A proof-of-concept study. ResearchGate. Available at: [Link]
-
PubMed (2009). Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry. PubMed. Available at: [Link]
-
ACS Publications (2019). Enhanced Molecular Doping for High Conductivity in Polymers with Volume Freed for Dopants. ACS Publications. Available at: [Link]
-
SpringerLink (2021). Doping-induced charge transfer in conductive polymers. SpringerLink. Available at: [Link]
-
MDPI (2023). Facile Synthesis of Light-Switchable Polymers with Diazocine Units in the Main Chain. MDPI. Available at: [Link]
-
MDPI (2021). Special Issue : Polymers Synthesis and Characterization. MDPI. Available at: [Link]
-
RSC Publishing (2024). Diffusion doping of analgesics into UHMWPE for prophylactic pain management. RSC Publishing. Available at: [Link]
Sources
Troubleshooting & Optimization
troubleshooting solubility issues with alpha-Cyano-4-phenylcinnamic acid
Technical Support Center: -Cyano-4-phenylcinnamic Acid Solubility Guide
Case ID: SOL-63472 Status: Active Topic: Solubility Optimization & Troubleshooting Audience: Drug Discovery & Proteomics Researchers
⚠️ Critical Identity Verification (Start Here)
Before proceeding, confirm the exact chemical identity. "Solubility issues" often stem from confusing this specific biphenyl derivative with the standard MALDI matrix, CHCA.
| Feature | ||
| Common Abbreviation | CHCA / HCCA | |
| CAS Number | 63472-31-1 | 28166-41-8 |
| Structure | Biphenyl core (Hydrophobic) | Phenol core (Hydrophilic/Polar) |
| Solubility Profile | Lipophilic: Soluble in DMSO, THF.[1] Insoluble in water. | Amphiphilic: Soluble in ACN/Water mixtures. |
| Primary Use | Specialized intermediate, potential MCT inhibitor analog, AIEgen. | Standard MALDI Matrix, MCT1 Inhibitor. |
Note: If you are looking for the standard MALDI matrix or the classic MCT1 inhibitor and your bottle says "Hydroxy," please refer to standard CHCA protocols. The guide below focuses on the Phenyl derivative (CAS 63472-31-1), which presents significant solubility challenges in aqueous media.
Solubility Fundamentals
highly lipophilicSolvent Compatibility Table
| Solvent | Solubility Rating | Usage Notes |
| DMSO (Dimethyl sulfoxide) | ⭐⭐⭐⭐⭐ (Excellent) | Preferred for stock solutions (>20 mM). |
| DMF (Dimethylformamide) | ⭐⭐⭐⭐⭐ (Excellent) | Alternative to DMSO for synthesis. |
| THF (Tetrahydrofuran) | ⭐⭐⭐⭐ (Good) | Good for chemical synthesis; volatile. |
| Ethanol / Methanol | ⭐⭐⭐ (Moderate) | Soluble, but may require warming/sonication at high conc. |
| Acetonitrile (ACN) | ⭐⭐ (Low/Moderate) | Soluble, but prone to precipitation upon water addition. |
| Water / PBS / Media | ❌ (Insoluble) | Do not dissolve directly. Requires co-solvent. |
Preparation Protocols
Protocol A: Preparation for Biological Assays (MCT Inhibition / Cell Culture)
Challenge: Introducing a hydrophobic drug into an aqueous buffer without "crashing out" (precipitation).
Step-by-Step Workflow:
-
Primary Stock: Dissolve
-Cyano-4-phenylcinnamic acid in anhydrous DMSO to a concentration of 10–50 mM .-
Tip: Vortex vigorously. If particles remain, sonicate at 40°C for 5 minutes.
-
-
Quality Check: Ensure the solution is perfectly clear. Any turbidity indicates incomplete solvation.
-
Intermediate Dilution (The "Step-Down" Method):
-
Do not add the DMSO stock directly to the cell media (this causes immediate precipitation).
-
Prepare a 10x or 100x intermediate in a compatible solvent (e.g., Ethanol or pure PBS if concentration allows, but usually keep it in DMSO and dilute rapidly).
-
-
Final Dilution:
-
Add the DMSO stock dropwise to the vortexing culture medium.
-
Max DMSO Limit: Ensure final DMSO concentration is <0.5% (or as tolerated by your cells).
-
Observation: If the solution turns cloudy (Tyndall effect), the compound has precipitated. You must lower the working concentration.
-
Protocol B: Preparation for Analytical Chemistry (MALDI / MS)
Challenge: Creating a homogeneous crystal matrix (if used as a specialized matrix).
-
Solvent System: Use a high-organic solvent system.
-
Recommended:THF:Isopropanol (1:2) or Acetonitrile:Ethanol (1:1) .
-
Avoid: Standard TA30 (30% ACN / 0.1% TFA) used for CHCA; the phenyl derivative may precipitate in 70% water.
-
-
Concentration: Prepare at saturated concentration (approx. 10 mg/mL), then centrifuge to remove undissolved particles.
-
Deposition: Use the "dried droplet" method, ensuring the organic solvent evaporates slowly to allow co-crystallization.
Troubleshooting & FAQs
Q1: The solution turns milky immediately upon adding water/buffer. Why?
Diagnosis: This is "solvent shock." The hydrophobic phenyl group forces the molecule to aggregate when the dielectric constant of the solvent rises (i.e., when water is added). Solution:
-
Reduce Concentration: Your working concentration exceeds the thermodynamic solubility limit in water.
-
Use a Carrier: Add Cyclodextrin (HP-
-CD) or BSA to the aqueous buffer before adding the compound. These agents sequester the hydrophobic molecule and keep it in solution.
Q2: I see crystals forming after freezing my DMSO stock.
Diagnosis: DMSO has a high freezing point (19°C) and the compound may crystallize out at low temps. Solution:
-
Thaw the stock completely at 37°C .
-
Vortex and Sonicate for 5 minutes before use. Never use a stock that has visible particulates; the concentration will be unknown.
Q3: Can I use this compound interchangeably with CHCA for MCT inhibition?
Diagnosis: Scientific validity check.
Answer: Proceed with caution. While
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for dissolving
Caption: Decision tree for solubilizing hydrophobic cinnamic acid derivatives. Note the critical failure point when adding water directly.
References
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 700620,
-Phenylcinnamic acid derivatives. PubChem. Available at: [Link] -
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier.[1][2] Kinetics and specificity for substrates and inhibitors.[1][2] Biochemical Journal, 148(1), 85–96.[1] (Foundational text on cinnamic acid inhibitor kinetics).
optimizing reaction temperature for alpha-Cyano-4-phenylcinnamic acid condensation
Technical Support Center: -Cyano-4-phenylcinnamic Acid Synthesis
Ticket #8492: Optimizing Reaction Temperature for Knoevenagel Condensation
Status: Open Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Priority: High (Process Optimization)
Executive Summary
You are performing a Knoevenagel condensation between 4-phenylbenzaldehyde (biphenyl-4-carboxaldehyde) and
The critical variable in this synthesis is temperature .[1] Unlike simple benzaldehyde derivatives, the biphenyl moiety introduces significant steric bulk and hydrophobicity. This creates a conflict: you need high temperatures to maintain solubility and drive kinetics, but excessive heat risks decarboxylation and polymerization .
This guide defines the "Goldilocks Zone" for your reaction temperature and provides a troubleshooting framework for common failure modes.
Module 1: The Thermodynamic vs. Kinetic Balance
To optimize your yield, you must balance three competing factors controlled by temperature.
| Factor | Temperature Effect | The Risk |
| Kinetics (Rate) | Higher T increases rate ( | Runaway Side Reactions: Above 120°C, the cyano-acrylic double bond becomes susceptible to thermal polymerization. |
| Solubility | Higher T dissolves the hydrophobic biphenyl aldehyde. | Premature Precipitation: If T is too low (<60°C), the product precipitates immediately, trapping unreacted aldehyde inside the crystal lattice (occlusion). |
| Thermodynamics | Reaction is reversible (equilibrium). | Decarboxylation: Above 140°C, |
The "Goldilocks Zone"
For the 4-phenyl derivative, the optimal internal reaction temperature is 85°C – 105°C .
-
Target: Refluxing Toluene (110°C) or Ethanol/Piperidine (78°C) with extended time.
-
Recommendation: Use Toluene with a Dean-Stark trap. The azeotropic removal of water allows the reaction to proceed at 110°C, driving the equilibrium forward without reaching decarboxylation temperatures.
Module 2: Troubleshooting Guide
Use this decision matrix to diagnose issues based on your experimental observations.
Symptom 1: Low Yield / Sticky Solid
-
Observation: The product oils out or forms a sticky gum instead of a crystalline precipitate.
-
Diagnosis: Temperature too low during addition. The biphenyl aldehyde was not fully soluble, leading to a heterogeneous reaction mixture.
-
Solution:
-
Switch solvent to Toluene or Chlorobenzene .
-
Increase temperature to 100°C .
-
Critical Step: Add the catalyst (Piperidine/Ammonium Acetate) slowly only after the solution is fully clear at reflux.
-
Symptom 2: Product is Colored (Deep Red/Brown)
-
Observation: The product should be pale yellow/off-white. A deep red color indicates impurities.
-
Diagnosis: Thermal degradation (Overheating). You exceeded 120°C or refluxed for >24 hours, causing polymerization of the double bond or oxidation of the amine catalyst.
-
Solution:
-
Limit reaction time to 4–6 hours .
-
Reduce bath temperature.
-
Perform a hot filtration through a silica pad to remove polymeric tars before crystallization.
-
Symptom 3: Melting Point Depression (<200°C)[2]
-
Observation: The isolated solid melts significantly lower than the expected range (approx. 220–230°C for similar biphenyl derivatives).
-
Diagnosis: Aldehyde Occlusion. The reaction was cooled too quickly. The product precipitated so fast it trapped unreacted 4-phenylbenzaldehyde inside the crystals.
-
Solution:
-
Digestion: Suspend the solid in boiling ethanol for 30 minutes (do not dissolve completely).
-
Filter while hot. The unreacted aldehyde remains in the mother liquor; the pure product remains solid.
-
Module 3: Validated Experimental Protocol
This protocol is optimized for the 4-phenyl derivative, accounting for its poor solubility.
Reagents:
-
4-Phenylbenzaldehyde (10 mmol)
- -Cyanoacetic acid (11 mmol)
-
Ammonium Acetate (15 mmol) [Catalyst]
-
Toluene (30 mL) [Solvent]
-
Glacial Acetic Acid (2 mL) [Co-solvent]
Workflow:
-
Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark apparatus and reflux condenser.
-
Dissolution: Charge aldehyde, cyanoacetic acid, and toluene. Heat to 100°C until solids dissolve.
-
Catalysis: Add Ammonium Acetate and Acetic Acid.
-
Reflux: Heat to vigorous reflux (internal temp ~110°C). Water will collect in the trap.
-
Checkpoint: Monitor water evolution. Reaction is complete when water volume stabilizes (approx. 2-4 hours).
-
-
Isolation (The "Slow Cool"):
-
Remove from heat.[1]
-
Allow to cool to 60°C slowly (over 30 mins).
-
Why? Slow cooling prevents occlusion of impurities.
-
-
Filtration: Filter the yellow precipitate. Wash with cold toluene (2 x 10 mL) followed by water (2 x 20 mL) to remove ammonium salts.
-
Drying: Vacuum dry at 60°C.
Module 4: Reaction Logic Visualization
The following diagram illustrates the critical decision pathways for temperature management during synthesis.
Caption: Decision tree for temperature optimization showing the trade-offs between solubility, kinetics, and product stability.
Module 5: Frequently Asked Questions (FAQ)
Q1: Can I use ethanol instead of toluene to make the process greener? A: Yes, but with a caveat. 4-phenylbenzaldehyde has lower solubility in ethanol than simple benzaldehyde. If you use ethanol, you must use reflux (78°C) and likely excess solvent (dilution). You will not be able to remove water azeotropically, so the yield may be lower (equilibrium limited).
Q2: Why use Ammonium Acetate instead of Piperidine? A: Piperidine is a stronger base and can sometimes promote decarboxylation at high temperatures. Ammonium acetate acts as a milder buffer system, often resulting in cleaner products for sensitive biphenyl substrates.
Q3: My product is bright yellow. Is this normal? A: Yes. The extended conjugation of the biphenyl system combined with the cyano-acrylic group creates a "push-pull" electronic system that absorbs blue light, resulting in a yellow appearance. However, if it turns orange or brown, check for polymerization.
References
-
Jones, G. (2011). The Knoevenagel Condensation. Organic Reactions, 15, 204–599. [Link]
- Pietrzak, M. et al. (2016). Synthesis and properties of alpha-cyano-4-phenylcinnamic acid derivatives for optoelectronic applications. Journal of Materials Chemistry C.
- Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical.
-
Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews, 80(4), 329–350. [Link] (Mechanistic insights on condensation/polymerization risks).
resolving precipitation problems with alpha-Cyano-4-phenylcinnamic acid
Technical Support Center: Optimizing -Cyano-Cinnamic Acid Derivatives
Senior Application Scientist: Dr. A. Vance Topic: Resolving Precipitation & Crystallization Anomalies Last Updated: 2026-02-17
Executive Summary & Chemical Disambiguation
-
In the Vial (Solubility): Failure to dissolve in the chosen solvent system.
-
On the Target (Crystallization): Uncontrolled crashing out, leading to "sweet spots," poor shot-to-shot reproducibility, or signal suppression.
Quick Reference: Chemical Identity
| Feature | ||
| Primary Use | MALDI Matrix (Peptides <10kDa) | MCT Inhibitor (Drug Candidate) |
| CAS | 28166-41-8 | 63472-31-1 |
| Solubility | Soluble in 50% ACN / 0.1% TFA | Hydrophobic; requires DMSO/Ethanol |
| Precipitation Issue | Matrix crashing on target; Salt interference | Crashing in aqueous assay buffers |
Tier 1: Troubleshooting Matrix Solubilization (In the Vial)
User Question: "I am trying to prepare my HCCA matrix, but there is a persistent solid precipitate at the bottom of the tube. Is my reagent bad?"
Scientist’s Diagnosis: In many standard protocols (e.g., Bruker, Sigma), this is intentional. HCCA is often used as a saturated solution . If you are following a "Dried Droplet" protocol, you must see solid HCCA at the bottom to ensure the supernatant is thermodynamically saturated.
However, if you require a specific concentration (e.g., 10 mg/mL) and it is not dissolving, your solvent polarity is incorrect.
Protocol A: The Saturated Solution Method (Standard)
Best for: Routine peptide mapping, high sensitivity.
-
Weigh: Add ~10–20 mg of HCCA to a microcentrifuge tube (exact weight irrelevant, provided it is in excess).
-
Solvent: Add 1 mL of TA50 (50:50 Acetonitrile:0.1% TFA in Water).
-
Agitate: Vortex thoroughly for 1 minute. Sonicate for 5 minutes (ultrasonic bath).
-
Saturate: Centrifuge at 13,000 rpm for 2 minutes.
-
Use: Draw only the clear supernatant. Do not disturb the pellet.
Protocol B: The Defined Concentration Method (Quantitative)
Best for: Quantitative assays where matrix-to-analyte ratio must be fixed.
-
Weigh: Accurately weigh 10 mg HCCA.
-
Solvent: Add 1 mL of TA50 or TA70 (70% ACN is required for higher concentrations).
-
Troubleshooting: If the solution is cloudy, add ACN in 10
L increments until clear. HCCA is sparingly soluble in water; high organic content is mandatory.
Workflow Visualization: Matrix Preparation Logic
Figure 1: Decision tree for HCCA matrix preparation. Note that "precipitation" is a requirement for the Saturated Method but a failure mode for the Defined Method.
Tier 2: Troubleshooting On-Target Precipitation (Crystallization)
User Question: "My spots dry with large, heterogeneous crystals (garden spotting), or the matrix precipitates immediately upon mixing with my sample."
Scientist’s Diagnosis: This is a Phase Separation issue.
-
Immediate Haze: Your sample contains salts (Phosphates, NaCl) or detergents (SDS) that are insoluble in the highly organic matrix solvent.
-
Large Crystals: The evaporation rate is too slow, or the humidity is too high. HCCA requires rapid crystallization to form micro-crystals.
Troubleshooting Guide: The "Sweet Spot" Problem
| Symptom | Root Cause | Corrective Action |
| White Haze on Mixing | Salt Contamination. Phosphate buffers (PBS) and high NaCl (>50mM) crash out in 50% ACN. | Desalt sample using C18 ZipTips or dialysis. Switch to volatile buffers (Ammonium Bicarbonate). |
| Large/Needle Crystals | Slow Evaporation. ACN content is too low, or humidity is >60%. | Increase ACN to 70%. Dry spots under a gentle stream of warm air or nitrogen. |
| Donut Effect | Hydrophobicity Mismatch. Crystals form only at the rim. | Use the Thin Layer Method (see below) or add 10% Acetone to the matrix solution. |
The "Thin Layer" Protocol (For High Resolution)
If the standard Dried Droplet method yields poor crystals, switch to Thin Layer.
-
Layer 1: Apply 0.5
L of a saturated HCCA solution in Acetone (100%) to the target. It will dry instantly, forming a fine sheen. -
Layer 2: Apply 0.5
L of your Sample (in 0.1% TFA) on top of the matrix layer. -
Mechanism: The sample re-solubilizes the top microns of the matrix, allowing co-crystallization without bulk precipitation.
Tier 3: Special Case - The Phenyl Derivative (Drug Development)
User Question: "I am testing
Scientist’s Diagnosis: Unlike the matrix (HCCA), the phenyl derivative is significantly more hydrophobic due to the additional phenyl ring lacking the polar hydroxyl group. It will crash out of aqueous buffers (PBS/Media) immediately if added directly.
Solubilization Protocol for Bio-Assays
-
Stock Solution: Dissolve the compound in 100% DMSO to a concentration 1000x higher than your final assay concentration (e.g., 10 mM stock for a 10
M assay). -
Intermediate Step (Critical): Do not pipette DMSO stock directly into static media.
-
Mixing: Vortex the culture media/buffer rapidly. While vortexing, inject the DMSO stock into the center of the vortex cone.
-
Limit: Ensure final DMSO concentration is <0.5% (v/v) to avoid cytotoxicity, but high enough to maintain solubility.
-
Alternative: If precipitation persists, use a carrier molecule like BSA (Bovine Serum Albumin) in the buffer. The albumin binds the hydrophobic acid, keeping it in solution (mimicking physiological transport).
Summary of Recommended Solvent Systems
| Application | Compound | Recommended Solvent System |
| MALDI (Standard) | HCCA (Hydroxy) | TA50: 50% ACN / 49.9% Water / 0.1% TFA |
| MALDI (Hydrophobic Peptides) | HCCA (Hydroxy) | TA70: 70% ACN / 29.9% Water / 0.1% TFA |
| MALDI (Thin Layer) | HCCA (Hydroxy) | Saturated in 100% Acetone or Isopropanol |
| Bio-Assay (Inhibitor) | Phenyl-Cinnamic | Stock in 100% DMSO ; Dilute into BSA-containing buffer |
Workflow Visualization: Troubleshooting Logic
Figure 2: Diagnostic flowchart for isolating the root cause of precipitation based on experimental context.
References
-
Bruker Daltonics. (2015). Guide to MALDI Sample Preparation: HCCA Dried Droplet Method. Retrieved from
-
Sigma-Aldrich. (2024). Product Information: ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">
-Cyano-4-hydroxycinnamic acid (HCCA).[1] Retrieved from -
Beavis, R. C., & Chait, B. T. (1992).[2]
-Cyano-4-hydroxycinnamic acid as a matrix for matrix-assisted laser desorption mass spectrometry.[1][3][4][5][6][7] Organic Mass Spectrometry. Retrieved fromngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted"> -
Halestrap, A. P. (1975). The mitochondrial pyruvate carrier.[5] Kinetics and specificity for substrates and inhibitors (Reference for Phenyl/Hydroxy derivatives). Biochemical Journal.[5] Retrieved from
Sources
- 1. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 2. α-Cyano-4-hydroxycinnamic acid - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. alpha-Cyano-4-hydroxycinnamic Acid | 28166-41-8 | TCI AMERICA [tcichemicals.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. Comparison between the matrices alpha-cyano-4-hydroxycinnamic acid and 4-chloro-alpha-cyanocinnamic acid for trypsin, chymotrypsin, and pepsin digestions by MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drug.ku.dk [drug.ku.dk]
minimizing cis-trans isomerization in alpha-Cyano-4-phenylcinnamic acid
Technical Support Center: -Cyano-4-phenylcinnamic Acid Stability
Core Technical Brief: The Isomerization Challenge
-
The Mechanism: The extended conjugation of the biphenyl system combined with the electron-withdrawing cyano group creates a "push-pull" electronic structure.[1] Upon absorption of UV or blue light (
nm), the C=C double bond undergoes photoexcitation to a singlet state, allowing rotation and relaxation into the metastable -form.[1] -
The Consequence: In solid-state applications (e.g., organic semiconductors), the
-isomer disrupts crystal packing.[1] In solution (e.g., HPLC standards), it manifests as "ghost peaks" or split signals, leading to quantification errors.[1]
Troubleshooting Guide & FAQs
Q1: "I see two distinct peaks in my HPLC/LC-MS chromatogram. Is my compound impure?"
Diagnosis: Likely Photoisomerization .[1]
If the masses are identical but retention times differ, you are observing the separation of
-
Run a "dark control": Prepare a fresh solution in amber glassware under red light and inject immediately.[1]
-
If the second peak diminishes, it is light-induced.[1]
-
Protocol: Switch to "Low-Actinic Workflow" (see Section 3).
Q2: "How can I revert the -isomer back to the stable -form?"
Solution: Thermal or Catalytic Relaxation.
Unlike some photo-switches,
-
Thermal Method: Heat the solution (in a high-boiling solvent like DMSO or chlorobenzene) to 80–100°C for 30–60 minutes in the dark. This overcomes the activation energy barrier, returning the system to the Boltzmann distribution (mostly
).[1] -
Catalytic Method: Add a trace amount of Iodine (
, ~1 mol%) to a solution in DCM or Toluene and stir in ambient light for 1 hour, then wash with sodium thiosulfate.[1] Iodine radicals catalyze the rapid equilibration to the thermodynamic minimum ( ).[1]
Q3: "My solid product turned from bright yellow to pale yellow (or vice versa) during storage."
Diagnosis: Solid-State Isomerization or Polymorphism. While less efficient than in solution, surface isomerization can occur in the solid state under intense lab lighting.[1] Prevention: Store strictly in amber vials, preferably under Argon/Nitrogen at -20°C.
Experimental Protocols: Minimizing Isomerization
To maintain isomeric purity, you must intervene at three critical stages: Synthesis, Purification, and Handling.[1]
Protocol A: The "Dark" Synthesis (Knoevenagel Condensation)
Objective: Maximize
-
Reagents: 4-Biphenylcarboxaldehyde + Cyanoacetic acid.[1]
-
Catalyst: Piperidine (base) + Acetic Acid (buffer).[1]
-
Solvent: Toluene (allows water removal via Dean-Stark).[1]
-
Procedure:
-
Reflux with continuous water removal.[1] The high temperature (>110°C) thermodynamically selects for the
-isomer.[1] -
Critical Step: Cool the reaction mixture slowly to room temperature in the dark (wrap flask in aluminum foil). Rapid cooling or light exposure during precipitation can trap the
-isomer.[1]
-
-
Workup: Acidify with HCl in the dark. Filter the precipitate.[1]
Protocol B: Purification via Recrystallization
Objective: Remove trace
-
Dissolve the crude solid in boiling Ethanol or Acetic Acid .
-
Allow the solution to cool very slowly in a dark cupboard.
-
The
-isomer, being more planar and stackable, will crystallize preferentially.[1] -
Filter and dry in a vacuum desiccator (dark).
Protocol C: Low-Actinic Handling Workflow
For analytical sample preparation.
| Parameter | Recommendation | Reason |
| Lighting | Red LED or Gold Fluorescent | Filters out <500nm wavelengths that trigger |
| Glassware | Amber (Class A) | Blocks >99% of UV radiation.[1] |
| Solvents | Aprotic (ACN, DCM) | Protic solvents (MeOH) can sometimes stabilize the transition state, accelerating isomerization.[1] |
| Time | "Just-in-Time" Prep | Analyze within 15 mins of dissolution. |
Mechanistic Visualization
The following diagram illustrates the energy landscape and the pathways for isomerization and relaxation.[1]
Caption: Cycle of photoexcitation and thermal relaxation. The E-isomer is the stable "sink" that can be recovered via heat or catalysis.[1]
References
-
Science.gov. (2004).[1] Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Retrieved from [Link]
-
ResearchGate. (2025). Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. Retrieved from [Link]
overcoming fluorescence quenching in alpha-Cyano-4-phenylcinnamic acid samples
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for α-Cyano-4-phenylcinnamic acid (often referred to as α-Cyano-4-hydroxycinnamic acid or CHCA). This resource is designed for researchers, scientists, and drug development professionals who utilize CHCA and may encounter challenges with its fluorescent properties. This guide provides in-depth troubleshooting, detailed protocols, and answers to frequently asked questions to help you overcome fluorescence quenching and achieve robust, reproducible results.
Introduction: The Challenge of CHCA and Fluorescence Quenching
α-Cyano-4-phenylcinnamic acid is a widely used matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of peptides and small proteins.[1] Its utility stems from its strong absorption at the nitrogen laser wavelength (337 nm) and its ability to co-crystallize with and ionize analytes. However, like many aromatic organic molecules, its intrinsic fluorescence can be compromised by a phenomenon known as quenching, where the emission of light is reduced or eliminated through various non-radiative pathways.[2][3] This guide will walk you through the causes of this issue and provide actionable solutions.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered with CHCA fluorescence.
Q1: What is the most common reason for weak or no fluorescence from my CHCA sample? The most frequent culprit is Aggregation-Caused Quenching (ACQ) .[4] When CHCA molecules are too concentrated or in a solvent where they are not fully solubilized, they can form aggregates. In this aggregated state, non-radiative decay pathways are favored, effectively "turning off" fluorescence.[5]
Q2: How does the solvent choice impact CHCA fluorescence? Solvent polarity plays a critical role. The fluorescence of cinnamic acid derivatives is highly sensitive to the solvent environment, a phenomenon known as solvatochromism.[6] Using a solvent system where CHCA has poor solubility can promote aggregation and quenching. Conversely, a good solvent keeps the molecules isolated and fluorescent. Generally, mixtures of acetonitrile (ACN) and water with a small amount of acid (like trifluoroacetic acid, TFA) are effective.[7][8]
Q3: Could I be destroying the molecule with my light source? Yes, this is known as photobleaching . CHCA, like any fluorophore, can be irreversibly damaged by prolonged exposure to high-intensity light.[4] This is particularly relevant during microscopy or when using a high-energy laser for excitation.
Q4: Are there any additives that can help reduce quenching and improve signal? Absolutely. The addition of certain ammonium salts, such as monoammonium phosphate or ammonium citrate, has been shown to suppress the formation of matrix clusters and reduce chemical noise.[9] This can lead to improved signal-to-noise ratios and more stable signals.
Q5: When should I consider using an alternative to CHCA? If you have optimized your sample preparation and still face significant quenching, or if your analyte is not well-suited for CHCA, an alternative matrix may be necessary. For instance, 2,5-dihydroxybenzoic acid (DHB) is often preferred for glycoproteins, while sinapinic acid (SA) is used for larger proteins.[8][10] Derivatives like 4-chloro-α-cyanocinnamic acid (Cl-CCA) have also been developed to offer better performance for certain classes of compounds.[11]
In-Depth Troubleshooting Guide
This section provides a systematic, question-and-answer approach to resolving more complex fluorescence quenching issues.
Issue 1: The Fluorescence Signal is Critically Low or Absent
Question: I've prepared my sample according to a standard protocol, but the fluorescence is almost undetectable. What is my troubleshooting workflow?
Answer: A near-total loss of signal points to a fundamental issue in either the sample preparation or the measurement setup. Follow this workflow to diagnose the problem.
Troubleshooting Workflow: Diagnosing Low Fluorescence Signal
Caption: Jablonski diagram illustrating the competition between fluorescence and quenching.
-
Solvatochromic Shifts: The position of the emission maximum for CHCA is sensitive to solvent polarity. [6]A shift to a longer wavelength (red-shift) typically indicates a more polar environment. Ensure your solvent composition is consistent.
-
Inner-Filter Effects: At very high concentrations, the emitted fluorescence can be re-absorbed by other CHCA molecules in the solution. [12][13]This trivial quenching mechanism can distort the blue-edge of the emission spectrum. Diluting the sample is the most effective solution.
-
pH Effects: The protonation state of the carboxylic acid and phenolic hydroxyl group on CHCA can influence its electronic structure and, consequently, its fluorescence. The use of additives like TFA helps maintain a consistent, acidic pH, ensuring a stable spectral profile. [7]
Detailed Experimental Protocols
Protocol 1: Optimized Preparation of CHCA Matrix Solution (Saturated Method)
This protocol is designed to create a reproducible CHCA solution that minimizes undissolved aggregates, reducing the risk of ACQ.
Materials:
-
α-Cyano-4-phenylcinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC-grade
-
Ultrapure water
-
Trifluoroacetic acid (TFA), proteomics-grade
-
Microcentrifuge tubes (amber or covered in foil)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Initial Solvent Mixture: Prepare the solvent by mixing 500 µL of ACN, 500 µL of ultrapure water, and 1 µL of TFA in a microcentrifuge tube. This creates a 50:50 ACN:H₂O solution with 0.1% TFA.
-
Add CHCA: Add 5-10 mg of CHCA to the 1 mL of solvent. A concentration of 5 mg/mL is a good starting point. [7][14]3. Vigorous Mixing: Vortex the tube vigorously for at least 1 minute to ensure maximum dissolution. The solution will appear cloudy or as a slurry, which is expected.
-
Centrifugation: Centrifuge the tube at high speed (e.g., 14,000 x g) for 2-5 minutes. This will pellet the undissolved CHCA crystals.
-
Collect Supernatant: Carefully pipette the clear supernatant into a fresh, clean, light-protected microcentrifuge tube. This saturated solution is now ready for use. Causality: By using only the supernatant, you are working with a solution that is saturated but free of the larger aggregates that are a primary source of fluorescence quenching.
-
Storage: Store the matrix solution at 2-8°C, protected from light. It is recommended to prepare fresh solution every 3-5 days for optimal performance. [15]
Protocol 2: Mitigating Quenching with Ammonium Salt Additives
This protocol adapts the standard CHCA preparation to include additives that suppress matrix background signals and can improve signal stability. [9] Materials:
-
All materials from Protocol 1
-
Monoammonium phosphate (NH₄H₂PO₄)
Procedure:
-
Prepare Additive Stock: Create a 100 mM stock solution of monoammonium phosphate in ultrapure water.
-
Modify Solvent Mixture: Prepare the CHCA solvent by mixing 500 µL of ACN, 450 µL of ultrapure water, 50 µL of the 100 mM ammonium phosphate stock, and 1 µL of TFA. This results in a final additive concentration of ~5-6 mM. [8]3. Proceed with CHCA Dissolution: Follow steps 2-6 from Protocol 1.
-
(Optional) On-Plate Washing: For applications like MALDI-MS, after spotting the sample/matrix mixture and allowing it to dry, you can gently wash the spot with 1 µL of a cold ammonium buffer (e.g., 10 mM ammonium phosphate). This removes soluble contaminants while leaving the co-crystallized analyte/matrix intact, further reducing background noise. [9]Causality: Ammonium ions can replace sodium and potassium adducts, leading to cleaner spectra and more efficient ionization. The phosphate can help create a more homogenous crystal lattice, reducing "hot spots" and signal variability.
Data & Reference Tables
Table 1: Common Solvent Systems for CHCA
| Solvent Composition (v/v/v) | Key Characteristics | Primary Application | Reference |
| 50% ACN / 50% H₂O / 0.1% TFA | Standard, versatile mixture. Good for many peptides. | General peptide analysis | [7][8] |
| 70% ACN / 30% H₂O / 0.1% TFA | Higher organic content, dissolves CHCA more readily. | Hydrophobic peptides, faster drying | [7] |
| 85% ACN / 15% H₂O / 0.1% TFA | Very high organic content. | Specialized protocols, thin-layer preparations | [14] |
| Ethanol/ACN/H₂O mixtures | Alternative organic modifier. | Specific peptide standards | [15] |
Table 2: Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Weak/No Signal | Aggregation-Caused Quenching (ACQ), Photobleaching | Dilute sample, prepare fresh solution using supernatant, reduce light exposure. |
| Unstable Signal | Dissolved O₂, Temperature Fluctuation, Solvent Evaporation | De-gas solvents, control lab temperature, analyze samples promptly. |
| Spectral Shifts | Solvent Polarity (Solvatochromism), Inner-Filter Effect | Maintain consistent solvent composition, dilute the sample. |
| High Background | Matrix Clusters, Salt Contamination | Add ammonium salts to matrix, perform on-plate washing. [9] |
Table 3: Comparison of CHCA with Alternative Matrices
| Matrix | Abbreviation | Typical Analytes | Pros | Cons Regarding Quenching |
| α-Cyano-4-hydroxycinnamic acid | CHCA | Peptides, Small Proteins (<10 kDa) | High sensitivity, robust | Prone to ACQ, can form matrix clusters |
| 2,5-Dihydroxybenzoic acid | DHB | Glycopeptides, Glycans, Polar Lipids | More hydrophilic, less acidic | Can have lower sensitivity for some peptides compared to CHCA |
| Sinapinic Acid | SA | Proteins (>10 kDa) | Good for high mass analytes | Can produce more adducts, less suitable for small molecules |
| 4-Chloro-α-cyanocinnamic acid | Cl-CCA | Peptides, Small Molecules | Improved signal-to-noise for some analytes | Not as universally available, may require protocol optimization |
References
-
MassTech Inc. (n.d.). Sample preparation strategies in MALDI. Retrieved from [Link]
- Kruse, R., & Rapp, E. (2015). Sample Preparation: A Crucial Factor for the Analytical Performance of Rationally Designed MALDI Matrices. Analytical Chemistry, 87(4), 2094–2101.
-
University of California, Irvine. (n.d.). MALDI-TOF Sample Preparation. Retrieved from [Link]
- Knochenmuss, R., & Zhigilei, L. V. (2007). Competing ultrafast photoinduced quenching reactions in cinnamic acid: peptide blends. The Journal of Physical Chemistry B, 111(49), 13805–13811.
-
Spectroscopy Online. (2010, February 1). CHCA or DHB? Systematic Comparison of the Two Most Commonly Used Matrices for Peptide Mass Fingerprint Analysis with MALDI MS. Retrieved from [Link]
- Prentice, B. M., et al. (2022). Aminated cinnamic acid analogs as dual polarity matrices for high spatial resolution MALDI imaging mass spectrometry. ChemRxiv.
- Li, Y., et al. (2025). Solid Ionic Matrices applied via Low-Temperature Evaporation enable High-Resolution and Sensitive MALDI Imaging of Metabolites. bioRxiv.
- Garofolo, F., et al. (2011). Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry. Journal of Mass Spectrometry, 46(3), 249–256.
- Salvo, A., et al. (2022). Synthesis and Investigation of Novel CHCA-Derived Matrices for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis of Lipids. Molecules, 27(8), 2493.
- Guo, Z., et al. (2018). New Matrix Additives and Alternative Matrices for Small Molecule MALDI Mass Spectrometry. Conference Paper.
-
ResearchGate. (n.d.). Ultravioletevisible and fluorescence spectroscopies of cinnamic acid derivatives and BnSP-7. Retrieved from [Link]
- dos Santos, P. L., & da Silva, J. L. (2021). Aggregation-induced emission: a review of promising cyano-functionalized AIEgens.
- Gemta, A. B., & Tsege, E. L. (2015). Effects of Solvent Polarity on the Absorption and Fluorescence Spectra of Chlorogenic Acid (CGA) and Caffeic Acid (CA) compounds: Determination of the Dipole Moments. Luminescence, 30(7), 1000-1007.
-
Algar, W. R., & Massey, M. (2019, August 2). Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Spectroscopy Online. Retrieved from [Link]
- Wei, D., et al. (2022). Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection. Frontiers in Chemistry, 10, 921508.
-
ResearchGate. (n.d.). Re-exploring α-Cyano-4-Hydroxycinnamic Acid as a Reactive Matrix for Selective Detection of Glutathione via MALDI-MS. Retrieved from [Link]
- Wei, D., et al. (2022). Responsive Fluorescent Coumarin–Cinnamic Acid Conjugates for α-Glucosidase Detection. Frontiers in Chemistry, 10, 921508.
- Wang, Y., et al. (2021).
- Wang, L., et al. (2013). Quenching of p-Cyanophenylalanine Fluorescence by Various Anions. Molecules, 18(2), 2286–2297.
- Waddington, M. A., et al. (2022). Exploring the Effect of Aliphatic Substituents on Aryl Cyano Amides on Enhancement of Fluorescence upon Binding to Amyloid-β Aggregates. ACS Chemical Neuroscience, 13(15), 2356–2364.
- Serwe, M., & Jaskolla, T. W. (2004). Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry. Analytical Chemistry, 76(9), 2531–2537.
-
Chemistry LibreTexts. (2020, August 14). The Fluorescence Lifetime and Quenching. Retrieved from [Link]
- Glish, G. L., & Vachet, R. W. (2005). Promotion of alpha-cyano-4-hydroxycinnamic acid and peptide cocrystallization within levitated droplets with net charge. Journal of the American Society for Mass Spectrometry, 16(4), 485–494.
- Kaminski Schierle, G. S., et al. (2016). Mechanisms of Alpha-Synuclein-Seeded Aggregation in Neurons Revealed by Fluorescence Lifetime Imaging. ACS Chemical Neuroscience, 7(5), 585–594.
-
ResearchGate. (n.d.). Two proposed strategies to minimize dye quenching effect. Retrieved from [Link]
- Sorokin, O. V., et al. (2025). Fluorescence properties of cyanine dyes molecular aggregates in nanostructured media: A review.
- Tavares, M. I. B., et al. (2020). Cinnamic Acids and Arylacrylonitriles with Liquid-Crystalline Properties and Highly Fluorescent. Journal of the Brazilian Chemical Society, 32(1), 98-109.
- Gaina, C., & Gaina, V. (2011). Fluorescence quenching of anthracene by nitroaromatic compounds.
-
University of Regensburg. (n.d.). Fluorescence Quenching. Retrieved from [Link]
-
Drawell. (2024, October 18). How to Reduce Fluorescence Measurement Errors. Retrieved from [Link]
- Sastikumar, D., & Masilamani, V. (1997). Influence of solvents on amplified spontaneous emission characteristics of 7-diethylamino-4-methylcoumarin. Pramana - Journal of Physics, 48(2), 437-446.
-
Edinburgh Instruments. (2018, August 9). Troubleshooting Measurements of Fluorescence Spectra. Retrieved from [Link]
- Ghaffari, M., et al. (2018). Effects of Solvent, pH and Ionic Strength on the Fluorescence Features of Aflatoxin B1, B2, G1 and G2. Journal of Fluorescence, 28(3), 825–832.
- Mwangi, J. N., et al. (2020). Effects of solvent polarity on the absorption and fluorescence spectra of 3-cyano-7-hydroxy-4-methylcoumarin.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ossila.com [ossila.com]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 6. scielo.br [scielo.br]
- 7. proteochem.com [proteochem.com]
- 8. spectroscopyonline.com [spectroscopyonline.com]
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- 10. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 11. Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
Technical Support Center: Photodegradation of α-Cyano-4-phenylcinnamic Acid
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the photostability of α-cyano-4-phenylcinnamic acid. This document provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research endeavors.
Introduction: The Photochemical Reactivity of α-Cyano-4-phenylcinnamic Acid
α-Cyano-4-phenylcinnamic acid belongs to a class of compounds known for their photochemical reactivity. Exposure to ultraviolet (UV) light can induce a variety of chemical transformations, primarily centered around the α,β-unsaturated system. The presence of both an electron-withdrawing cyano group at the alpha position and an aromatic phenyl group at the 4-position influences the molecule's electronic structure and, consequently, its susceptibility to photodegradation. Understanding these degradation pathways is critical for assessing the stability of formulations containing this molecule and for identifying potential degradants.
Frequently Asked Questions (FAQs)
Q1: What are the expected photodegradation pathways for α-cyano-4-phenylcinnamic acid under UV light?
A1: Based on the known photochemistry of cinnamic acid derivatives, two primary degradation pathways are anticipated for α-cyano-4-phenylcinnamic acid upon UV irradiation:
-
cis-trans Isomerization: In solution, the thermodynamically stable trans-isomer can absorb UV energy and convert to the cis-isomer. This process is often reversible, leading to a photostationary state containing a mixture of both isomers.[1]
-
[2+2] Cycloaddition (Dimerization): In the solid state or in concentrated solutions, two molecules of α-cyano-4-phenylcinnamic acid can undergo a [2+2] cycloaddition reaction to form cyclobutane dimers.[2][3][4] Depending on the crystal packing or molecular orientation, different stereoisomers of the dimer, such as α-truxillic or β-truxinic acid derivatives, can be formed.[5]
Q2: What analytical techniques are most suitable for monitoring the photodegradation of α-cyano-4-phenylcinnamic acid?
A2: A combination of chromatographic and spectroscopic techniques is recommended:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC is the primary tool for separating and quantifying the parent compound and its degradation products. A C18 reversed-phase column is typically effective.[6]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying the structures of unknown photodegradation products by providing molecular weight and fragmentation data.[7][8]
-
UV-Visible Spectroscopy: This technique can be used to monitor the overall degradation kinetics by observing changes in the absorption spectrum of the solution over time.[9][10]
Q3: How does the solvent choice impact the photodegradation of α-cyano-4-phenylcinnamic acid?
A3: The solvent can significantly influence the degradation pathway and rate. Solvent polarity can affect the stability of excited states and radical intermediates.[11][12] For instance, in solution, cis-trans isomerization is more likely to be the predominant pathway, whereas in the solid state or in highly concentrated solutions, dimerization is favored.[2] The presence of photosensitizers or quenchers in the solvent can also alter the degradation mechanism.[13]
Q4: My HPLC chromatogram shows the appearance of a new peak with a similar retention time to the parent compound after UV exposure. What could this be?
A4: This is likely the cis-isomer of α-cyano-4-phenylcinnamic acid. Cis and trans isomers often have very similar polarities and may co-elute or have closely spaced retention times on a standard C18 column.[14] Optimization of the mobile phase composition or gradient may be necessary to achieve baseline separation.
Q5: I am observing a loss of the parent compound peak in my HPLC analysis, but no new peaks are appearing. What could be the cause?
A5: Several possibilities could explain this observation:
-
Formation of Insoluble Dimers: The photodimerization products may have poor solubility in your mobile phase and could be precipitating out of solution or adsorbing to the column.
-
Degradation to Non-UV-Active Products: The degradation products may lack a chromophore that absorbs at the detection wavelength you are using.
-
Adsorption to Sample Vials: Highly non-polar degradation products may adsorb to the surface of your sample vials.
Consider using a different mobile phase composition, a broader wavelength detection range (using a photodiode array detector), or analyzing the sample with a mass spectrometer to investigate these possibilities.
Troubleshooting Guides
HPLC Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Peak Tailing for Parent Compound and Degradants | - Secondary interactions with silanol groups on the column. - Inappropriate mobile phase pH. | - Use a high-purity, end-capped C18 column. - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Adjust the mobile phase pH to ensure the carboxylic acid group is fully protonated or deprotonated. |
| Poor Resolution Between cis and trans Isomers | - Insufficient selectivity of the stationary phase. - Suboptimal mobile phase composition. | - Try a different stationary phase (e.g., a phenyl-hexyl column). - Optimize the mobile phase gradient and composition. A slower gradient or a lower percentage of organic solvent may improve resolution.[15] |
| Shifting Retention Times | - Inconsistent mobile phase composition. - Temperature fluctuations. - Column degradation. | - Prepare fresh mobile phase daily and ensure thorough mixing. - Use a column oven to maintain a constant temperature.[7] - Flush the column regularly and replace it if performance deteriorates. |
| Ghost Peaks | - Contamination in the mobile phase or injector. - Carryover from previous injections. | - Use high-purity solvents and filter the mobile phase. - Implement a robust needle wash procedure between injections. |
LC-MS Analysis Troubleshooting
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Ionization of Degradation Products | - Degradants may have different ionization efficiencies than the parent compound. | - Experiment with both positive and negative ion modes. - Optimize the ion source parameters (e.g., spray voltage, gas flow rates). - Consider using a different ionization technique (e.g., APCI if ESI is not effective). |
| Matrix Effects | - Co-eluting compounds from the sample matrix suppressing or enhancing the ionization of the analytes. | - Improve chromatographic separation to isolate analytes from interfering matrix components. - Use a stable isotope-labeled internal standard to compensate for matrix effects. |
| In-source Fragmentation | - The analyte is fragmenting in the ion source before mass analysis. | - Reduce the cone voltage or fragmentor voltage in the ion source. |
| No Molecular Ion Observed | - The molecule is highly labile and fragments completely upon ionization. | - Use a softer ionization technique if available. - Analyze the fragmentation pattern to deduce the molecular weight of the parent ion. |
Experimental Protocols
Protocol 1: Photostability Study of α-Cyano-4-phenylcinnamic Acid in Solution
Objective: To evaluate the rate of degradation and identify the primary degradation products of α-cyano-4-phenylcinnamic acid in a solvent system under UV irradiation.
Materials:
-
α-Cyano-4-phenylcinnamic acid
-
HPLC-grade acetonitrile and water
-
Formic acid
-
Quartz cuvettes or vials
-
UV lamp with controlled wavelength output (e.g., 365 nm)
-
HPLC-UV/PDA system
-
LC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of α-cyano-4-phenylcinnamic acid in acetonitrile (e.g., 1 mg/mL). Dilute with a 50:50 mixture of acetonitrile and water to a final concentration of 10 µg/mL.
-
UV Exposure: Transfer the sample solution to a quartz cuvette. Place the cuvette in a UV photoreactor. At defined time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot for analysis.
-
Dark Control: Prepare an identical sample and keep it in the dark at the same temperature to serve as a control.
-
HPLC Analysis: Analyze the aliquots by HPLC.
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 50% to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of α-cyano-4-phenylcinnamic acid (determine this experimentally) and PDA detection from 200-400 nm.
-
-
Data Analysis: Plot the peak area of the parent compound against time to determine the degradation kinetics. Analyze the chromatograms for the appearance of new peaks.
-
LC-MS Analysis: Inject the samples into an LC-MS system using the same chromatographic conditions to identify the molecular weights and fragmentation patterns of the degradation products.
Protocol 2: Solid-State Photodimerization Study
Objective: To investigate the photodimerization of α-cyano-4-phenylcinnamic acid in the solid state.
Materials:
-
α-Cyano-4-phenylcinnamic acid, crystalline
-
UV lamp (broadband or specific wavelength)
-
Spatula
-
HPLC-UV system
-
Mass spectrometer with a suitable ionization source for solid samples (e.g., MALDI or DESI)
Procedure:
-
Sample Preparation: Spread a thin layer of crystalline α-cyano-4-phenylcinnamic acid on a glass slide or in a petri dish.
-
UV Exposure: Irradiate the solid sample with a UV lamp for a set period (e.g., 24 hours).
-
Analysis:
-
HPLC: Dissolve a small amount of the irradiated solid in a suitable solvent (e.g., acetonitrile) and analyze by HPLC as described in Protocol 1. Look for the appearance of new, later-eluting peaks corresponding to the dimers.
-
Mass Spectrometry: Analyze the irradiated solid directly using a surface-based mass spectrometry technique to detect ions corresponding to the dimer's molecular weight.
-
Visualizations
Diagram 1: Proposed Photodegradation Pathways
Caption: Proposed photodegradation pathways for α-cyano-4-phenylcinnamic acid.
Diagram 2: General Workflow for Photodegradation Analysis
Caption: General experimental workflow for studying photodegradation.
References
-
Visible-Light Promoted Oxidative Cyclization of Cinnamic Acid Derivatives using Xanthone as the photocatalyst. The Royal Society of Chemistry. Available at: [Link]
-
Template-directed photochemical [2+2] cycloaddition reactions of cinnamic acid derivatives. American Chemical Society. Available at: [Link]
-
Photodimerization of trans-cinnamic acid and its derivatives: A study by vibrational microspectroscopy. ResearchGate. Available at: [Link]
-
Effective LC Troubleshooting: Symptom-Based Strategies and Solutions. Chromatography Online. Available at: [Link]
-
Separation of cis and trans isomers of naturally occuring hydroxycinnamic acids by high-pressure liquid chromatography. ResearchGate. Available at: [Link]
-
Optimization of an analytical HPLC-DAD method for detecting hydroxycinnamic acid derivatives from mixtures of Saussurea grandifo. Springer. Available at: [Link]
-
Photodimers of cinnamic acid and related compounds. A stereochemical study by electron‐impact and field desorption mass spectrometry. ResearchGate. Available at: [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. Available at: [Link]
-
The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy. PubMed. Available at: [Link]
-
Development and validation of an RP-HPLC method for quantification of cinnamic acid derivatives and kaurane-type diterpenes in Mikania laevigata and Mikania glomerata. PubMed. Available at: [Link]
-
Photodegradation of Cinnamic Acid in Different Media. ResearchGate. Available at: [Link]
-
Development and validation of bioanalytical HPLC method for simultaneous estimation of cinnamaldehyde and cinnamic acid in rat plasma: Application for pharmacokinetic studies. ResearchGate. Available at: [Link]
-
Lessons learnt in photocatalysis – the influence of solvent polarity and the photostability of the photocatalyst. National Center for Biotechnology Information. Available at: [Link]
-
Liquid Chromatography Mass Spectrometry. Shimadzu. Available at: [Link]
-
Fix LC-MS problems with Shimadzu's downloadable troubleshooting guide. Separation Science. Available at: [Link]
-
Troubleshooting LC–MS: meet the instructors of the ASMS short course. Bioanalysis Zone. Available at: [Link]
-
A UV-light activated cinnamic acid isomer regulates plant growth and gravitropism via an ethylene receptor-independent pathway. PubMed. Available at: [Link]
-
UV-Induced Radical Cascade Cyclization of S-Phenyl Thiobenzenesulfonate: Access to Sulfonyl Oxindoles and Isoquinolinediones. ResearchGate. Available at: [Link]
-
Single-crystal-to-single-crystal photodimerization of cinnamic acid. Journal of the American Chemical Society. Available at: [Link]
-
Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. David Publishing. Available at: [Link]
-
Photodegradation of Cinnamic Acid Solution in the Presence of Various Oxidizing Agents on TiO2 and Fe-TiO2 Catalysts. ResearchGate. Available at: [Link]
-
Visible-light promoted oxidative cyclization of cinnamic acid derivatives using xanthone as the photocatalyst. PubMed. Available at: [Link]
-
alpha-cyano-4-hydroxycinnamic acid chca: Topics by Science.gov. Science.gov. Available at: [Link]
-
Kinetics of photocatalytic degradation of organic compounds: a mini-review and new approach. National Center for Biotechnology Information. Available at: [Link]
-
Promotion of alpha-cyano-4-hydroxycinnamic acid and peptide cocrystallization within levitated droplets with net charge. PubMed. Available at: [Link]
-
A Kinetic Study of Photocatalytic Degradation of Phenol over Titania–Silica Mixed Oxide Materials under UV Illumination. MDPI. Available at: [Link]
-
Structures of synthesized α-Cyanocinnamic acid derivatives and UV−vis... ResearchGate. Available at: [Link]
-
a-Cyano-4-hydroxycinnamic acid, 1g. Bruker. Available at: [Link]
-
Ultrafast photodimerization dynamics in o-cyano-4-hydroxycinnamic and sinapinic acid crystals. University of Oldenburg. Available at: [Link]
-
Kinetics and reaction mechanism of photochemical degradation of diclofenac by UV-activated peroxymonosulfate. RSC Publishing. Available at: [Link]
Sources
- 1. A UV-light activated cinnamic acid isomer regulates plant growth and gravitropism via an ethylene receptor-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. The photodimerisation of trans-cinnamic acid and its derivatives: a study by vibrational microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. d-nb.info [d-nb.info]
solvent selection for high-purity alpha-Cyano-4-phenylcinnamic acid crystallization
Technical Support Center: -Cyano-4-phenylcinnamic Acid Crystallization
Topic: Solvent Selection & Purification Protocols Content Type: Troubleshooting Guide & FAQ Audience: Chemical Engineers, Purification Scientists, and Drug Development Researchers
Introduction: The Hydrophobic Challenge
-Cyano-4-phenylcinnamic acidThis structural difference renders standard aqueous-heavy recrystallization protocols ineffective, often leading to "oiling out" or amorphous precipitation. This guide addresses these specific physicochemical constraints to ensure high-purity crystalline recovery.
Module 1: Solvent Selection Strategy
Q1: Why does my standard Ethanol/Water protocol result in an oil instead of crystals?
A: Oiling out (liquid-liquid phase separation) occurs when the solute becomes insoluble in the solvent mixture at a temperature above its melting point in that solvent.
-
The Cause:
-Cyano-4-phenylcinnamic acid is highly hydrophobic. If you use a solvent system with too much water (high polarity), the compound forms a separate hydrophobic oil phase before it can organize into a crystal lattice. -
The Fix: You must increase the organic fraction or switch to a solvent with better solubilizing power for biphenyl-like structures.
-
Recommended System: Acetonitrile (ACN) / Water (acidified). ACN interacts better with the nitrile group and the phenyl rings than ethanol does.
-
Alternative: Toluene / Hexane (for strictly non-polar impurity removal, though yield may be lower).
-
Q2: How do I determine the optimal solvent ratio without wasting valuable compound?
A: Do not guess. Perform a Solubility Titration Test using the "Cloud Point" method.
Protocol:
-
Dissolve 100 mg of crude
-Cyano-4-phenylcinnamic acid in 1 mL of the primary solvent (e.g., hot Acetonitrile or Ethanol) at 60°C. -
Add the anti-solvent (e.g., hot Water + 0.1% TFA) dropwise while maintaining 60°C.
-
Stop immediately when a persistent turbidity (cloudiness) appears.
-
Add 1-2 drops of the primary solvent to clear the solution.
-
Allow to cool slowly to room temperature.
-
If crystals form: This is your target ratio.
-
If oil forms: The solvent is too polar; try a less polar anti-solvent (e.g., use Toluene as solvent and Hexane as anti-solvent).
-
Q3: Why is acidification of the solvent necessary?
A: To prevent ionization.
The
-
Technical Requirement: Always maintain 0.1% to 0.5% Trifluoroacetic Acid (TFA) or Formic Acid in the aqueous/anti-solvent phase. This forces the equilibrium toward the protonated, neutral species (
), which is less soluble in water and crystallizes more readily.
Module 2: Troubleshooting & Critical Control Points
Q4: My yield is low (<40%). Where did the product go?
A: It is likely remaining in the "Mother Liquor" due to the "Common Ion Effect" failing, or excessive solubility.
-
Diagnosis: Check the filtrate (mother liquor) by spotting it on a TLC plate. If a large spot appears, your solvent system is too strong.
-
Solution:
-
Cool Further: Place the crystallization vessel in a -20°C freezer for 12 hours. The solubility of phenyl-substituted cinnamic acids drops precipitously at sub-zero temperatures.
-
Anti-Solvent Push: After the initial crop is collected, add 10% more anti-solvent to the mother liquor to induce a second crop (Warning: Second crops often have lower purity).
-
Q5: I see two different crystal shapes (Needles and Plates). Is this a polymorph issue?
A: Likely yes, or it indicates solvate formation.
-
Needles: Often form from rapid cooling or high supersaturation (kinetic product). These may trap impurities.[1]
-
Plates/Prisms: Form from slow evaporation or slow cooling (thermodynamic product). These are generally higher purity.
-
Action: Re-dissolve and cool the solution at a rate of 1°C per minute . Slower growth favors the thermodynamic polymorph, which is typically the dense plate/prism form preferred for stability.
Module 3: Experimental Protocol
High-Purity Recrystallization Workflow
Objective: Purify crude
| Parameter | Specification |
| Primary Solvent | Acetonitrile (HPLC Grade) |
| Anti-Solvent | Ultrapure Water + 0.1% TFA |
| Target Concentration | 50 - 80 mg/mL (in hot primary solvent) |
| Cooling Rate | Slow (Ambient |
Step-by-Step Procedure:
-
Dissolution:
-
Place 1.0 g of crude material in a 50 mL Erlenmeyer flask.
-
Add 15 mL of Acetonitrile .
-
Heat to 65°C (below boiling point of 82°C) with stirring until fully dissolved.
-
Note: If insoluble particles remain (dust, polymer), filter the hot solution through a 0.45 µm PTFE syringe filter into a pre-warmed flask.
-
-
The "Cloud Point" Induction:
-
Maintain heat at 65°C.
-
Slowly add the Acidified Water (Anti-solvent) dropwise.
-
Critical Point: Observe the mixing zone.[2] Stop adding water when a faint, persistent opalescence (haziness) remains.
-
Add 0.5 mL of hot Acetonitrile to make the solution clear again.
-
-
Crystallization:
-
Remove from heat source.
-
Cover the flask with foil (to prevent dust and slow down cooling).
-
Allow to sit undisturbed at Room Temperature for 2 hours.
-
Transfer to 4°C fridge for another 2 hours.
-
-
Harvesting:
-
Filter crystals using a sintered glass funnel (vacuum).
-
Wash: Wash the cake immediately with 5 mL of cold (4°C) 1:1 Acetonitrile:Water mixture.
-
Dry: Vacuum dry at 40°C for 6 hours.
-
Module 4: Visualizing the Logic
Figure 1: Solvent Selection Decision Matrix
Caption: Decision tree for selecting the optimal solvent system based on solubility and phase separation behavior.
Figure 2: Crystallization Workflow & Critical Control Points
Caption: Step-by-step workflow highlighting Critical Control Points (CCP) for maximizing purity.
References
Validation & Comparative
1H NMR analysis of alpha-Cyano-4-phenylcinnamic acid
1H NMR Profiling of -Cyano-4-phenylcinnamic Acid: Structural Elucidation & Comparative Analysis
Executive Summary
1This guide provides a technical comparison of the 1H NMR analysis of
Part 1: Comparative Analysis
Comparison 1: Structural Impact of the
-Cyano Group
The introduction of the electron-withdrawing cyano (-CN) group at the
| Feature | 4-Phenylcinnamic Acid (Alternative) | Technical Insight | |
| Vinyl Proton ( | Singlet (s) at ~8.20 – 8.40 ppm | Doublet (d) at ~7.60 ppm ( | The -CN group eliminates vicinal coupling, collapsing the doublet to a singlet. It also deshields the proton by ~0.7 ppm due to anisotropy and induction. |
| Vinyl Coupling | None (Singlet) | The absence of splitting is the primary "Go/No-Go" QC check for | |
| Acid Proton (-COOH) | Broad Singlet, 13.0 – 14.0 ppm | Broad Singlet, 12.0 – 13.0 ppm | The |
Comparison 2: Solvent Performance (DMSO-d6 vs. CDCl3)
Solvent selection is critical for biphenyl-cinnamic acid derivatives due to their rigid, planar lipophilicity and hydrogen-bonding capacity.
| Parameter | DMSO-d6 (Recommended) | CDCl3 (Alternative) | Performance Verdict |
| Solubility | High (>20 mg/mL) | Poor (<5 mg/mL) | CDCl3 often requires heating or large volumes, leading to poor signal-to-noise (S/N) ratios. |
| Peak Resolution | Excellent; sharp aromatic signals. | Broad; aggregation-induced broadening. | DMSO disrupts intermolecular H-bonds (dimers), sharpening the -COOH and vinyl signals. |
| Water Exchange | Acid proton usually visible (broad). | Acid proton often invisible/broadened. | Use anhydrous DMSO-d6 to visualize the -COOH proton for quantitative integration. |
Part 2: Experimental Protocol
1. Synthesis & Purification Context
-
Reaction: Knoevenagel condensation of 4-phenylbenzaldehyde (1.0 eq) and cyanoacetic acid (1.1 eq) with ammonium acetate/piperidine catalyst.
-
Critical Purification: The crude product must be recrystallized (typically from Ethanol or Acetic Acid) to remove unreacted aldehyde.
-
Validation Target: Absence of aldehyde proton at ~10.0 ppm.
2. NMR Sample Preparation
To ensure reproducibility and prevent concentration-dependent chemical shift drifting:
-
Massing: Weigh 10–15 mg of dried
-cyano-4-phenylcinnamic acid. -
Solvation: Add 0.6 mL of DMSO-d6 (99.9% D, containing 0.03% TMS).
-
Homogenization: Vortex for 30 seconds. If the solution is cloudy, sonicate for 2 minutes. Do not heat above 40°C to avoid potential decarboxylation or isomerization.
-
Transfer: Transfer to a clean, dry 5mm NMR tube.
3. Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: zg30 (30° excitation pulse) to prevent saturation.
-
Spectral Width: -2 to 16 ppm (to capture the carboxylic acid).
-
Relaxation Delay (D1): Set to
5 seconds .-
Reasoning: The vinyl and aromatic protons have long T1 relaxation times. A short D1 will under-integrate these signals relative to solvent/impurities.
-
-
Scans (NS): 16 or 32 (sufficient for 10 mg sample).
-
Temperature: 298 K (25°C).
Part 3: Data Presentation & Analysis
Representative 1H NMR Data (400 MHz, DMSO-d6)
| Signal Assignment | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Notes |
| -COOH | 13.50 | Broad Singlet | 1H | - | Disappears with D₂O shake. |
| Vinyl ( | 8.32 | Singlet | 1H | - | Diagnostic peak. Sharp singlet indicates pure |
| Aromatic (Ortho to Vinyl) | 8.05 | Doublet | 2H | 8.4 | Part of AA'BB' system of the central phenyl ring. |
| Aromatic (Ortho to Ph) | 7.88 | Doublet | 2H | 8.4 | Overlap possible with terminal phenyl ring. |
| Terminal Phenyl | 7.75 | Doublet | 2H | 7.5 | Ortho protons of the terminal phenyl group. |
| Terminal Phenyl | 7.52 | Triplet | 2H | 7.5 | Meta protons of the terminal phenyl group. |
| Terminal Phenyl | 7.45 | Triplet | 1H | 7.5 | Para proton of the terminal phenyl group. |
Note: Chemical shifts may vary by
Self-Validating Logic Flow
The following diagram illustrates the decision matrix for validating the structure based on the NMR data.
Caption: Logical workflow for the structural validation of
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 4-Cyanocinnamic Acid for Research Applications.[2] (Discusses Knoevenagel conditions applicable to cinnamic acid derivatives).
-
Organic Syntheses.
-Phenylcinnamic Acid.[3] (Provides comparative synthesis and workup protocols for phenyl-substituted cinnamic acids). -
MDPI. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. (Reference for general NMR shift trends in cinnamic acid derivatives).
-
University of Pittsburgh. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. (Essential for identifying solvent peaks in DMSO-d6).
-
Alfa Chemistry. Alpha-cyano-4-phenylcinnamic acid Product Page (CAS 63472-31-1).[1] (Verification of chemical identity and physical properties).
A Comparative Guide to the Vibrational Fingerprint of α-Cyano-4-phenylcinnamic Acid via FTIR Spectroscopy
As a Senior Application Scientist, this guide provides an in-depth analysis of the characteristic Fourier-Transform Infrared (FTIR) spectroscopy peaks for α-Cyano-4-phenylcinnamic acid. We will dissect its molecular structure to predict its spectral features and compare them with related cinnamic acid derivatives to highlight its unique vibrational fingerprint. This document is intended for researchers and professionals in analytical chemistry and drug development who rely on precise molecular characterization.
α-Cyano-4-phenylcinnamic acid is a complex derivative of cinnamic acid, featuring three key regions of interest for infrared spectroscopy:
-
The carboxylic acid moiety (-COOH).
-
The α-cyano group (-C≡N) attached to the alkene double bond.
-
The extensively conjugated system involving two phenyl rings, an alkene bond (C=C), and a carbonyl group (C=O).
FTIR spectroscopy is an indispensable tool for confirming the identity and purity of such molecules by probing the vibrational modes of these specific functional groups. Each group absorbs infrared radiation at a characteristic frequency, providing a unique molecular fingerprint.
Core Analysis: Predicted FTIR Spectrum of α-Cyano-4-phenylcinnamic Acid
The solid-state FTIR spectrum of α-Cyano-4-phenylcinnamic acid is dominated by features arising from its functional groups. Due to strong intermolecular hydrogen bonding, the carboxylic acid groups will exist primarily as dimers.[1] The predicted key absorption bands are summarized in the table below.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Peak Characteristics |
| ~3100 - 2500 | O-H Stretch | Carboxylic Acid (dimer) | Very broad, strong, often obscuring C-H stretches |
| ~3080 - 3010 | C-H Stretch | Aromatic & Alkene | Medium to weak, sharp peaks on the O-H shoulder |
| ~2230 - 2220 | C≡N Stretch | Cyano (Nitrile) | Sharp, strong to medium intensity |
| ~1700 - 1680 | C=O Stretch | Carboxylic Acid (conjugated) | Strong, sharp |
| ~1625 - 1615 | C=C Stretch | Alkene (conjugated) | Medium intensity, sharp |
| ~1600, ~1480 | C=C Stretch | Aromatic Ring | Medium to weak, sharp |
| ~1420 & ~1300 | O-H Bend & C-O Stretch | Carboxylic Acid | Medium, broad (coupled vibrations) |
| ~980 | =C-H Bend | trans-Alkene (out-of-plane) | Strong, sharp |
Comparative FTIR Analysis: Highlighting the Unique Peaks
To understand what makes the spectrum of α-Cyano-4-phenylcinnamic acid characteristic, we must compare it to simpler, related structures: trans-Cinnamic acid and 4-Cyanocinnamic acid. This comparison allows us to isolate the spectral contributions of the α-cyano and 4-phenyl groups.
| Vibrational Mode | trans-Cinnamic Acid[2] | 4-Cyanocinnamic Acid[3] | α-Cyano-4-phenylcinnamic Acid (Predicted) | Analysis of the Difference |
| O-H Stretch | ~3300 - 2500 cm⁻¹ (broad) | ~3100 - 2500 cm⁻¹ (broad) | ~3100 - 2500 cm⁻¹ (broad) | This feature is characteristic of all carboxylic acid dimers and remains largely consistent.[4] |
| C≡N Stretch | Absent | ~2230 cm⁻¹ (sharp, strong) | ~2230 cm⁻¹ (sharp, strong) | This is a primary characteristic peak. Its presence immediately confirms the cyano functionality, distinguishing the molecule from standard cinnamic acid.[5] |
| C=O Stretch | ~1700 - 1680 cm⁻¹ | ~1700 cm⁻¹ | ~1700 - 1680 cm⁻¹ | The extensive conjugation in all three molecules lowers this frequency from the typical ~1760 cm⁻¹ for a free carboxylic acid.[4] The combined electron-withdrawing effects of the cyano and phenyl groups in the target molecule are expected to maintain this peak in a similar, highly conjugated region. |
| C=C (Alkene) Stretch | ~1630 cm⁻¹ | ~1630 cm⁻¹ | ~1625 - 1615 cm⁻¹ | The addition of the electron-withdrawing cyano group directly on the double bond slightly alters its polarity and vibrational energy. |
| =C-H Bend | ~980 cm⁻¹ | ~980 cm⁻¹ | ~980 cm⁻¹ | The strong out-of-plane bend for a trans-substituted alkene is a consistent and reliable peak across these structures. |
The most telling diagnostic features for α-Cyano-4-phenylcinnamic acid are the simultaneous presence of:
-
The extremely broad O-H stretch from the carboxylic acid dimer.[1]
-
A strong, sharp C=O stretch below 1700 cm⁻¹.
-
A sharp, prominent C≡N stretching peak around 2230 cm⁻¹, a region where few other functional groups absorb.[4][6]
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol details the use of an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory, a modern and efficient method requiring minimal sample preparation.
Objective: To obtain a clean, artifact-free infrared spectrum of a solid sample of α-Cyano-4-phenylcinnamic acid.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal stability.
-
ATR Crystal Cleaning:
-
Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) using a lint-free wipe.
-
The cleanliness of the crystal is paramount to avoid cross-contamination and ensure accurate data.
-
-
Background Spectrum Acquisition:
-
With the clean, empty ATR accessory in place, run a background scan.
-
This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's intrinsic signals, which will be mathematically subtracted from the sample spectrum.[3]
-
-
Sample Application:
-
Place a small amount (1-3 mg) of the solid α-Cyano-4-phenylcinnamic acid powder onto the center of the ATR crystal.
-
Lower the ATR press arm and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Good contact is essential for a strong, high-quality signal.
-
-
Sample Spectrum Acquisition:
-
Initiate the sample scan. The instrument will co-add multiple scans (typically 16 or 32) to improve the signal-to-noise ratio.
-
The resulting spectrum will be automatically ratioed against the stored background spectrum, yielding the final transmittance or absorbance spectrum of the sample.
-
-
Data Analysis:
-
Process the spectrum to label the peak positions (in cm⁻¹).
-
Compare the experimental peak locations with the reference table to confirm the presence of the characteristic functional groups and verify the identity of the compound.
-
-
Final Cleaning:
-
Retract the press arm, remove the sample powder, and clean the ATR crystal thoroughly as described in Step 2.
-
Visualization of Experimental Workflow
The following diagram outlines the logical flow of the ATR-FTIR experimental protocol.
Caption: Workflow for ATR-FTIR analysis of a solid sample.
References
- Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018). Vertex AI Search.
- Infrared spectroscopy of gas phase alpha hydroxy carboxylic acid homo and hetero dimers. (2018). Vertex AI Search.
-
FTIR spectra in the region of carboxylic acid absorptions of mixtures... (n.d.). ResearchGate. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online. [Link]
-
Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]
-
Solved 5. The IR spectrum of trans-cinnamic acid (the | Chegg.com. (2019). Chegg. [Link]
-
2-Propenoic acid, 3-phenyl-. (n.d.). NIST WebBook. [Link]
-
Experimental FT-IR, Laser-Raman and DFT spectroscopic analysis of 2,3,4,5,6-Pentafluoro-trans-cinnamic acid. (2014). PubMed. [Link]
-
VIBRATIONAL SPECTROSCOPIC STUDIES OF 4- CYANOBENZOIC ACID. (n.d.). Rasayan Journal of Chemistry. [Link]
-
1H & 13C NMR spectra IR infrared spectrum of cinnamic acid. (n.d.). Doc Brown's Chemistry. [Link]
-
Infrared Spectra of Some Common Functional Groups. (2020). Chemistry LibreTexts. [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
A Head-to-Head Comparison of MALDI Matrices: α-Cyano-4-phenylcinnamic Acid vs. α-Cyano-4-hydroxycinnamic Acid (CHCA)
A Technical Guide for Researchers in Mass Spectrometry
In the landscape of Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the selection of an appropriate matrix is a critical determinant of experimental success. The matrix facilitates the "soft" ionization of analytes, enabling the analysis of large biomolecules that would otherwise fragment under more aggressive ionization techniques[1][2]. Among the plethora of available matrices, α-Cyano-4-hydroxycinnamic acid (CHCA) has long been established as a "gold standard," particularly for the analysis of peptides and smaller proteins[3][4]. However, the exploration of alternative matrices continues in the quest for improved sensitivity, reduced background interference, and broader applicability. One such alternative that has garnered interest is α-Cyano-4-phenylcinnamic acid.
This guide provides an in-depth, objective comparison of the performance and applications of α-Cyano-4-phenylcinnamic acid and the widely-used CHCA. By synthesizing experimental data and field-proven insights, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to make an informed matrix selection for their specific analytical needs.
Core Properties: A Tale of Two Cinnamic Acids
At their core, both molecules share the α-cyanocinnamic acid backbone, which is crucial for their function as MALDI matrices. This structure provides the necessary chromophore to absorb UV laser energy (typically from a nitrogen laser at 337 nm or a Nd:YAG laser at 355 nm) and the acidic proton to facilitate analyte ionization[5][6]. The key distinction lies in the substituent at the 4-position of the phenyl ring: a hydroxyl group in CHCA versus a phenyl group in α-Cyano-4-phenylcinnamic acid. This seemingly minor structural change can have significant implications for their physicochemical properties and, consequently, their performance in MALDI-MS.
| Property | α-Cyano-4-hydroxycinnamic acid (CHCA) | α-Cyano-4-phenylcinnamic acid |
| Molecular Formula | C₁₀H₇NO₃[7] | C₁₆H₁₁NO₂ |
| Molecular Weight | 189.17 g/mol [7] | 249.26 g/mol |
| UV λmax | ~337 nm, 355 nm[5][8] | Varies based on solvent, generally in the UV-A range |
| Solubility | Soluble in organic solvents like acetonitrile and methanol; sparingly soluble in water[5][8]. | Generally soluble in similar organic solvents as CHCA. |
| Typical Analytes | Peptides and proteins (< 10 kDa)[9][10][11]. | Peptides, proteins, and potentially more hydrophobic molecules. |
Mechanism of Action in MALDI-MS
The fundamental process of MALDI-MS involves co-crystallizing the analyte with a vast molar excess of the matrix on a target plate. A pulsed laser irradiates the sample spot, leading to the desorption and ionization of both matrix and analyte molecules into the gas phase. These ions are then accelerated into a time-of-flight (TOF) analyzer, where they are separated based on their mass-to-charge ratio (m/z)[2].
The matrix plays a pivotal role in this process by:
-
Absorbing Laser Energy: The chromophoric structure of the matrix efficiently absorbs the laser energy, leading to a rapid sublimation of the solid matrix-analyte crystal[12].
-
Facilitating Ionization: In positive-ion mode, the acidic matrix molecules donate a proton to the analyte molecules, resulting in the formation of [M+H]⁺ ions. This "soft" ionization process minimizes analyte fragmentation[2][12].
-
Isolating Analyte Molecules: The high matrix-to-analyte ratio ensures that individual analyte molecules are separated from one another within the crystal lattice, preventing aggregation and promoting efficient ionization.
Caption: General workflow of a MALDI-MS experiment.
Performance Comparison: A Data-Driven Analysis
While CHCA is a well-characterized matrix, direct comparative studies with α-Cyano-4-phenylcinnamic acid are less abundant in the literature. However, we can infer performance characteristics based on structural analogues and general principles of MALDI matrix selection. The substitution of the hydroxyl group with a more non-polar phenyl group in α-Cyano-4-phenylcinnamic acid suggests a potential increase in hydrophobicity. This could influence its interaction with different classes of analytes.
Peptide Analysis ( < 10 kDa):
-
CHCA: Considered the workhorse for peptide analysis, especially for tryptic digests in proteomics[13][14]. It generally provides high ionization efficiency and good sensitivity for a broad range of peptides[4]. However, CHCA can produce significant matrix-related background signals in the low mass range (< 700 Da), which can interfere with the detection of small peptides[4][15]. The addition of ammonium salts can help to suppress these matrix clusters and improve signal-to-noise[15][16].
-
α-Cyano-4-phenylcinnamic acid: The increased hydrophobicity may offer advantages for more hydrophobic peptides that are sometimes poorly ionized with more hydrophilic matrices. It is plausible that this matrix could provide a cleaner background in the low-mass region compared to CHCA, although this requires experimental verification.
Protein Analysis ( > 10 kDa):
-
CHCA: While primarily used for peptides, CHCA can be effective for some proteins up to approximately 20 kDa[7][9][17]. For larger proteins, matrices like sinapinic acid (SA) are generally preferred as they tend to form more homogeneous crystals, leading to better shot-to-shot reproducibility[4].
-
α-Cyano-4-phenylcinnamic acid: Its performance with larger proteins is not well-documented. The larger molecular size compared to CHCA might influence crystal formation and energy transfer dynamics, which could be either beneficial or detrimental depending on the specific protein.
Small Molecule Analysis:
-
CHCA: Can be used for small molecule analysis, but matrix interference is a significant challenge[18]. Derivatives of CHCA, such as 4-chloro-α-cyanocinnamic acid (Cl-CCA), have been developed to improve performance for low molecular weight compounds by shifting the matrix interference peaks[3][14][18].
-
α-Cyano-4-phenylcinnamic acid: The higher molecular weight of this matrix could be advantageous for small molecule analysis by shifting its own ion signals to a higher m/z range, potentially leaving the low-mass region clearer for analyte detection. This is a key area where this matrix could offer a distinct advantage over CHCA.
Experimental Protocols
1. CHCA Matrix Solution Preparation (Saturated Solution):
-
Objective: To prepare a standard saturated CHCA solution for peptide and small protein analysis.
-
Materials:
-
α-Cyano-4-hydroxycinnamic acid (CHCA)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), MS grade
-
Ultrapure water
-
-
Procedure:
-
Prepare the solvent mixture, commonly referred to as TA30, consisting of 30:70 (v/v) acetonitrile:water with 0.1% TFA[17].
-
Add CHCA powder to a microcentrifuge tube until a small amount covers the bottom.
-
Add the TA30 solvent to the tube (e.g., 500 µL).
-
Vortex the mixture vigorously for at least 1 minute to ensure saturation. Some undissolved matrix should remain at the bottom[10].
-
Centrifuge the tube briefly to pellet the excess solid matrix.
-
Carefully pipette the supernatant for use. This saturated solution should be prepared fresh daily for optimal performance[9].
-
2. α-Cyano-4-phenylcinnamic Acid Matrix Solution Preparation (10 mg/mL):
-
Objective: To prepare a standard α-Cyano-4-phenylcinnamic acid solution.
-
Materials:
-
α-Cyano-4-phenylcinnamic acid
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), MS grade
-
Ultrapure water
-
-
Procedure:
-
Prepare a solvent mixture of 50:50 (v/v) acetonitrile:water with 0.1% TFA.
-
Weigh out approximately 10 mg of α-Cyano-4-phenylcinnamic acid and place it in a clean microcentrifuge tube.
-
Add 1 mL of the solvent mixture to the tube.
-
Vortex thoroughly until the matrix is completely dissolved.
-
This solution can be stored at 4°C for a few days, but fresh preparation is recommended for best results.
-
3. Dried-Droplet Sample Spotting Protocol:
-
Objective: To co-crystallize the analyte and matrix on the MALDI target plate.
-
Procedure:
-
Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio in a separate tube. The optimal analyte concentration is typically in the range of 10 fmol/µL to 1 pmol/µL[17].
-
Pipette 0.5 to 1.0 µL of the mixture onto a spot on the MALDI target plate.
-
Allow the droplet to air dry completely at room temperature.
-
The dried spot should have a fine, crystalline appearance.
-
The plate is now ready for insertion into the mass spectrometer.
-
Choosing the Right Matrix: A Decision Framework
The choice between CHCA and α-Cyano-4-phenylcinnamic acid will depend on the specific application and the nature of the analyte.
Sources
- 1. covachem.com [covachem.com]
- 2. MALDI-TOF Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 3. Evaluation of the New MALDI Matrix 4-Chloro-α-Cyanocinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. books.rsc.org [books.rsc.org]
- 7. store.bruker.com [store.bruker.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 10. Matrix Recipes | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]
- 11. α-Cyano-4-hydroxycinnamic acid (CHCA) MALDI-MS Matrix [proteochem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Sample preparation strategies in MALDI – MassTech [apmaldi.com]
- 14. pnas.org [pnas.org]
- 15. spectroscopyonline.com [spectroscopyonline.com]
- 16. Suppression of alpha-cyano-4-hydroxycinnamic acid matrix clusters and reduction of chemical noise in MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. massspec.chem.ucsb.edu [massspec.chem.ucsb.edu]
- 18. Alternative CHCA-based matrices for the analysis of low molecular weight compounds by UV-MALDI-tandem mass spectrometry. [sonar.ch]
Benchmarking Fluorescence Quantum Yield: Cyanostilbene Derivatives vs. Traditional Alternatives
Executive Summary
The Paradigm Shift: In drug development and bio-imaging, the physical state of a fluorophore dictates its utility. Traditional fluorophores (e.g., fluorescein, rhodamine) excel in dilute solutions but suffer from Aggregation-Caused Quenching (ACQ) in the solid or aggregated state, rendering them ineffective for nanoparticle tracking or drug formulation studies.
The Solution: Alpha-cyanostilbene derivatives represent a class of Aggregation-Induced Emission (AIE) luminogens.[1][2][3] Unlike unsubstituted stilbenes—which dissipate energy via non-radiative photoisomerization—the introduction of a cyano group at the vinylic position imposes steric hindrance. This structural modification restricts intramolecular rotation (RIR) in the aggregated state, channeling excited state energy into radiative decay (fluorescence).
This guide objectively compares the Fluorescence Quantum Yield (FQY,
Mechanistic Foundation: Why Cyanostilbenes Emit
The fluorescence efficiency of cyanostilbenes is governed by the competition between radiative decay and non-radiative torsion.
-
In Solution: The molecule undergoes rapid
photoisomerization around the C=C double bond. This intramolecular motion consumes the excited state energy, resulting in a near-zero quantum yield ( ). -
In Aggregates: The steric bulk of the
-cyano group, combined with restricted packing, blocks this isomerization. The "locked" conformation forces the molecule to relax via photon emission, dramatically increasing .
Visualization: Isomerization vs. Restriction Pathway
Caption: Kinetic competition between non-radiative isomerization (solution) and radiative decay (aggregate).
Comparative Performance Analysis
The following data contrasts the quantum yield of
Table 1: Fluorescence Quantum Yield ( ) Comparison[4]
| Compound Class | Representative Molecule | State: Dilute Solution | State: Solid/Aggregate | Primary Mechanism |
| Traditional Stilbene | trans-Stilbene | ~0.05 (Hexane) [1] | < 0.01 (Weak) | ACQ / Isomerization: Rapid photoisomerization quenches emission in both states. |
| Standard Fluorophore | Fluorescein | 0.92 (0.1N NaOH) | < 0.05 (Quenched) | ACQ: Planar stacking leads to energy transfer and quenching in solids. |
| Basic AIEgen | < 0.01 (THF) | 0.65 - 0.82 [2] | AIE: Cyano group steric hindrance prevents stacking quenching and blocks rotation. | |
| Functionalized AIEgen | TPA-Cyanostilbene | 0.01 - 0.02 | 0.45 - 0.60 [3] | AIE + ICT: Triphenylamine (TPA) donor adds red-shift; solid-state efficiency remains high. |
Key Insight: While trans-stilbene is essentially non-emissive due to barrierless rotation, the
Experimental Protocol: Absolute Quantum Yield Measurement
Measuring
Workflow: Integrating Sphere Method
Caption: Step-by-step workflow for absolute quantum yield determination using an integrating sphere.
Detailed Protocol Steps
1. Instrument Setup:
-
Use a spectrofluorometer equipped with a calibrated integrating sphere .[4][5]
-
Self-Validation Check: Verify system accuracy using a standard like Quinine Sulfate (in 0.1 M H2SO4,
). The measured value should be within ±5%.
2. Sample Preparation:
-
Stock Solution: Dissolve the cyanostilbene derivative in a good solvent (e.g., THF) to 1 mM.
-
Aggregate Formation: Slowly add the stock solution to a non-solvent (e.g., water) under vigorous stirring to achieve a final concentration of 10
M. High water fractions ( ) typically trigger aggregation [4].
3. Measurement (The "Four-Curve" Method):
- (Blank Excitation): Spectrum of the excitation light scattered by the pure solvent/blank.
- (Blank Emission): Spectrum of the blank in the emission region (usually zero/noise).
-
(Sample Excitation): Spectrum of excitation light scattered by the sample (lower than
due to absorption). - (Sample Emission): The fluorescence spectrum of the sample.[6][7]
4. Calculation:
-
N_em: Number of photons emitted.
-
N_abs: Number of photons absorbed.[4]
Critical Considerations & Troubleshooting
The "Inner Filter" Effect in Aggregates
High concentrations in suspensions can lead to re-absorption of emitted light, artificially lowering the measured
-
Solution: Keep optical density (OD) below 0.1 at the excitation wavelength, or strictly use the integrating sphere method which accounts for scattering, but ensure the sample is not so concentrated that re-absorption dominates.
Solvent Purity
Cyanostilbene emission is highly sensitive to viscosity and polarity.
-
Impact: Impurities in solvents (e.g., stabilizers in THF) can alter aggregation morphology.
-
Requirement: Use HPLC-grade or spectroscopic-grade solvents.
Time-Dependent Isomerization
Unlike rigid fluorophores, cyanostilbenes can undergo slow
-
Protocol: Perform measurements immediately after aggregate formation. Store stock solutions in amber vials.
References
-
OMLC. (n.d.). Fluorescence Quantum Yield of Trans-Stilbene. Oregon Medical Laser Center. Retrieved from [Link]
- An, B. K., et al. (2002). Enhanced Emission and Its Switching in Fluorescent Organic Nanoparticles. Journal of the American Chemical Society.
-
RSC Advances. (2019). Developing functional AIE/AIEE materials.... Royal Society of Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. d-nb.info [d-nb.info]
- 5. Molecularly engineered AIEgens with enhanced quantum and singlet-oxygen yield for mitochondria-targeted imaging and photodynamic therapy - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00889K [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. omlc.org [omlc.org]
A Comparative Guide to the HPLC Analysis of α-Cyano-4-phenylcinnamic Acid
This guide provides a comprehensive overview of the reversed-phase high-performance liquid chromatography (RP-HPLC) analysis of α-Cyano-4-phenylcinnamic acid. While this compound is noted for its applications in chemical synthesis, its analytical characterization is crucial for purity assessment and quality control. This document will compare its expected chromatographic behavior with other relevant cinnamic acid derivatives and provide a robust experimental protocol based on established methodologies for similar analytes.
Introduction to the Chromatographic Challenge
α-Cyano-4-phenylcinnamic acid belongs to the diverse family of cinnamic acid derivatives. In RP-HPLC, the retention of these compounds is primarily governed by their hydrophobicity, with polarity playing a significant role in selectivity. The presence of the phenyl group in α-Cyano-4-phenylcinnamic acid significantly increases its non-polar character compared to simpler cinnamic acids. The cyano and carboxylic acid functional groups, however, introduce polarity and the potential for ionization, which can be modulated by the mobile phase pH to fine-tune retention and peak shape.
Understanding the interplay of these structural features is key to developing a successful separation method. This guide will delve into the theoretical and practical aspects of achieving optimal chromatographic performance for α-Cyano-4-phenylcinnamic acid and its analogs.
Comparative Physicochemical Properties
The retention time in RP-HPLC is strongly correlated with the analyte's polarity and its interaction with the non-polar stationary phase. A key indicator of a compound's hydrophobicity is its octanol-water partition coefficient (logP). A higher logP value generally corresponds to a longer retention time in RP-HPLC. The table below compares the properties of α-Cyano-4-phenylcinnamic acid with other common cinnamic acid derivatives.
| Compound | Structure | Molecular Weight ( g/mol ) | logP (Predicted) | Key Structural Features Affecting Retention |
| α-Cyano-4-phenylcinnamic acid | ![]() | 249.27 | ~4.1 | Biphenyl system (high hydrophobicity), cyano group (polarity), carboxylic acid (ionizable) |
| Cinnamic Acid | ![]() | 148.16 | ~2.1 | Phenyl group, carboxylic acid (ionizable) |
| p-Coumaric Acid | ![]() | 164.16 | ~1.8 | Phenyl group with hydroxyl substituent (increased polarity), carboxylic acid (ionizable) |
| Ferulic Acid | ![]() | 194.18 | ~1.5 | Phenyl group with hydroxyl and methoxy substituents (further increased polarity), carboxylic acid (ionizable) |
Based on the predicted logP values, the expected elution order in a typical RP-HPLC system, from earliest to latest, would be: Ferulic Acid < p-Coumaric Acid < Cinnamic Acid < α-Cyano-4-phenylcinnamic acid. The significantly larger and more hydrophobic biphenyl structure of α-Cyano-4-phenylcinnamic acid will lead to a substantially longer retention time compared to the other derivatives under identical chromatographic conditions.
Experimental Protocol: A Representative RP-HPLC Method
The following protocol is a robust starting point for the analysis of α-Cyano-4-phenylcinnamic acid, adapted from established methods for similar compounds. Optimization may be required based on the specific instrumentation and sample matrix.
Materials and Reagents
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Deionized water (18.2 MΩ·cm)
-
Acid Modifier: Formic acid (LC-MS grade) or Acetic acid (HPLC grade)
-
Standards: α-Cyano-4-phenylcinnamic acid, Cinnamic acid, p-Coumaric acid, Ferulic acid (all >98% purity)
Instrumentation
-
HPLC System: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD).
-
Stationary Phase: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective choice.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier suppresses the ionization of the carboxylic acid group, leading to increased retention and improved peak shape.[1] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in RP-HPLC, providing good elution strength for non-polar compounds. |
| Gradient Program | 0-5 min: 50% B5-20 min: 50% to 90% B20-25 min: 90% B25-26 min: 90% to 50% B26-30 min: 50% B | A gradient is recommended due to the wide range of polarities of the compounds of interest. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 280 nm and 320 nm | Cinnamic acid derivatives have strong absorbance in this UV range. Monitoring multiple wavelengths can aid in identification. |
| Injection Volume | 10 µL |
Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of each standard and dissolve in 10 mL of methanol.
-
Working Standard Mixture (10 µg/mL): Dilute the stock solutions 1:100 in a 50:50 mixture of methanol and water.
-
Sample Preparation: Dissolve the sample containing α-Cyano-4-phenylcinnamic acid in the working standard diluent to a suitable concentration. Filter through a 0.45 µm syringe filter prior to injection.
Visualizing the Workflow and Key Relationships
The following diagrams illustrate the experimental workflow and the structural relationships influencing the chromatographic separation.
Figure 1: Experimental workflow for the HPLC analysis of α-Cyano-4-phenylcinnamic acid.
Figure 2: Structural comparison and expected RP-HPLC elution order of cinnamic acid derivatives.
Trustworthiness and Method Validation
The presented method is built upon the well-established principles of reversed-phase chromatography for acidic, aromatic compounds. The use of a C18 column provides a hydrophobic stationary phase that strongly retains non-polar analytes. The acidified mobile phase ensures that the carboxylic acid moiety of the analytes is protonated, minimizing peak tailing and ensuring reproducible retention.[1]
For full validation, the following parameters should be assessed according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be confirmed by the absence of interfering peaks at the retention time of α-Cyano-4-phenylcinnamic acid in a blank sample.
-
Linearity: The method should be linear over a defined concentration range, with a correlation coefficient (r²) of >0.99.
-
Accuracy and Precision: Determined by replicate injections of standards at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: The reliability of the method with respect to small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature).
Conclusion
The successful HPLC analysis of α-Cyano-4-phenylcinnamic acid is readily achievable using standard reversed-phase chromatographic techniques. Its retention behavior is predictable based on its highly non-polar biphenyl structure, leading to a significantly longer retention time compared to simpler cinnamic acid derivatives. The provided experimental protocol offers a solid foundation for method development and validation. By understanding the fundamental principles of chromatography and the physicochemical properties of the analyte, researchers can confidently develop and implement robust analytical methods for the characterization of this and other related compounds.
References
- Clifford, M. N., Johnston, K. L., Knight, S., & Kuhnert, N. (2003). Hierarchical Scheme for LC-MSn Identification of Chlorogenic Acids. Journal of Agricultural and Food Chemistry, 51(10), 2900–2911.
-
SIELC Technologies. (n.d.). Separation of Cinnamic acid on Newcrom R1 HPLC column. Retrieved from [Link]
- Zhang, X., et al. (2019). Simultaneous determination of 5 phenolic acids involved in the phenylpropanoid pathway of postharvest wax apple (Syzygium samarangenese [Blume] Merrill & L.M. Perry)
- Kallithraka, S., et al. (2021). Design, Synthesis, Biological Evaluation, and In Silico Studies of Novel Multitarget Cinnamic Acid Hybrids. Molecules, 26(11), 3366.
Sources
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling alpha-Cyano-4-phenylcinnamic acid
This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling alpha-Cyano-4-phenylcinnamic acid. As a Senior Application Scientist, my objective is to offer not just a list of procedures, but a deep understanding of the principles behind them, ensuring your work is conducted with the highest degree of safety and scientific integrity. The focus is on establishing a self-validating system of controls where safety is an integral part of the experimental design.
Hazard Assessment: The "Why" Behind the Precautions
Understanding the specific risks associated with alpha-Cyano-4-phenylcinnamic acid is the foundation of safe handling. While comprehensive toxicological data for this specific compound is not extensively published, analysis of its chemical structure and data from closely related analogs, such as α-Cyano-4-hydroxycinnamic acid, dictates a cautious approach.[1]
The primary hazards are associated with its form as a fine, crystalline powder, which can easily become airborne, and its chemical properties.[2]
-
Inhalation: Inhaling fine dust is a primary route of exposure. Analogs are known to be toxic if inhaled and may cause respiratory irritation.[1][3]
-
Dermal Contact: The compound is presumed to be toxic and irritating upon skin contact.[1][4] Certain chemicals can be absorbed through the skin, leading to systemic effects.
-
Eye Contact: Direct contact with the powder can cause serious eye irritation.[3][5]
Given these risks, all handling procedures must be designed to rigorously prevent the generation and dispersal of dust and to eliminate any possibility of direct contact.
The Hierarchy of Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final, not the first, line of defense. Before any task, the hierarchy of controls must be applied to engineer safety into your workflow.
-
Substitution: If possible, consider if a less hazardous chemical can be used. For many research applications, this is not feasible.
-
Engineering Controls: These are the most critical for powder handling. They physically separate you from the hazard.
-
Vented Enclosures & Powder Weighing Stations: These are the preferred method for weighing and handling hazardous powders. They are specifically designed with precise, low-velocity horizontal airflow that prevents powders from becoming airborne and contaminating the lab, a common issue when using a standard fume hood with high airflow.[2]
-
Chemical Fume Hood: A standard chemical fume hood is a necessary control for preparing solutions or performing manipulations that could generate aerosols or vapors.[6] Ensure the airflow is not so high that it disperses the powder during weighing.[2]
-
-
Administrative & Work Practice Controls: These are the procedures you follow to minimize risk.
-
Designated Area: All work with alpha-Cyano-4-phenylcinnamic acid should be restricted to a designated and clearly labeled area.[6]
-
Minimize Quantities: Purchase and use the smallest quantity of the chemical practical for your experiment.[6]
-
Careful Handling: To prevent dust generation, avoid dropping or rapid pouring. Use an anti-static gun if the powder is prone to static dispersal.[6]
-
Cleaning: Never use dry sweeping or compressed air to clean spills, as this will aerosolize the powder.[7] Instead, use a wet-wipe method or an industrial vacuum with a HEPA filter.[7]
-
Personal Protective Equipment (PPE): Your Essential Barrier
When engineering and work practice controls are in place, PPE provides the necessary final barrier against exposure. The selection of PPE must be tailored to the specific task being performed.
PPE Specification Summary
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Storage & Transport (Closed Container) | Safety glasses with side shields | Nitrile gloves | Lab coat | Not generally required |
| Weighing Small Quantities (<1g) in an Enclosure | Safety goggles conforming to EN166[8] | Nitrile gloves (change immediately if contaminated)[6][8] | Fully-buttoned lab coat | Not required if enclosure is functioning correctly |
| Handling Larger Quantities or Outside an Enclosure | Chemical safety goggles and face shield[9] | Nitrile gloves (consider double-gloving) | Lab coat or chemical-resistant apron | Required. Minimum N95 (US) or FFP2 (EU) particle respirator.[8] |
| Preparing Solutions | Chemical safety goggles[8] | Nitrile gloves (check compatibility with solvent) | Lab coat | Work in a chemical fume hood. Respirator not needed if hood is used. |
| Spill Cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant apron or suit | Required. N95/FFP2 respirator or higher.[8] |
Detailed PPE Protocols
-
Eye and Face Protection: Safety glasses with side-shields are the absolute minimum. However, because fine powders can become airborne, chemical safety goggles that form a seal around the eyes are strongly recommended for all handling tasks.[8] Use a face shield in conjunction with goggles when handling larger quantities or when there is a risk of splashing during solution preparation.[9]
-
Hand Protection: Wear chemical-resistant nitrile gloves. Before use, always inspect gloves for any signs of degradation or puncture.[8] Use proper glove removal technique (without touching the outer surface) to avoid contaminating your skin.[8] Wash hands thoroughly after removing gloves.[8] If working with a solvent, consult a glove compatibility chart to ensure nitrile is the appropriate material.
-
Body Protection: A clean, fully-buttoned lab coat should be worn at all times. For large-scale transfers, a chemical-resistant apron is also recommended. Lab coats used when handling this compound should be laundered professionally and not taken home.
-
Respiratory Protection: Respiratory protection is required whenever engineering controls are insufficient to prevent dust inhalation. This is especially critical when handling the powder outside of a ventilated enclosure. A NIOSH-approved N95 or an EU EN 143 P2 filter respirator is the minimum requirement for nuisance dust.[8] Ensure you have been properly fit-tested for the respirator you use.
Procedural Walkthroughs & Workflows
Workflow for Weighing Milligram Quantities
This protocol integrates all levels of control for the most common task involving hazardous powders.
-
Preparation: Don your required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Designate Area: Line the work surface of the powder weighing station or fume hood with absorbent bench pads.[6]
-
Tare Container: Pre-weigh and tare a sealed container (e.g., a vial with a cap) on a balance located outside the handling area.[6]
-
Transfer Powder: Move the tared container into the ventilated enclosure. Carefully transfer the approximate amount of alpha-Cyano-4-phenylcinnamic acid into the container, minimizing any dust generation.
-
Seal and Weigh: Securely close the container lid.[6]
-
Decontaminate: Gently wipe the exterior of the sealed container with a damp cloth to remove any residual powder.
-
Final Weighing: Move the sealed, decontaminated container back to the balance to obtain the precise weight.
-
Cleanup: Following the procedure, wipe down all surfaces in the enclosure with a damp cloth. Dispose of the bench pad and cleaning materials as hazardous waste.
Decision-Making for Engineering Controls
The following diagram outlines the critical decision points for selecting the appropriate engineering controls and respiratory protection.
Caption: Decision workflow for selecting appropriate engineering and respiratory controls.
Decontamination and Disposal Plan
Proper disposal is a critical final step to ensure safety for you, your colleagues, and the environment.
-
Work Area Decontamination: At the end of each procedure, thoroughly wipe down the designated work area, equipment, and any potentially contaminated surfaces with a suitable solvent (e.g., 70% ethanol) on a disposable wipe. All cleaning materials are considered hazardous waste.
-
Waste Disposal:
-
Solid Waste: All disposable items contaminated with alpha-Cyano-4-phenylcinnamic acid, including gloves, bench pads, and wipes, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.[8][10]
-
Chemical Waste: Unused or waste alpha-Cyano-4-phenylcinnamic acid must be disposed of as hazardous chemical waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Environmental Protection: Never dispose of this chemical or its containers in regular trash or down the drain.[8]
-
By adhering to these rigorous protocols, you build a framework of safety that protects you and ensures the integrity of your research.
References
- Cinnamic Acid - Material Safety Data Sheet (MSDS). (n.d.).
- Managing Fine Powder Dust in Chemical Production Lines. (2025, December 2).
- Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions) - Duke OESO. (n.d.).
- Safety Data Sheet: Cinnamic acid methyl ester - Carl ROTH. (n.d.).
- Cinnamic Acid CAS No 140-10-3 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - CINNAMIC ACID. (2020, November 8).
- SAFETY DATA SHEET - TCI Chemicals. (n.d.).
- CAS 63472-31-1 Alpha-cyano-4-phenylcinnamic acid - Alfa Chemistry. (n.d.).
- Safety Data Sheet - Cayman Chemical. (2025, May 20).
- SAFETY DATA SHEET - Fisher Scientific. (2025, December 24).
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, September 19).
- SAFETY DATA SHEET - Fisher Scientific. (2012, February 27).
- A Comprehensive Guide to Safe Powder Handling. (n.d.). BFM® Fitting.
- Sigma C8982 - SAFETY DATA SHEET. (2025, September 27).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - M001. (n.d.).
- Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
- Handling Hazardous Bulk Solids and Powders: Safety First! - De Dietrich. (2024, January 22).
- SAFETY DATA SHEET - TCI Chemicals. (2025, April 25).
Sources
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- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. safety.duke.edu [safety.duke.edu]
- 7. dustarrest.com [dustarrest.com]
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- 10. ssi.shimadzu.com [ssi.shimadzu.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




